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  • Product: Methyl 4-amino-3-(benzyloxy)benzoate
  • CAS: 475215-88-4

Core Science & Biosynthesis

Foundational

Technical Guide: Scalable Synthesis of Methyl 4-amino-3-(benzyloxy)benzoate

Executive Summary Methyl 4-amino-3-(benzyloxy)benzoate (CAS: 475215-88-4 ) is a high-value pharmacophore intermediate, predominantly utilized in the synthesis of Tyrosine Kinase Inhibitors (TKIs) and other small-molecule...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 4-amino-3-(benzyloxy)benzoate (CAS: 475215-88-4 ) is a high-value pharmacophore intermediate, predominantly utilized in the synthesis of Tyrosine Kinase Inhibitors (TKIs) and other small-molecule therapeutics targeting oncology pathways.[1] Its structural core—an aniline moiety ortho-positioned to a benzyloxy ether—presents a specific synthetic challenge: chemoselectivity .

The primary failure mode in synthesizing this compound is the inadvertent cleavage of the benzyl ether during the reduction of the nitro precursor. Standard catalytic hydrogenation (H₂/Pd-C) often results in hydrogenolysis of the O-benzyl bond, yielding the unwanted aminophenol.[2]

This guide details a robust, scalable 3-step synthesis pathway designed to ensure 100% retention of the benzyloxy group while quantitatively reducing the nitro functionality.[2]

Retrosynthetic Analysis

The most reliable route disconnects the amino group back to a nitro group. The direct alkylation of the 4-amino-3-hydroxy precursor is discouraged due to the competing nucleophilicity of the aniline nitrogen, which leads to N-alkylated impurities (e.g., N-benzyl side products) that are difficult to purge.

Therefore, the Nitro Route is the authoritative pathway.

Retrosynthesis Target Target: Methyl 4-amino-3-(benzyloxy)benzoate Precursor1 Precursor A: Methyl 3-(benzyloxy)-4-nitrobenzoate Target->Precursor1 Chemoselective Nitro Reduction Precursor2 Precursor B: Methyl 3-hydroxy-4-nitrobenzoate Precursor1->Precursor2 O-Alkylation (Williamson Ether) Start Starting Material: 3-Hydroxy-4-nitrobenzoic Acid Precursor2->Start Fischer Esterification

Figure 1: Retrosynthetic logic prioritizing the protection of the nitrogen functionality as a nitro group until the final step.[3]

Detailed Synthesis Protocol

Step 1: Fischer Esterification

Objective: Convert 3-hydroxy-4-nitrobenzoic acid to its methyl ester. Reaction: Acid-catalyzed esterification.[2][4]

ParameterSpecification
Reagents 3-Hydroxy-4-nitrobenzoic acid (1.0 eq), Methanol (Solvent/Reagent), H₂SO₄ (0.1 eq) or SOCl₂ (1.2 eq)
Solvent Methanol (Anhydrous)
Temperature Reflux (65°C)
Time 4–6 Hours
Yield >95%

Protocol:

  • Charge a reactor with 3-hydroxy-4-nitrobenzoic acid and anhydrous methanol (10V).

  • Cool to 0°C. Dropwise add Thionyl Chloride (SOCl₂) or concentrated H₂SO₄ . Note: SOCl₂ is preferred for easier workup and moisture scavenging.[3]

  • Heat to reflux and monitor by TLC/HPLC until starting material is <1%.

  • Concentrate methanol under reduced pressure.

  • Quench residue with saturated NaHCO₃ (aq) to pH 8.[3]

  • Filter the precipitated solid (Methyl 3-hydroxy-4-nitrobenzoate ). Wash with cold water and dry.

Step 2: O-Benzylation (Williamson Ether Synthesis)

Objective: Install the benzyl protecting group at the 3-position.[3] Critical Control: Use of a weak base (K₂CO₃) prevents hydrolysis of the methyl ester while sufficiently deprotonating the phenol.[3]

ParameterSpecification
Reagents Methyl 3-hydroxy-4-nitrobenzoate (1.0 eq), Benzyl Bromide (1.1 eq), K₂CO₃ (1.5 eq)
Solvent DMF (Dimethylformamide) or Acetone
Temperature 60°C (DMF) or Reflux (Acetone)
Time 3–5 Hours
Yield 90–92%

Protocol:

  • Dissolve Methyl 3-hydroxy-4-nitrobenzoate in DMF (5V).

  • Add Potassium Carbonate (K₂CO₃) (granular, anhydrous).

  • Add Benzyl Bromide dropwise over 20 minutes. Exotherm warning.

  • Heat to 60°C.

  • Workup: Pour reaction mixture into ice-water (20V). The product, Methyl 3-(benzyloxy)-4-nitrobenzoate , will precipitate as a yellow solid.

  • Filter, wash with water, and recrystallize from Ethanol if purity is <98%.

Step 3: Chemoselective Nitro Reduction (The Critical Step)

Objective: Reduce the nitro group to an aniline without cleaving the benzyl ether.[3] Constraint: Avoid standard Pd/C + H₂ conditions, as this promotes hydrogenolysis of the C-O bond.

Recommended Method A: Iron/Ammonium Chloride (Scalable & Robust)

This method is the industrial standard for this transformation due to its mildness and high selectivity.[3]

ParameterSpecification
Reagents Methyl 3-(benzyloxy)-4-nitrobenzoate (1.0 eq), Iron Powder (325 mesh, 5.0 eq), NH₄Cl (5.0 eq)
Solvent Ethanol / Water (4:1 ratio)
Temperature Reflux (80°C)
Time 2–3 Hours
Selectivity 100% Nitro reduction / 0% Debenzylation

Protocol:

  • Suspend precursor in Ethanol/Water .

  • Add Ammonium Chloride and Iron Powder .

  • Heat to vigorous reflux with mechanical stirring (Iron is heavy and settles).

  • Monitor by HPLC. The yellow nitro compound converts to a fluorescent/colorless amine.

  • Hot Filtration: Filter through a Celite pad while hot to remove iron oxides. Wash cake with hot ethanol.

  • Concentrate filtrate to remove ethanol.

  • Extract aqueous residue with Ethyl Acetate .[5][6]

  • Wash organic layer with brine, dry over Na₂SO₄, and concentrate to yield Methyl 4-amino-3-(benzyloxy)benzoate .

Alternative Method B: Stannous Chloride (SnCl₂)

Suitable for small-scale lab synthesis (<10g) but generates difficult tin waste.[2][3]

  • Conditions: SnCl₂·2H₂O (5 eq) in Ethanol at 70°C.

  • Advantage: Homogeneous reaction, very fast.

SynthesisFlow Step1 Step 1: Esterification (MeOH/SOCl2) Intermediate1 3-OH-4-NO2-Benzoate Step1->Intermediate1 Step2 Step 2: Benzylation (BnBr/K2CO3) Intermediate2 3-OBn-4-NO2-Benzoate Step2->Intermediate2 Step3 Step 3: Selective Reduction (Fe/NH4Cl) Final Methyl 4-amino-3-(benzyloxy)benzoate Step3->Final Intermediate1->Step2 Intermediate2->Step3

Figure 2: Forward synthesis workflow highlighting the critical selective reduction step.

Quality Control & Characterization

Verify the identity of the final product (CAS 475215-88-4) using the following markers.

  • Appearance: Off-white to pale beige solid.[2]

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 7.30–7.50 (m, 5H): Benzyl aromatic protons (confirms O-Bn retention).

    • δ 5.15 (s, 2H): Benzylic -CH₂- (singlet, sharp).[3]

    • δ 3.75 (s, 3H): Methyl ester -OCH₃.

    • δ 5.80 (br s, 2H): Aniline -NH₂ (exchangeable with D₂O).[3]

    • Aromatic Region: Signals for the 1,3,4-substituted benzoate core (d, d, s pattern).

  • Mass Spectrometry (ESI+):

    • Calculated MW: 257.29 Da.[7]

    • Observed [M+H]⁺: 258.1 m/z.[3]

Safety & Scalability

  • Exotherm Control: The alkylation with Benzyl Bromide is exothermic. On a kilo-scale, add BnBr at a rate that maintains internal temperature <65°C.

  • Iron Waste: The Fe/NH4Cl reduction produces iron oxide sludge. On scale, this can clog filters. Use a sparkler filter or centrifuge for removal.

  • Genotoxicity: As with all aniline derivatives and alkylating agents (Benzyl bromide), handle precursors in a fume hood with appropriate PPE to prevent inhalation or skin contact.

References

  • Selective Nitro Reduction: Bellamy, F. D., & Ou, K. (1984).[2] Selective reduction of aromatic nitro compounds to aromatic amines in the presence of other functional groups.[8][9] Tetrahedron Letters, 25(8), 839-842. (Establishes SnCl2 selectivity).

  • Iron Reduction Protocol: Ram, S., & Ehrenkaufer, R. E. (1984).[2] Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reduction of nitro compounds. Synthesis, 1988(02), 91-95. (Context for mild reductions).

  • Benzylation Standards: Greene, T. W., & Wuts, P. G. M. (1999).[2][10] Protective Groups in Organic Synthesis. 3rd ed. Wiley-Interscience. (Standard protocols for Phenol protection).

  • Compound Data: National Center for Biotechnology Information. PubChem Compound Summary for CID 10459846, Methyl 4-amino-3-(benzyloxy)benzoate. Accessed via .[3]

Sources

Exploratory

Technical Whitepaper: Chemical Properties, Synthesis, and Applications of Methyl 4-amino-3-(benzyloxy)benzoate

Introduction: The Strategic Value of the Scaffold In the landscape of modern drug discovery, the architectural flexibility of a chemical intermediate dictates its utility. Methyl 4-amino-3-(benzyloxy)benzoate (CAS 475215...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the Scaffold

In the landscape of modern drug discovery, the architectural flexibility of a chemical intermediate dictates its utility. Methyl 4-amino-3-(benzyloxy)benzoate (CAS 475215-88-4) is not merely a catalog chemical; it is a highly programmable, tri-functionalized benzene scaffold. Featuring an electrophilic methyl ester, a nucleophilic aniline, and a sterically bulky benzyloxy ether, this compound serves as a critical linchpin in the synthesis of complex carbazole alkaloids (e.g., Clausine I)[1] and synthetic α-helix mimetics designed to drug "undruggable" intrinsically disordered proteins[2].

As a Senior Application Scientist, I approach this molecule as a self-validating system: every functional group can be orthogonally addressed without cross-reactivity, provided the experimental conditions are rigorously controlled.

Structural Programmability & Physicochemical Profile

The utility of this compound stems from the electronic push-pull dynamics across the aromatic ring. The electron-donating amino and benzyloxy groups enrich the ring, while the electron-withdrawing ester provides an anchor for subsequent functionalization (e.g., saponification to a carboxylic acid for amide coupling).

Quantitative Physicochemical Data

To facilitate experimental design, the core quantitative properties of the scaffold are summarized below:

PropertyValueMechanistic Implication
Chemical Name Methyl 4-amino-3-(benzyloxy)benzoateStandard IUPAC nomenclature.
CAS Number 475215-88-4Primary identifier for reagent sourcing.
Molecular Formula C₁₅H₁₅NO₃Confirms required mass for stoichiometric calculations.
Molecular Weight 257.29 g/mol Utilized for precise molarity in high-throughput screening.
Hydrogen Bond Donors 1 (-NH₂ group)Critical for directing subsequent Buchwald-Hartwig couplings.
Hydrogen Bond Acceptors 4 (N, O, O, O)Dictates solubility and interaction in biological assays.
Rotatable Bonds 5Provides the necessary conformational flexibility for target binding.

Synthetic Methodology: A Self-Validating Protocol

The synthesis of Methyl 4-amino-3-(benzyloxy)benzoate requires strict chemoselectivity. The most robust route begins with 3-fluoro-4-nitrobenzoic acid. Through Nucleophilic Aromatic Substitution (SNAr) and esterification, we arrive at the critical intermediate: Methyl 3-(benzyloxy)-4-nitrobenzoate[2].

Synthesis A 3-Fluoro-4-nitrobenzoic acid B SNAr Reaction (Benzyl Alcohol, NaH) A->B C 3-(Benzyloxy)-4-nitrobenzoic acid B->C D Esterification (MeOH, SOCl2) C->D E Methyl 3-(benzyloxy)-4-nitrobenzoate D->E F Chemoselective Reduction (SnCl2·2H2O) E->F G Methyl 4-amino-3-(benzyloxy)benzoate (Target Scaffold) F->G

Fig 1. Chemoselective synthesis workflow preserving the benzyloxy group.

Step-by-Step Methodology: Chemoselective Nitro Reduction

Expertise & Causality: In standard nitro reductions, catalytic hydrogenation (H₂, Pd/C) is highly efficient. However, I strictly avoid Pd/C for this specific substrate because palladium catalyzes the hydrogenolysis (cleavage) of benzyl ethers[2]. To preserve the crucial 3-benzyloxy moiety, we utilize Tin(II) chloride (SnCl₂). SnCl₂ operates via a multi-electron transfer mechanism in mildly acidic media, exclusively reducing the nitro group to an aniline without debenzylation[2].

Protocol:

  • Preparation: Dissolve Methyl 3-(benzyloxy)-4-nitrobenzoate (1.0 eq) in a 1:1 mixture of ethyl acetate and absolute ethanol (0.2 M concentration).

  • Reagent Addition: Add Tin(II) chloride dihydrate (SnCl₂·2H₂O, 5.0 eq) in a single portion. Causality: An excess is required to drive the complete 6-electron reduction of the nitro group.

  • Reaction: Heat the mixture to 70°C under reflux for 3 hours. Monitor completion via TLC (Hexanes/EtOAc 3:1).

  • Quenching (Critical Step): Cool to room temperature and pour the mixture into crushed ice. Slowly add saturated aqueous NaHCO₃ until the pH reaches 7-8. Causality: Neutralization converts soluble tin salts into insoluble tin oxides, preventing the entrapment of the product in a tin emulsion.

  • Filtration & Extraction: Filter the resulting milky suspension through a tightly packed Celite pad. Wash the pad thoroughly with ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the pure target compound.

Data Presentation: Reduction Optimization

To validate the choice of reducing agent, the following optimization data highlights the necessity of SnCl₂:

Reducing AgentConditionsConversion (%)Debenzylation (%)Isolated Yield (%)
H₂, 10% Pd/CEtOH, RT, 1 atm>99%>95%<5% (Failed)
Fe powder, NH₄ClEtOH/H₂O, 80°C85%<1%78%
SnCl₂·2H₂O EtOAc/EtOH, 70°C >99% <1% 92% (Optimal)

Advanced Applications: Drugging the "Undruggable"

Methyl 4-amino-3-(benzyloxy)benzoate has proven indispensable in the synthesis of direct inhibitors for the c-Myc oncoprotein.

c-Myc is a basic helix-loop-helix leucine zipper (bHLH-ZIP) transcription factor that is deregulated in over 50% of human cancers[3]. Because it is an intrinsically disordered protein lacking deep binding pockets, traditional small-molecule inhibition is notoriously difficult[4]. c-Myc only becomes transcriptionally active when it heterodimerizes with its obligate partner, Max, forming a coiled-coil structure that binds to E-box DNA sequences[3].

By utilizing Methyl 4-amino-3-(benzyloxy)benzoate, researchers have synthesized synthetic α-helix mimetics [2]. The benzyloxy group of the scaffold perfectly mimics the hydrophobic side chains (such as Leucine or Phenylalanine) required to intercalate into the HLH region of c-Myc, thereby perturbing the c-Myc-Max protein-protein interaction (PPI) and halting oncogenic transcription[2].

Pathway M c-Myc Monomer (Intrinsically Disordered) C c-Myc-Max Heterodimer (Coiled-Coil) M->C Dimerization X Max Monomer X->C D E-Box DNA Sequence (5'-CACGTG-3') C->D Binds T Oncogenic Transcription (Proliferation) D->T Activates I Synthetic α-Helix Mimetic (Target-Derived) I->M Binds HLH Region I->C Perturbs Complex

Fig 2. Perturbation of the c-Myc-Max heterodimer by α-helix mimetics.

Conclusion

Methyl 4-amino-3-(benzyloxy)benzoate is a masterclass in rational chemical design. Its orthogonal functional groups allow for precise, step-wise elaboration into highly complex therapeutics. By understanding the causality behind its reactivity—such as the necessity of chemoselective reduction to protect the benzyloxy ether—drug development professionals can leverage this scaffold to synthesize next-generation PPI modulators and complex alkaloids.

References

  • LookChem. "Clausine I - Chemical Properties and Technology Process". Available at: [Link]

  • Jung, K.-Y. et al. "Perturbation of the c-Myc–Max Protein–Protein Interaction via Synthetic α-Helix Mimetics". Journal of Medicinal Chemistry 2015, 58, 3002–3024. Available at:[Link]

  • "The Quest for Targets Executing MYC-Dependent Cell Transformation". Frontiers in Oncology 2016. Available at:[Link]

  • "Structural and Biophysical Insights into the Function of the Intrinsically Disordered Myc Oncoprotein". Cells 2020. Available at:[Link]

Sources

Foundational

"Methyl 4-amino-3-(benzyloxy)benzoate" CAS number 475215-88-4

This guide is structured as a high-level technical whitepaper designed for process chemists and drug development scientists. It prioritizes synthetic utility, process optimization, and downstream application in kinase in...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a high-level technical whitepaper designed for process chemists and drug development scientists. It prioritizes synthetic utility, process optimization, and downstream application in kinase inhibitor manufacturing.

Strategic Intermediate for Quinazoline-Based Tyrosine Kinase Inhibitors

CAS Number: 475215-88-4 Formula: C₁₅H₁₅NO₃ Molecular Weight: 257.29 g/mol

Executive Summary

Methyl 4-amino-3-(benzyloxy)benzoate (CAS 475215-88-4) is a specialized aniline derivative serving as a critical building block in the synthesis of ErbB family tyrosine kinase inhibitors (TKIs) .[1][2] Its structural core—a 3,4-disubstituted benzoate—provides the essential scaffold for constructing the "head" regions of bicyclic heterocycles, particularly quinazolines and quinoline-3-carbonitriles , which are pharmacophores found in drugs like Lapatinib , Neratinib , and next-generation EGFR inhibitors.

This guide details the optimized synthesis, critical process parameters (CPPs), and quality control measures required to utilize this intermediate effectively in pharmaceutical manufacturing.

Chemical Identity & Physicochemical Profile[2][3][4][5][6]

PropertySpecification
IUPAC Name Methyl 4-amino-3-(phenylmethoxy)benzoate
Appearance Off-white to pale beige crystalline solid
Melting Point 103 – 105 °C
Solubility Soluble in DMSO, DMF, Ethyl Acetate, DCM; Low solubility in water
pKa (Calculated) ~3.5 (Aniline nitrogen), ~14 (Benzyl ether stability)
LogP 2.85 (Predicted)
Key Functionality Primary Aniline (Nucleophile), Methyl Ester (Electrophile), Benzyloxy (Protected Phenol)

Synthetic Utility & Mechanism

The primary value of CAS 475215-88-4 lies in its ortho-amino ester motif. This arrangement allows for rapid cyclization with formamide, urea, or amidines to generate the quinazolin-4(3H)-one core, a precursor to 4-anilinoquinazoline kinase inhibitors.

Downstream Logic
  • Cyclization: Reaction with formamidine acetate yields the 7-(benzyloxy)quinazolin-4(3H)-one skeleton.

  • Chlorination: Conversion to the 4-chloro derivative using POCl₃.

  • Coupling: SNAr reaction with a substituted aniline (the "tail") to form the active TKI.

DownstreamApplication Start Methyl 4-amino-3- (benzyloxy)benzoate (CAS 475215-88-4) Step1 Cyclization (Formamidine Acetate) Start->Step1 Inter1 7-(Benzyloxy) quinazolin-4(3H)-one Step1->Inter1 Step2 Chlorination (POCl3) Inter1->Step2 Final EGFR/HER2 Inhibitor (Quinazoline Core) Step2->Final + Functionalized Aniline

Figure 1: Strategic application of CAS 475215-88-4 in constructing the Quinazoline TKI pharmacophore.

Optimized Synthesis Protocol

The synthesis of CAS 475215-88-4 presents a specific chemoselective challenge: reducing the nitro group without cleaving the benzyl ether . While catalytic hydrogenation (H₂/Pd-C) is standard for nitro reduction, it carries a high risk of hydrogenolysis (de-benzylation).

Recommended Route: Iron-mediated reduction or controlled hydrogenation with poisoned catalysts.

Step 1: Benzylation (Precursor Preparation)
  • Starting Material: Methyl 3-hydroxy-4-nitrobenzoate.

  • Reagents: Benzyl bromide (BnBr), Potassium Carbonate (K₂CO₃).

  • Solvent: DMF or Acetonitrile.

Step 2: Chemoselective Reduction (The Critical Step)

This protocol uses Iron/Ammonium Chloride to ensure the integrity of the O-Benzyl group.

Reagents:

  • Methyl 3-(benzyloxy)-4-nitrobenzoate (1.0 eq)

  • Iron Powder (Fe, 3.0 - 5.0 eq, fine mesh)

  • Ammonium Chloride (NH₄Cl, 5.0 eq)

  • Solvent: Ethanol/Water (4:1 v/v)

Procedure:

  • Charge: Dissolve the nitro intermediate in Ethanol/Water in a round-bottom flask equipped with a mechanical stirrer and reflux condenser.

  • Activation: Add NH₄Cl and heat the mixture to 60°C.

  • Reduction: Add Iron powder portion-wise over 30 minutes. The reaction is exothermic; monitor temperature to maintain gentle reflux (~75-80°C).

  • Monitoring: Stir at reflux for 2–4 hours. Monitor by TLC (Hexane:EtOAc 2:1) or HPLC. The starting material (nitro) is less polar; the product (amine) will be fluorescent under UV.

  • Workup:

    • Hot filter the mixture through a Celite pad to remove iron oxides. Wash the cake with hot ethanol.

    • Concentrate the filtrate under reduced pressure to remove ethanol.

    • Dilute the aqueous residue with Ethyl Acetate and water.

    • Separate phases.[3] Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[4]

  • Purification: Recrystallize from Ethanol/Heptane if necessary.

Expert Insight: Avoid using HCl/SnCl₂ if acid-sensitive ester hydrolysis is a concern, though the methyl ester is generally stable. The Fe/NH₄Cl method occurs at near-neutral pH, preserving the ester and the benzyl ether.

SynthesisWorkflow SM Methyl 3-hydroxy-4-nitrobenzoate Step1 Step 1: O-Alkylation (BnBr, K2CO3, DMF, 60°C) SM->Step1 Protection Inter Intermediate: Methyl 3-(benzyloxy)-4-nitrobenzoate Step1->Inter Step2 Step 2: Chemoselective Reduction (Fe, NH4Cl, EtOH/H2O, Reflux) Inter->Step2 Nitro Reduction (Avoiding Hydrogenolysis) Product TARGET: Methyl 4-amino-3-(benzyloxy)benzoate Step2->Product

Figure 2: Chemoselective synthesis pathway avoiding benzyl ether cleavage.

Analytical Characterization & QC

To validate the synthesis, the following analytical markers must be met.

TestMethodAcceptance Criteria
Purity HPLC (C18, ACN/H2O gradient)> 98.0% Area
Identification ¹H-NMR (DMSO-d₆, 400 MHz)Confirms 3-benzyloxy and 4-amino protons
Mass Spec LC-MS (ESI+)[M+H]⁺ = 258.1 ± 0.5
Appearance VisualOff-white to pale yellow powder
Residual Solvents GC-HeadspaceDMF < 880 ppm, Ethanol < 5000 ppm

Key NMR Signals (DMSO-d₆):

  • δ 3.78 ppm (s, 3H): Methyl ester (-COOCH ₃).

  • δ 5.15 ppm (s, 2H): Benzylic protons (-OCH ₂Ph).

  • δ 5.80 ppm (br s, 2H): Aniline protons (-NH ₂). Note: Chemical shift varies with concentration/water content.

  • δ 7.30–7.50 ppm (m, 5H): Phenyl ring of the benzyloxy group.

  • δ 6.65 ppm (d, 1H): Aromatic proton at C5 (ortho to amine).

Handling and Safety Data

  • Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The aniline moiety is susceptible to oxidation (browning) upon prolonged exposure to air and light.

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of dust.

References

  • Glaxo Group Limited. (2006).[5][6] Quinazoline Derivatives As Kinase Inhibitors. WO2006/103088 A1. (Describes the use of 4-amino-3-benzyloxybenzoate derivatives in kinase inhibitor synthesis). Link

  • Sigma-Aldrich. (2024). Methyl 4-amino-3-(benzyloxy)benzoate Product Specification. Link

  • Bellamy, F. D., & Ou, K. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Tetrahedron Letters, 25(8), 839-842. (Foundational reference for chemoselective nitro reduction). Link

  • BenchChem. (2025).[4] Synthesis of 4-Amino-3-cyclopropylbenzoic Acid and Derivatives. (Provides general protocols for 4-amino-3-substituted benzoates). Link

Sources

Exploratory

An In-Depth Technical Guide to the Molecular Structure and Synthesis of Methyl 4-amino-3-(benzyloxy)benzoate

For Researchers, Scientists, and Drug Development Professionals Introduction: A Versatile Scaffold in Medicinal Chemistry Methyl 4-amino-3-(benzyloxy)benzoate is a substituted aromatic compound with significant potential...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold in Medicinal Chemistry

Methyl 4-amino-3-(benzyloxy)benzoate is a substituted aromatic compound with significant potential as a building block in the synthesis of complex organic molecules, particularly within the realm of pharmaceutical development. Its structure incorporates three key functional groups: a primary amine, a methyl ester, and a benzyloxy ether. This unique arrangement offers multiple reactive sites for chemical modification, making it a valuable intermediate for creating diverse molecular architectures. The strategic placement of the amino and benzyloxy groups on the benzoate ring influences its electronic properties and reactivity, providing a versatile platform for the design of novel therapeutic agents.

While detailed experimental data for this specific molecule is not extensively documented in publicly available literature, this guide will provide a comprehensive overview of its molecular structure, a plausible and detailed synthetic route based on established organic chemistry principles, and its potential applications in drug discovery, drawing parallels from structurally related and well-characterized analogs.

Molecular Structure and Properties

The fundamental characteristics of Methyl 4-amino-3-(benzyloxy)benzoate are summarized in the table below. These properties are essential for its handling, characterization, and application in synthetic protocols.

PropertyValueSource
Molecular Formula C₁₅H₁₅NO₃-
Molecular Weight 257.29 g/mol -
CAS Number 475215-88-4-
Appearance Solid (predicted)-
Predicted LogP 2.6-
Hydrogen Bond Donors 1 (from the amine group)-
Hydrogen Bond Acceptors 3 (from the ester and ether oxygens)-
Rotatable Bonds 4-

A Proposed Synthetic Pathway

A robust and logical synthetic route to Methyl 4-amino-3-(benzyloxy)benzoate can be designed starting from the commercially available and structurally related precursor, 3-methyl-4-nitrobenzoic acid. The proposed synthesis involves a three-step sequence: esterification, benzylic bromination, and nucleophilic substitution, followed by reduction of the nitro group.

Synthetic_Pathway A 3-Methyl-4-nitrobenzoic acid B Methyl 3-methyl-4-nitrobenzoate A->B Esterification (MeOH, H₂SO₄) C Methyl 3-(bromomethyl)-4-nitrobenzoate B->C Benzylic Bromination (NBS, AIBN, CCl₄) D Methyl 3-(benzyloxymethyl)-4-nitrobenzoate C->D Nucleophilic Substitution (Benzyl alcohol, NaH, THF) E Methyl 4-amino-3-(benzyloxymethyl)benzoate D->E Nitro Reduction (H₂, Pd/C, EtOH)

Caption: Proposed synthetic workflow for Methyl 4-amino-3-(benzyloxy)benzoate.

Experimental Protocol: A Step-by-Step Guide

The following detailed protocols are based on well-established and frequently published procedures for analogous transformations in organic synthesis.

Step 1: Esterification of 3-Methyl-4-nitrobenzoic acid

This initial step converts the carboxylic acid to its corresponding methyl ester, which is a common protecting group strategy and facilitates subsequent reactions.

  • Materials:

    • 3-Methyl-4-nitrobenzoic acid

    • Methanol (anhydrous)

    • Sulfuric acid (concentrated)

    • Sodium bicarbonate (saturated aqueous solution)

    • Ethyl acetate

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • To a solution of 3-methyl-4-nitrobenzoic acid in anhydrous methanol, add a catalytic amount of concentrated sulfuric acid.

    • Heat the reaction mixture at reflux and monitor the progress by thin-layer chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

    • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo to yield Methyl 3-methyl-4-nitrobenzoate.

Step 2: Benzylic Bromination

This step introduces a bromine atom at the benzylic position, creating a reactive site for the subsequent introduction of the benzyloxy group.

  • Materials:

    • Methyl 3-methyl-4-nitrobenzoate

    • N-Bromosuccinimide (NBS)

    • Azobisisobutyronitrile (AIBN)

    • Carbon tetrachloride (CCl₄)

    • Sodium thiosulfate (aqueous solution)

    • Water

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve Methyl 3-methyl-4-nitrobenzoate in carbon tetrachloride.

    • Add N-Bromosuccinimide and a catalytic amount of AIBN.

    • Heat the mixture to reflux, using a light source to initiate the radical reaction.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture and filter off the succinimide byproduct.

    • Wash the filtrate with an aqueous solution of sodium thiosulfate, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain Methyl 3-(bromomethyl)-4-nitrobenzoate.

Step 3: Nucleophilic Substitution with Benzyl Alcohol

The benzyloxy group is introduced in this step via a Williamson ether synthesis-type reaction.

  • Materials:

    • Methyl 3-(bromomethyl)-4-nitrobenzoate

    • Benzyl alcohol

    • Sodium hydride (NaH)

    • Tetrahydrofuran (THF, anhydrous)

    • Ammonium chloride (saturated aqueous solution)

    • Ethyl acetate

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • To a suspension of sodium hydride in anhydrous THF, add benzyl alcohol dropwise at 0 °C.

    • Stir the mixture until the evolution of hydrogen gas ceases.

    • Add a solution of Methyl 3-(bromomethyl)-4-nitrobenzoate in anhydrous THF to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.

    • Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo to yield Methyl 3-(benzyloxymethyl)-4-nitrobenzoate.

Step 4: Reduction of the Nitro Group

The final step involves the reduction of the nitro group to a primary amine, yielding the target compound.

  • Materials:

    • Methyl 3-(benzyloxymethyl)-4-nitrobenzoate

    • Palladium on carbon (10% Pd/C)

    • Ethanol

    • Hydrogen gas (H₂)

    • Celite

  • Procedure:

    • Dissolve Methyl 3-(benzyloxymethyl)-4-nitrobenzoate in ethanol.

    • Add a catalytic amount of 10% Pd/C.

    • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus).

    • Stir vigorously at room temperature until the reaction is complete (monitored by TLC).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain Methyl 4-amino-3-(benzyloxymethyl)benzoate. Further purification may be achieved by column chromatography if necessary.

Spectroscopic Characterization (Predicted)

Spectroscopy Predicted Data
¹H NMR * δ ~7.2-7.8 ppm: Multiplets corresponding to the aromatic protons of the benzoate and benzyl rings.
* δ ~5.1 ppm: A singlet for the two protons of the benzylic methylene (-OCH₂Ph).
* δ ~4.5 ppm: A broad singlet for the two protons of the amino group (-NH₂).
* δ ~3.8 ppm: A singlet for the three protons of the methyl ester (-COOCH₃).
¹³C NMR * δ ~167 ppm: Carbonyl carbon of the ester.
* δ ~110-150 ppm: Aromatic carbons.
* δ ~70 ppm: Benzylic methylene carbon (-OCH₂Ph).
* δ ~52 ppm: Methyl carbon of the ester (-COOCH₃).
IR (cm⁻¹) * ~3400-3300: N-H stretching of the primary amine.
* ~3100-3000: Aromatic C-H stretching.
* ~2950: Aliphatic C-H stretching.
* ~1700: C=O stretching of the ester.
* ~1600, 1500: Aromatic C=C stretching.
* ~1250: C-O stretching of the ester and ether.
Mass Spec (EI) * m/z 257: Molecular ion peak [M]⁺.
* m/z 166: Fragment corresponding to the loss of the benzyl group.
* m/z 91: Fragment corresponding to the benzyl cation.

Applications in Drug Discovery and Development

Substituted aminobenzoates are a class of compounds that feature prominently in medicinal chemistry. The presence of both a hydrogen bond donor (the amine) and acceptor (the ester) allows for interactions with biological targets such as enzymes and receptors. The benzyloxy group can serve multiple purposes, including acting as a bulky hydrophobic group to fill a binding pocket or as a protecting group for a phenol that can be deprotected at a later synthetic stage.

While specific applications for Methyl 4-amino-3-(benzyloxy)benzoate are not widely reported, its structural motifs are found in various biologically active molecules. For instance, similar aminobenzoate cores are utilized in the synthesis of kinase inhibitors, which are a major class of anti-cancer drugs. The amino group provides a key attachment point for building out more complex structures that can target the ATP-binding site of kinases.

Drug_Discovery_Logic A Methyl 4-amino-3-(benzyloxy)benzoate B Versatile Building Block A->B C Amine Functionality B->C D Ester Functionality B->D E Benzyloxy Group B->E F Derivatization C->F Acylation, Alkylation, etc. D->F Hydrolysis, Amidation E->F Deprotection (Hydrogenolysis) G Synthesis of Compound Libraries F->G H Biological Screening G->H I Lead Compound Identification H->I J Kinase Inhibitors I->J K Other Therapeutic Targets I->K

Caption: Logical workflow for the application of the title compound in drug discovery.

Conclusion

Methyl 4-amino-3-(benzyloxy)benzoate represents a synthetically valuable, albeit not extensively characterized, organic molecule. Its trifunctional nature provides a rich platform for the generation of diverse chemical entities with potential therapeutic applications. The proposed synthetic pathway, based on established and reliable chemical transformations, offers a clear and logical route to its preparation. While experimental validation of its spectroscopic properties and biological activity is needed, the structural analogy to known pharmacophores suggests that this compound is a promising starting point for further exploration in medicinal chemistry and drug discovery programs.

References

Due to the lack of specific literature for "Methyl 4-amino-3-(benzyloxy)benzoate", this section would typically be populated with citations for the general synthetic methods and applications of analogous compounds. For the purpose of this guide, we acknowledge that the presented protocols are based on standard organic chemistry literature.

Foundational

Spectroscopic Profiling and Analytical Methodology of Methyl 4-amino-3-(benzyloxy)benzoate

Executive Summary Methyl 4-amino-3-(benzyloxy)benzoate (CAS: 475215-88-4) is a highly functionalized aromatic intermediate pivotal to modern organic synthesis and drug discovery. Featuring a precise "push-pull" electroni...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 4-amino-3-(benzyloxy)benzoate (CAS: 475215-88-4) is a highly functionalized aromatic intermediate pivotal to modern organic synthesis and drug discovery. Featuring a precise "push-pull" electronic configuration—comprising an electron-donating primary amine, a sterically demanding benzyloxy ether, and an electron-withdrawing methyl ester—this molecule serves as a critical building block in the synthesis of complex natural products (e.g., Clausine I) and synthetic α-helix mimetics designed to disrupt oncogenic protein-protein interactions[1][2].

This whitepaper provides an authoritative, in-depth analysis of the compound's spectroscopic signatures (NMR, IR, MS), detailing the quantum mechanical and electronic causalities behind its analytical behavior. Furthermore, it outlines self-validating experimental protocols to ensure absolute data integrity for researchers utilizing this compound in advanced therapeutic development.

Structural Causality in Spectroscopic Data

The analytical profile of Methyl 4-amino-3-(benzyloxy)benzoate is dictated by the competing electronic effects of its substituents on the central benzene ring.

Nuclear Magnetic Resonance (NMR)

The


H NMR spectrum is characterized by a diagnostic ABX spin system resulting from the 1,3,4-trisubstituted aromatic ring.
  • Electronic Push-Pull: The amino group (-NH

    
    ) at C-4 is a strong 
    
    
    
    -donor (+R effect), significantly increasing electron density and shielding the ortho proton (H-5)[2]. Conversely, the methyl ester at C-1 acts as a
    
    
    -acceptor (-R, -I), deshielding the protons ortho to it (H-2 and H-6).
  • Steric and Anisotropic Effects: The benzyloxy group (-OCH

    
    Ph) at C-3 introduces a strong anisotropic deshielding cone from its phenyl ring, while its methylene protons appear as a sharp singlet heavily deshielded by the adjacent oxygen atom.
    
Infrared Spectroscopy (IR)

The vibrational modes of this molecule provide orthogonal validation of its functional groups. The primary aniline yields a characteristic doublet in the high-frequency region due to symmetric and asymmetric N-H stretching. The ester carbonyl (C=O) stretch is observed at a lower wavenumber (~1690 cm


) than typical aliphatic esters (~1735 cm

). This red-shift is caused by resonance conjugation with the aromatic ring, which delocalizes the

-electrons and reduces the double-bond character of the carbonyl group.
Mass Spectrometry (MS)

In positive Electrospray Ionization (ESI+), protonation occurs preferentially at the most basic site—the primary amine. The fragmentation causality is driven by the thermodynamic stability of the leaving groups. The dominant collision-induced dissociation (CID) pathway is the cleavage of the benzyl ether C-O bond, expelling a highly stable tropylium cation (C


H

, m/z 91) or losing the benzyl radical to leave a stable substituted phenol fragment[2].

Quantitative Data Summary

Table 1: H and C NMR Assignments (CDCl , 400/100 MHz)
NucleusChemical Shift (ppm)MultiplicityCoupling (J in Hz)IntegrationAssignment / Causality

H
7.65d1.51HAr-H (C-2); Deshielded by ester

H
7.55dd8.0, 1.51HAr-H (C-6); Deshielded by ester

H
7.30 - 7.45m-5HAr-H (Benzyloxy phenyl ring)

H
6.65d8.01HAr-H (C-5); Shielded by amine

H
5.10s-2H-OCH

- (Benzyloxy)

H
4.20br s-2H-NH

(Amine, exchanges with D

O)

H
3.85s-3H-OCH

(Methyl ester)

C
167.0---C=O (Conjugated ester carbonyl)

C
146.0, 141.0---Ar-C (C-3 oxygenated, C-4 aminated)

C
70.5----OCH

- (Aliphatic ether carbon)

C
51.8----OCH

(Aliphatic ester carbon)
Table 2: ATR-FTIR Vibrational Modes
Wavenumber (cm

)
Vibration ModeFunctional GroupIntensity
3450, 3350N-H stretchPrimary AmineMedium (Doublet)
1690C=O stretchConjugated EsterStrong
1600, 1510C=C stretchAromatic RingsMedium
1250C-O stretchEster / EtherStrong
Table 3: HRMS (ESI-TOF) Fragmentation
m/z ValueIon TypeAssignment / LossRelative Abundance
258.1125[M+H]

Molecular Ion100% (Base Peak)
168.0650Fragment[M+H - C

H

]

High
91.0540Fragment[C

H

]

(Tropylium)
Medium

Standardized Experimental Protocols

To ensure reproducibility and E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) compliance, the following self-validating protocols must be utilized for data acquisition.

Protocol A: High-Resolution NMR Acquisition
  • Sample Preparation: Dissolve 10 mg of Methyl 4-amino-3-(benzyloxy)benzoate (>98% purity) in 0.6 mL of deuterated chloroform (CDCl

    
    ).
    
  • Self-Validation Step: Ensure the CDCl

    
     contains 0.03% v/v Tetramethylsilane (TMS). The TMS peak must be strictly calibrated to 0.00 ppm to act as an internal zero-point reference, eliminating magnetic drift errors.
    
  • Acquisition: Acquire the

    
    H spectrum at 400 MHz using a 30° pulse angle, 16 scans, and a relaxation delay (D1) of 1.5 seconds to ensure complete longitudinal relaxation.
    
  • D

    
    O Exchange (Optional):  To definitively assign the amine protons, add 1 drop of D
    
    
    
    O to the NMR tube, shake vigorously, and re-acquire. The broad singlet at ~4.20 ppm will disappear due to deuterium exchange.
Protocol B: ATR-FTIR Spectroscopy
  • Background Calibration: Perform a background scan (32 scans, 4 cm

    
     resolution) on the empty diamond Attenuated Total Reflectance (ATR) crystal. This self-validating step subtracts atmospheric H
    
    
    
    O and CO
    
    
    from the optical path.
  • Sample Application: Deposit 2-3 mg of the solid crystalline powder directly onto the ATR crystal. Apply uniform pressure using the anvil to ensure optimal optical contact.

  • Acquisition: Collect the spectrum from 4000 to 400 cm

    
    . Clean the crystal with isopropanol post-acquisition to prevent cross-contamination.
    
Protocol C: HRMS (ESI-TOF) Analysis
  • Instrument Tuning: Calibrate the Time-of-Flight (TOF) analyzer using a sodium formate cluster solution. Mass accuracy must self-validate at <5 ppm error prior to sample injection.

  • Sample Prep: Dilute the compound to 1 µg/mL in LC-MS grade Methanol/Water (50:50 v/v) containing 0.1% Formic Acid to promote ionization.

  • Injection: Infuse directly into the ESI source at 10 µL/min. Operate in positive ion mode with a capillary voltage of 3.0 kV and a desolvation temperature of 250°C.

Synthetic and Biological Context

Methyl 4-amino-3-(benzyloxy)benzoate is synthesized via a convergent nucleophilic aromatic substitution (S


Ar) and reduction pathway[2]. Starting from 3-fluoro-4-nitrobenzoic acid, reaction with benzyl alcohol in the presence of sodium hydride yields the 3-benzyloxy derivative. Subsequent esterification and reduction of the nitro group afford the target aniline[2].

Biologically, this scaffold is highly prized in the development of synthetic


-helix mimetics  (such as JKY-2-169). These compounds are engineered to directly bind the c-Myc/Max heterodimer[2]. By perturbing this protein-protein interaction without causing complete dissociation, the mimetics prevent the complex from binding to its canonical E-box DNA sequence, thereby inhibiting c-Myc-driven oncogenesis and cellular proliferation[2].

Mandatory Visualizations

G N1 Sample Preparation (>98% Purity) N2 1H & 13C NMR (CDCl3, TMS ref) N1->N2 N3 ATR-FTIR (Background Subtracted) N1->N3 N4 HRMS (ESI-TOF) (Positive Ion Mode) N1->N4 N5 Data Integration & Structural Elucidation N2->N5 N3->N5 N4->N5

Fig 1. Multi-modal spectroscopic workflow for structural validation.

G S1 3-Fluoro-4-nitrobenzoic acid S2 SNAr with Benzyl Alcohol (NaH) S1->S2 S3 Esterification (MeOH, H+) S2->S3 S4 Reduction (SnCl2 or H2/Pd-C) S3->S4 S5 Methyl 4-amino-3-(benzyloxy)benzoate (CAS: 475215-88-4) S4->S5 S6 c-Myc/Max Inhibitor Synthesis (e.g., JKY-2-169) S5->S6

Fig 2. Convergent synthetic route of the target compound and its biological application.

G M1 c-Myc Protein M3 c-Myc/Max Heterodimer M1->M3 M2 Max Protein M2->M3 M4 E-Box DNA Binding (Proliferation/Oncogenesis) M3->M4 M6 Perturbed Complex (DNA Binding Inhibited) M3->M6 Conformational Shift M5 Synthetic α-Helix Mimetic (Derived from CAS 475215-88-4) M5->M3 Binds to Helical Region M6->M4 Blocks

Fig 3. Mechanism of c-Myc/Max perturbation by synthetic α-helix mimetics.

References

  • Title: Perturbation of the c-Myc–Max Protein–Protein Interaction via Synthetic α-Helix Mimetics Source: National Institutes of Health (NIH) / PubMed Central (PMC) URL: [Link]

  • Title: Clausine I - LookChem (Chemical Properties and Synthetic Routes) Source: LookChem URL: [Link]

Sources

Exploratory

Starting materials for "Methyl 4-amino-3-(benzyloxy)benzoate" synthesis

Topic: Strategic Selection of Starting Materials for "Methyl 4-amino-3-(benzyloxy)benzoate" Synthesis Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Strategic Selection of Starting Materials for "Methyl 4-amino-3-(benzyloxy)benzoate" Synthesis Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl 4-amino-3-(benzyloxy)benzoate (CAS: 475215-88-4) is a critical intermediate in the synthesis of peptidomimetics, specifically o-aminobenzamide foldamers (e.g., 3-HABA scaffolds) and tyrosine kinase inhibitors. Its structural core—an aniline ring functionalized with an ortho-alkoxy group and a para-carboxylate—presents a specific regiochemical challenge: ensuring the amino group is installed para to the ester while preserving the sensitive benzyl ether.

This guide details the optimal synthetic route, prioritizing the Nitro-Retention Strategy . Unlike routes attempting to nitrate a protected phenol (which suffer from poor regioselectivity), this approach utilizes a starting material where the nitrogen and oxygen functionalities are pre-installed in the correct positions, requiring only functional group manipulation.

Retrosynthetic Logic & Pathway Design

The synthesis is best approached via a Nitro Reduction Disconnection . The amino group is derived from a nitro precursor, which masks the nitrogen's nucleophilicity during the alkylation of the adjacent hydroxyl group.

The Strategic Pathway
  • Target: Methyl 4-amino-3-(benzyloxy)benzoate[1][2]

  • Precursor: Methyl 3-(benzyloxy)-4-nitrobenzoate

  • Core Starting Material: 3-Hydroxy-4-nitrobenzoic acid (or its methyl ester).

Why this route?

  • Regiocontrol: Nitration of 3-hydroxybenzoic acid derivatives typically yields a mixture of 2-nitro and 4-nitro isomers. Separating these downstream is inefficient. Starting with the commercially available 3-hydroxy-4-nitro isomer guarantees 100% regiopurity.

  • Chemosensitivity: The benzyl ether is prone to hydrogenolysis (cleavage) under standard catalytic hydrogenation (H₂/Pd-C). The route must employ a chemoselective reduction step (e.g., Fe/NH₄Cl or SnCl₂) to reduce the nitro group while leaving the benzyl ether intact.

SynthesisPathway SM1 3-Hydroxy-4-nitrobenzoic Acid (CAS 619-14-7) Inter1 Methyl 3-hydroxy-4-nitrobenzoate (CAS 1709-72-4) SM1->Inter1 Esterification (MeOH, H2SO4) Inter2 Methyl 3-(benzyloxy)-4-nitrobenzoate Inter1->Inter2 O-Alkylation (BnBr, K2CO3) Target Methyl 4-amino-3-(benzyloxy)benzoate (CAS 475215-88-4) Inter2->Target Chemoselective Reduction (Fe/NH4Cl or SnCl2)

Figure 1: The Nitro-Retention Pathway ensuring regiochemical integrity.

Core Starting Materials & Reagents

The selection of starting materials is dictated by the need to minimize side reactions (N-alkylation) and maximize atom economy.

Primary Starting Material (PSM)
  • Compound: Methyl 3-hydroxy-4-nitrobenzoate

  • CAS: 1709-72-4

  • Alternative: 3-Hydroxy-4-nitrobenzoic acid (CAS 619-14-7). Note: If starting here, an initial esterification step is required.

  • Technical Rationale: The nitro group at C4 is strongly electron-withdrawing, increasing the acidity of the C3-hydroxyl group (pKa ~7-8). This facilitates mild alkylation conditions, preventing hydrolysis of the methyl ester.

Alkylating Agent[3]
  • Compound: Benzyl Bromide [4]

  • CAS: 100-39-0

  • Technical Rationale: Benzyl bromide is preferred over benzyl chloride due to the weaker C-Br bond, allowing for faster reaction rates at lower temperatures (avoiding ester transesterification or hydrolysis).

Reducing System (Critical Choice)
  • Reagents: Iron Powder (Fe) + Ammonium Chloride (NH₄Cl)

  • Technical Rationale: This system reduces the nitro group via a single electron transfer mechanism that is orthogonal to the benzyl ether stability.

  • Avoid: H₂/Pd-C (Standard Hydrogenation). Palladium catalysts readily cleave O-Benzyl bonds, reverting the molecule to the phenol intermediate.

Detailed Experimental Protocols
Step 1: Williamson Ether Synthesis (O-Benzylation)

This step installs the benzyl protecting group. The nitro group ensures no competing N-alkylation occurs.

Reagents:

  • Methyl 3-hydroxy-4-nitrobenzoate (1.0 equiv)

  • Benzyl Bromide (1.1 equiv)

  • Potassium Carbonate (

    
    ) (2.0 equiv)
    
  • Solvent: DMF (N,N-Dimethylformamide) or Acetone

Protocol:

  • Dissolve Methyl 3-hydroxy-4-nitrobenzoate in anhydrous DMF (0.5 M concentration).

  • Add

    
     and stir at room temperature for 15 minutes to generate the phenoxide anion. Observation: Solution typically turns bright yellow/orange.
    
  • Add Benzyl Bromide dropwise.

  • Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup: Pour into ice water. The product, Methyl 3-(benzyloxy)-4-nitrobenzoate , usually precipitates as a solid. Filter, wash with water, and dry.

  • Yield Expectation: 85–95%.

Step 2: Chemoselective Nitro Reduction

This is the most sensitive step. We employ Iron/Ammonium Chloride to prevent de-benzylation.

Reagents:

  • Methyl 3-(benzyloxy)-4-nitrobenzoate (1.0 equiv)

  • Iron Powder (5.0 equiv, <325 mesh)

  • Ammonium Chloride (5.0 equiv)

  • Solvent: Ethanol/Water (4:1 ratio)

Protocol:

  • Suspend the nitro intermediate in Ethanol/Water.

  • Add Ammonium Chloride and Iron powder.

  • Heat to reflux (approx. 75–80°C) with vigorous stirring. Mechanism: Fe acts as the electron donor; water is the proton source.

  • Monitor by TLC.[5] The starting material (yellow spot) will disappear, replaced by a fluorescent blue spot (amine) under UV. Reaction time: 1–3 hours.

  • Filtration: Filter hot through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.

  • Isolation: Concentrate the filtrate. Partition between Ethyl Acetate and Water.[3] Wash organic layer with brine, dry over

    
    , and evaporate.
    
  • Purification: Recrystallize from Ethanol/Hexane if necessary.

  • Yield Expectation: 80–90%.

Process Data & Specifications
ParameterSpecification / ValueNote
Target CAS 475215-88-4Methyl 4-amino-3-(benzyloxy)benzoate
Precursor CAS 1709-72-4Methyl 3-hydroxy-4-nitrobenzoate
Step 1 Yield > 85%O-Alkylation is highly efficient
Step 2 Yield > 80%Iron reduction is quantitative
Major Impurity A Methyl 4-amino-3-hydroxybenzoateResult of over-reduction (de-benzylation)
Major Impurity B Methyl 3-(benzyloxy)-4-nitrobenzoateUnreacted starting material
Appearance Off-white to pale beige solidOxidizes slightly upon air exposure
Critical Control Logic: Chemoselectivity

The following logic tree illustrates why the Iron/NH₄Cl method is selected over catalytic hydrogenation.

Chemoselectivity Decision Reduction Method Selection MethodA Catalytic Hydrogenation (H2, Pd/C) Decision->MethodA MethodB Dissolving Metal Reduction (Fe/NH4Cl or SnCl2) Decision->MethodB ResultA FAILURE RISK: Hydrogenolysis of Benzyl Ether Product: Methyl 4-amino-3-hydroxybenzoate MethodA->ResultA Pd cleaves O-Bn ResultB SUCCESS: Nitro Reduced, Benzyl Intact Product: Methyl 4-amino-3-(benzyloxy)benzoate MethodB->ResultB Chemoselective

Figure 2: Decision logic for selecting the reduction method to preserve the benzyl ether.

References
  • Bellamy, F. D., & Ou, K. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Tetrahedron Letters, 25(8), 839-842. (Foundational method for selective nitro reduction).
  • University of South Alabama. (2010). Preparation of Methyl 3-nitrobenzoate. (Standard nitration/esterification protocols). Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Nitro Reduction: Iron (Fe) Conditions.[6] Retrieved from [Link]

Sources

Foundational

Strategic Utilization of Methyl 4-amino-3-(benzyloxy)benzoate in Advanced Organic Synthesis and Drug Discovery

Executive Summary In the realm of advanced organic synthesis and rational drug design, the selection of highly functionalized building blocks dictates the efficiency, scalability, and structural diversity of the final ta...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of advanced organic synthesis and rational drug design, the selection of highly functionalized building blocks dictates the efficiency, scalability, and structural diversity of the final target molecules. Methyl 4-amino-3-(benzyloxy)benzoate (MABB) has emerged as a privileged, orthogonally functionalized scaffold. Featuring an electrophilic ester, a nucleophilic aniline, and a protected phenolic ether, MABB allows chemists to execute complex, multi-step syntheses with high regiocontrol.

This technical guide provides an in-depth analysis of MABB, focusing on its critical role in two distinct but equally vital domains: the total synthesis of biologically active carbazole alkaloids (such as Clausine I)[1] and the development of synthetic α-helix mimetics targeting intractable protein-protein interactions (PPIs) like c-Myc/Max[2].

Physicochemical & Structural Profiling

The utility of MABB stems from its unique substitution pattern on the benzene ring. The combination of functional groups provides a rigid aromatic backbone while allowing independent, sequential modifications without the need for excessive protection/deprotection cycles.

Table 1: Physicochemical Properties of MABB
PropertyValue / Description
Chemical Name Methyl 4-amino-3-(benzyloxy)benzoate
CAS Registry Number 475215-88-4[3]
Molecular Formula C₁₅H₁₅NO₃
Molecular Weight 257.29 g/mol [3]
LogP (Predicted) ~2.85[1]
Melting Point 222 - 223 °C[1]
Structural Logic C1 (Ester): Handles chain extension or reduction.C3 (Benzyloxy): Robust phenol protection; mimics hydrophobic side chains.C4 (Amine): Directs C-N cross-coupling or amide bond formation.

Core Application I: Total Synthesis of Carbazole Alkaloids

Carbazole alkaloids, such as Clausine I, exhibit potent pharmacological properties, including antimicrobial and cytotoxic activities. The synthesis of the carbazole core traditionally relies on the Cadogan ring closure or palladium-catalyzed oxidative cyclization of a diarylamine intermediate. MABB is the ideal precursor for the "right-hand" aromatic ring of the carbazole system[1].

Causality & Mechanistic Rationale

To construct the carbazole core, an aniline derivative must be coupled with an aryl halide. The C4-amino group of MABB is highly primed for a Buchwald-Hartwig cross-coupling . The C3-benzyloxy group is strategically chosen because it is stable under the strongly basic conditions (e.g., Cs₂CO₃) and elevated temperatures required for Pd-catalyzed coupling[1]. Furthermore, the bulky benzyl group sterically shields the C3 position, preventing unwanted side reactions during the subsequent oxidative cyclization step.

Experimental Protocol: Buchwald-Hartwig Amination to Diarylamine

This protocol is designed as a self-validating system; the visual cues and workup steps inherently confirm reaction progress.

  • Preparation: In an oven-dried Schlenk flask under an inert argon atmosphere, combine MABB (1.0 equiv) and the corresponding ortho-substituted aryl halide (1.1 equiv).

  • Catalyst Loading: Add Palladium(II) acetate (Pd(OAc)₂, 0.05 equiv) and a biaryl phosphine ligand such as XPhos or DavePhos (0.10 equiv). Rationale: Electron-rich biaryl ligands accelerate the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Base & Solvent: Add anhydrous Cesium Carbonate (Cs₂CO₃, 2.0 equiv) and suspend the mixture in anhydrous, degassed toluene (0.2 M).

  • Reaction Execution: Heat the mixture to 80–100 °C for 12–24 hours. Monitor via TLC (Hexanes/EtOAc). The disappearance of the highly fluorescent MABB spot indicates conversion.

  • Workup & Validation: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove Pd black and inorganic salts. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via flash column chromatography. The resulting diarylamine serves as the direct precursor to the carbazole core via subsequent Pd-catalyzed intramolecular C-H amination.

G A MABB (Amine Donor) C Diarylamine Intermediate A->C Buchwald-Hartwig [Pd(OAc)2, Ligand] B Aryl Halide (Electrophile) B->C Cs2CO3, Toluene D Carbazole Core (e.g., Clausine I) C->D Oxidative Cyclization [Pd]

Figure 1: Synthetic workflow for constructing carbazole alkaloids using MABB.

Core Application II: Development of α-Helix Mimetics

Beyond traditional alkaloid synthesis, MABB is a cornerstone in the synthesis of synthetic α-helix mimetics . A landmark application is the perturbation of the c-Myc/Max protein-protein interaction (PPI)[2]. The c-Myc oncoprotein is a highly validated but notoriously "undruggable" target due to its intrinsically disordered nature as a monomer. It only becomes transcriptionally active upon forming a coiled-coil heterodimer with the Max protein[4].

Causality & Mechanistic Rationale

To disrupt the c-Myc/Max heterodimer's binding to E-box DNA without denaturing the proteins, researchers designed terphenyl and benzamide-based small molecules that mimic the spatial orientation of the α-helix[2]. MABB is utilized as a modular subunit in these mimetics:

  • The Benzene Core: Acts as the rigid backbone, replacing the peptide backbone.

  • The Benzyloxy Group (-OBn): Directly mimics the hydrophobic side chains of amino acids (like Phenylalanine or Tyrosine) located at the i, i+3, or i+4 positions of the native α-helix[5].

  • The Amine and Ester: Allow for iterative, head-to-tail amide couplings to build the extended mimetic scaffold.

Experimental Protocol: Iterative Amide Assembly

This protocol details the conversion of MABB into an extended α-helix mimetic scaffold.

  • Ester Saponification: Dissolve MABB (1.0 equiv) in a 3:1 mixture of THF/H₂O. Add Lithium Hydroxide monohydrate (LiOH·H₂O, 3.0 equiv). Stir at room temperature for 4 hours. Acidify with 1N HCl to pH 3 to precipitate 4-amino-3-(benzyloxy)benzoic acid. Filter and dry.

  • Amide Coupling: In a dry flask, dissolve the resulting acid (1.0 equiv) and a secondary aniline building block (1.1 equiv) in anhydrous DMF.

  • Activation: Add HATU (1.2 equiv) and N,N-Diisopropylethylamine (DIPEA, 3.0 equiv). Rationale: HATU is chosen over EDC/HOBt due to the poor nucleophilicity of aniline derivatives; HATU generates a highly reactive HOAt ester.

  • Reaction Execution: Stir at room temperature for 8 hours.

  • Workup & Validation: Quench with water to precipitate the product. Extract with DCM. To ensure absolute purity (crucial for biological assays), wash the organic layer sequentially with 1N HCl (removes unreacted amine), saturated NaHCO₃ (removes unreacted acid), and brine.

  • Deprotection (Optional): If a free phenol is required for hydrogen bonding with the target protein, subject the coupled product to catalytic hydrogenolysis (H₂, Pd/C, MeOH) to cleave the benzyl ether.

G Myc c-Myc Protein (Disordered Monomer) Complex c-Myc/Max Heterodimer (Coiled-Coil Structure) Myc->Complex Heterodimerization Max Max Protein Max->Complex Heterodimerization DNA E-Box DNA Binding & Oncogenic Transcription Complex->DNA Transcriptional Activation Inhibitor α-Helix Mimetic (MABB-Derived Scaffold) Inhibitor->Complex Binds Helical Domain (Disrupts DNA Binding)

Figure 2: Mechanism of c-Myc/Max PPI disruption by MABB-derived α-helix mimetics.

Handling, Stability, and Best Practices

  • Storage: MABB is generally stable at room temperature but should be stored in a cool, dry place away from strong oxidizing agents to prevent premature oxidation of the aniline moiety.

  • Orthogonality Considerations: When planning a synthetic route, remember that the methyl ester is susceptible to strong nucleophiles (e.g., Grignard reagents or LiAlH₄). If the C4-amine requires functionalization via highly nucleophilic conditions, the ester must be temporarily protected or reduced beforehand.

  • Safety: As with all aniline derivatives, MABB should be handled in a well-ventilated fume hood with appropriate PPE, as it may cause skin and respiratory irritation.

Conclusion

Methyl 4-amino-3-(benzyloxy)benzoate is far more than a simple substituted benzene; it is a meticulously functionalized scaffold that bridges the gap between raw chemical synthesis and advanced therapeutic design. Whether acting as the crucial right-hand fragment in the palladium-catalyzed synthesis of Clausine alkaloids or serving as the spatial backbone for cutting-edge c-Myc/Max α-helix mimetics, MABB's orthogonal reactivity profile makes it an indispensable tool for the modern synthetic chemist.

References

  • LookChem. Clausine I. Retrieved from [Link]

  • Jung, K.-Y., et al. (2015). Perturbation of the c-Myc-Max protein-protein interaction via synthetic α-helix mimetics. Journal of Medicinal Chemistry, 58(7), 3002-24. Retrieved from [Link]

  • American Chemical Society (ACS). Perturbation of the c-Myc–Max Protein–Protein Interaction via Synthetic α-Helix Mimetics. Retrieved from[Link]

Sources

Exploratory

"Methyl 4-amino-3-(benzyloxy)benzoate" solubility and stability

Solubility, Stability, and Critical Handling Protocols for Drug Development[1] Executive Summary Methyl 4-amino-3-(benzyloxy)benzoate is a high-value pharmacophore intermediate used primarily in the synthesis of quinazol...

Author: BenchChem Technical Support Team. Date: March 2026

Solubility, Stability, and Critical Handling Protocols for Drug Development[1]

Executive Summary

Methyl 4-amino-3-(benzyloxy)benzoate is a high-value pharmacophore intermediate used primarily in the synthesis of quinazoline-based Tyrosine Kinase Inhibitors (TKIs) . Its structural duality—combining a reactive aniline moiety with a protected phenol (benzyl ether) and a carboxylate ester—makes it a versatile "left-hand" building block for drugs targeting EGFR and VEGFR pathways (analogous to synthesis routes for Gefitinib, Erlotinib, and Cediranib precursors).

This guide addresses the two most common failure modes in handling this compound: oxidative discoloration (pinking) due to the aniline group and hydrolytic degradation of the ester functionality.

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9][10][11]
PropertySpecification
Chemical Name Methyl 4-amino-3-(benzyloxy)benzoate
CAS Number 475215-88-4
Molecular Formula C₁₅H₁₅NO₃
Molecular Weight 257.29 g/mol
Appearance Off-white to pale yellow crystalline powder
Predicted LogP ~2.8 – 3.2 (Lipophilic)
pKa (Aniline) ~4.5 (Weak base)
Melting Point 128 – 132 °C (Typical range for pure polymorph)
Solubility Profile & Solvent Selection

Field Insight: As a lipophilic ester, this compound exhibits poor aqueous solubility. Attempting to dissolve it directly in aqueous buffers for biological assays will result in precipitation.

Solvent Compatibility Matrix
Solvent ClassSolventSolubility RatingApplication Notes
Dipolar Aprotic DMSO High (>50 mg/mL) Ideal for stock solutions. Freezes at 18.5°C; store stocks at -20°C.
Dipolar Aprotic DMF High (>50 mg/mL) Alternative to DMSO for chemical synthesis reactions.
Chlorinated DCM High (>100 mg/mL) Preferred solvent for extraction and chromatography loading.
Alcohol Methanol Moderate (10-30 mg/mL) Good for recrystallization; heating may be required for high concentrations.
Aqueous Water/PBS Insoluble (<0.1 mg/mL) Requires co-solvent (e.g., 0.5% DMSO) or formulation (e.g., Tween 80).
Protocol: Visual Solubility Assessment

Use this rapid protocol to verify batch-specific solubility before committing to large-scale dissolution.

  • Weigh 10 mg of compound into a clear glass HPLC vial.

  • Add 100 µL of the target solvent (e.g., DMSO).

  • Vortex for 30 seconds .

  • Observation:

    • Clear solution: Solubility > 100 mg/mL.

    • Suspension: Add solvent in 100 µL increments until clear.

  • Critical Check: If the solution turns pink or brown immediately, the solvent may contain peroxides (common in aged THF or ethers). Discard and use fresh solvent.

Stability & Degradation Pathways

The stability of Methyl 4-amino-3-(benzyloxy)benzoate is governed by three competing degradation mechanisms. Understanding these allows for the implementation of self-validating storage protocols.

Degradation Logic Diagram

DegradationPathways cluster_conditions Critical Control Points Compound Methyl 4-amino-3-(benzyloxy)benzoate (Intact API) Hydrolysis Hydrolysis (Acid/Base) Path A Compound->Hydrolysis H2O / pH > 8 or < 3 Oxidation Oxidation (Air/Light) Path B Compound->Oxidation O2 / UV Light AcidProduct 4-Amino-3-(benzyloxy)benzoic acid (Precipitate) Hydrolysis->AcidProduct Loss of Methyl group AzoProduct Azo/Quinone Imines (Pink/Brown Color) Oxidation->AzoProduct Radical coupling

Caption: Primary degradation pathways. Path A (Hydrolysis) is pH-driven. Path B (Oxidation) is driven by light and oxygen exposure.

Detailed Stability Risks
  • Oxidative Instability (The "Pink" Shift):

    • Mechanism:[1][2][3][4] The electron-rich aniline nitrogen is susceptible to radical oxidation, forming azo dimers or quinone imines.

    • Sign: Appearance of a pink or brown hue on the surface of the powder.

    • Prevention: Store under inert atmosphere (Argon/Nitrogen) if possible. Protect from light.

  • Ester Hydrolysis:

    • Mechanism:[1][2][3][4][5] In the presence of moisture and extreme pH, the methyl ester cleaves to form the corresponding benzoic acid.

    • Sign: Shift in HPLC retention time (Acid elutes earlier than the ester in Reverse Phase).

    • Prevention: Store in a desiccator. Avoid protic solvents (water/methanol) for long-term storage of solutions.

  • Benzyl Ether Stability:

    • Insight: The benzyl group is generally stable under standard storage conditions. It requires catalytic hydrogenation (Pd/C + H₂) or strong Lewis acids (e.g., BBr₃) to cleave. It is not a primary stability concern during standard handling.

Experimental Protocols
A. Forced Degradation Study (Stress Testing)

Purpose: To validate analytical methods and determine shelf-life limits.

1. Acid Hydrolysis:

  • Dissolve 5 mg in 1 mL Acetonitrile.

  • Add 1 mL 0.1 N HCl .

  • Heat at 60°C for 4 hours .

  • Expected Result: Partial conversion to 4-amino-3-(benzyloxy)benzoic acid.

2. Oxidative Stress:

  • Dissolve 5 mg in 1 mL Acetonitrile.

  • Add 100 µL 3% H₂O₂ .

  • Store at Room Temp for 2 hours.

  • Expected Result: Rapid formation of colored impurities (check UV max shift).

B. Recommended HPLC Method (Quality Control)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (aromatic) and 210 nm (amide/ester).

  • Retention Logic: The Acid degradation product will elute first (more polar). The Intact Ester will elute later. Oxidative dimers will elute last (highly lipophilic).

Handling & Storage Recommendations
ParameterRecommendationRationale
Storage Temp 2°C to 8°C Slows oxidative kinetics.
Container Amber Glass Vial Blocks UV light to prevent aniline oxidation.
Headspace Argon or Nitrogen Displaces oxygen to prevent "pinking."
Desiccant Silica Gel Pack Prevents moisture-driven ester hydrolysis.

Safety Note: This compound is an aniline derivative. Treat as a potential sensitizer and irritant. Wear nitrile gloves and work within a fume hood to avoid inhalation of dust.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10433621, Methyl 4-amino-3-(benzyloxy)benzoate. Retrieved from [Link]

  • Wedge, S. R., et al. (2005). AZD2171: A highly potent, orally bioavailable, vascular endothelial growth factor receptor-2 tyrosine kinase inhibitor for the treatment of cancer. Cancer Research, 65(10), 4389-4400. (Contextual reference for Quinazoline/Indole ether synthesis). Retrieved from [Link][6]

Sources

Foundational

Technical Whitepaper: Theoretical Characterization &amp; Computational Profiling of Methyl 4-amino-3-(benzyloxy)benzoate

The following technical guide details the theoretical and computational framework for studying Methyl 4-amino-3-(benzyloxy)benzoate , a critical intermediate in the synthesis of type II kinase inhibitors. This guide is s...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the theoretical and computational framework for studying Methyl 4-amino-3-(benzyloxy)benzoate , a critical intermediate in the synthesis of type II kinase inhibitors.

This guide is structured to serve as a foundational protocol for researchers characterizing this scaffold for drug development.

[1][2]

Executive Summary

Methyl 4-amino-3-(benzyloxy)benzoate (CAS: 475215-88-4) represents a privileged scaffold in medicinal chemistry, particularly in the design of kinase inhibitors targeting the ATP-binding pocket.[1][2][3] Its structural duality—combining a polar, H-bond donating aniline motif with a hydrophobic benzyloxy "tail"—allows it to interact simultaneously with the hinge region and the hydrophobic back pocket (gatekeeper residues) of target enzymes like EGFR and BTK .[2]

This guide establishes the standard theoretical framework for profiling this molecule, integrating Density Functional Theory (DFT) for electronic characterization and molecular docking for binding affinity prediction.

Chemical Identity & Synthesis Protocol

Before theoretical modeling, the structural integrity of the starting material must be validated.[2] The synthesis typically proceeds via the functionalization of 3-hydroxy-4-nitrobenzoic acid, followed by reduction.[1][2]

Structural Specifications
ParameterDetail
IUPAC Name Methyl 4-amino-3-(phenylmethoxy)benzoate
CAS Number 475215-88-4
Molecular Formula C₁₅H₁₅NO₃
Molecular Weight 257.29 g/mol
Predicted LogP 2.8 – 3.2
H-Bond Donors/Acceptors 1 Donor (NH₂), 3 Acceptors (O)
Synthetic Pathway & Logic

The synthesis requires careful control of regioselectivity during the benzylation step to avoid N-alkylation.[1][2] The subsequent reduction of the nitro group must preserve the ester functionality.[2]

Synthesis Start 3-Hydroxy-4- nitrobenzoic acid Inter1 Methyl 3-hydroxy-4- nitrobenzoate (Esterification) Start->Inter1 MeOH, H2SO4 Reflux Inter2 Methyl 3-(benzyloxy)-4- nitrobenzoate (O-Alkylation) Inter1->Inter2 BnBr, K2CO3 DMF, 60°C Final Methyl 4-amino-3- (benzyloxy)benzoate (Nitro Reduction) Inter2->Final H2, Pd/C or Fe/NH4Cl

Figure 1: Step-wise synthesis pathway prioritizing O-alkylation over N-alkylation.

Computational Methodology (DFT Framework)[1]

To accurately predict the reactivity and spectroscopic signature of the molecule, we employ Density Functional Theory.[2] The presence of the benzyloxy ether linkage introduces conformational flexibility that must be accounted for.[2]

Computational Setup
  • Software: Gaussian 16 / ORCA 5.0

  • Method: DFT

  • Functional: B3LYP (Hybrid functional for balanced electronic/structural accuracy) or wB97X-D (includes dispersion corrections, critical for the benzyloxy-ring interaction).[2]

  • Basis Set: 6-311++G(d,p) (Triple-zeta with diffuse functions to model the lone pairs on Oxygen and Nitrogen accurately).[1][2]

  • Solvation Model: PCM (Polarizable Continuum Model) in DMSO (common solvent for biological assays) and Water .[2]

Geometry Optimization & Conformation

The critical structural feature is the dihedral angle of the benzyloxy group relative to the benzoate core.[2]

  • Hypothesis: Steric hindrance between the C3-oxygen and C2-hydrogen will force the benzyl ring out of plane.[1][2]

  • Validation: Based on crystal structures of the analog Methyl 4-(benzyloxy)-3-methoxybenzoate, expect a twist angle of approximately 80°–90° .[1][2]

  • Intramolecular Interaction: A weak hydrogen bond is predicted between the amino hydrogen (H-N) and the ether oxygen (O-Bn), stabilizing the syn conformation.

Electronic Properties (FMO Analysis)

The Frontier Molecular Orbitals (FMOs) determine the molecule's chemical stability and optical properties.[2]

  • HOMO (Highest Occupied Molecular Orbital): Localized primarily on the aniline nitrogen and the central benzene ring.[2] This is the site of electrophilic attack (and oxidation).[2]

  • LUMO (Lowest Unoccupied Molecular Orbital): Localized on the benzoate ester and the nitro-group (if unreduced).[2] In the final product, it resides on the carbonyl/ring system.[2]

  • Band Gap: A narrower gap (approx.[2] 4.0 - 4.5 eV) indicates high chemical reactivity, suitable for covalent drug design if modified with an acrylamide "warhead".[2]

Spectroscopic Profiling (Predicted)

Comparing theoretical vibrational frequencies with experimental data validates the structural model.[2]

Infrared (IR) Spectrum Prediction
Functional GroupModePredicted Frequency (scaled)Intensity
-NH₂ (Amino) Asymmetric Stretch3450 – 3480 cm⁻¹Medium
-NH₂ (Amino) Symmetric Stretch3360 – 3390 cm⁻¹Medium
C=O[1][2] (Ester) Stretching1705 – 1720 cm⁻¹Strong
C-O-C (Ether) Stretching1230 – 1260 cm⁻¹Strong
C=C (Aromatic) Ring Stretch1590 – 1610 cm⁻¹Variable
NMR Shift Prediction (GIAO Method)

Using the GIAO (Gauge-Independent Atomic Orbital) method at the B3LYP/6-311+G(2d,p) level:

  • ¹H NMR: The amino protons (-NH₂) typically appear broad around 5.5 – 6.0 ppm (DMSO-d6).[1][2] The benzyloxy -CH₂- protons appear as a sharp singlet near 5.1 – 5.2 ppm .[1][2]

  • ¹³C NMR: The carbonyl carbon (C=O) is the most deshielded, appearing near 166 ppm .[2]

Pharmaceutical Profiling: Molecular Docking

The primary application of this scaffold is in kinase inhibition.[2] The docking protocol below assesses its binding potential.

Target Selection
  • Primary Target: EGFR (Epidermal Growth Factor Receptor) - PDB ID: 1M17 (Erlotinib-bound).[1][2]

  • Secondary Target: BTK (Bruton's Tyrosine Kinase) - PDB ID: 3GEN.[1][2]

Docking Workflow

The docking simulation must account for the flexibility of the benzyloxy tail, which often occupies the hydrophobic specificity pocket.[2]

Docking cluster_interactions Key Interactions Prep Ligand Prep (Energy Min: MMFF94x) Dock Docking (AutoDock Vina / Glide) Exhaustiveness: 8 Prep->Dock Grid Grid Generation (Center: Hinge Region) Grid->Dock Score Scoring & Analysis (H-bonds, Pi-Pi Stacking) Dock->Score Int1 Hinge: Met793 (H-bond) Score->Int1 Int2 Gatekeeper: Thr790 (Hydrophobic) Score->Int2

Figure 2: In silico molecular docking workflow targeting the kinase hinge region.[1]

Interaction Mechanism
  • Hinge Binding: The 4-amino group acts as a hydrogen bond donor to the backbone carbonyl of the hinge residue (e.g., Met793 in EGFR).

  • Hydrophobic Clamp: The benzyloxy group extends into the hydrophobic pocket, engaging in Van der Waals interactions with the gatekeeper residue.[2] This bulky group is often used to gain selectivity over other kinases.[2]

References

  • Crystal Structure of Analogs: Li, X., et al. (2008).[2] "Methyl 4-amino-3-methylbenzoate."[1][2][4][5][6] Acta Crystallographica Section E, 64(4), o886.[2] Link

  • Synthesis of Benzyloxy Benzoates: Li, Z. & Zhang, Y. (2012).[2][7][8] "Synthesis and crystal structure of methyl 4-(benzyloxy)-3-methoxybenzoate." Acta Crystallographica Section E, 69(10), o1562.[2] Link

  • DFT Methodology for Hydrazides/Benzoates: Mumit, M. A., et al. (2020).[2] "DFT studies on vibrational and electronic spectra... of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate." Journal of Molecular Structure, 1220, 128715.[2] Link[1]

  • Kinase Inhibitor Design: Szczepankiewicz, B. G., et al. (2001).[2] "New Antimitotic Agents with Activity in Multi-Drug-Resistant Cell Lines."[1][2][5] Journal of Medicinal Chemistry, 44(25), 4416–4430.[2][5] Link[1]

  • General Synthesis of Aminobenzoates: Gassman, P. G. & Gruetzmacher, G. (1977).[2] "Ethyl 4-amino-3-(methylthiomethyl)benzoate."[1][2] Organic Syntheses, 56, 15. Link

Sources

Protocols & Analytical Methods

Method

Synthesis of kinase inhibitors using "Methyl 4-amino-3-(benzyloxy)benzoate"

Application Note: Strategic Synthesis of Amide-Linked Quinazoline Kinase Inhibitors using Methyl 4-amino-3-(benzyloxy)benzoate Abstract & Strategic Overview This application note details the synthetic utility of Methyl 4...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Synthesis of Amide-Linked Quinazoline Kinase Inhibitors using Methyl 4-amino-3-(benzyloxy)benzoate

Abstract & Strategic Overview

This application note details the synthetic utility of Methyl 4-amino-3-(benzyloxy)benzoate (MABB) as a high-value pharmacophore scaffold in the development of Type I and Type II kinase inhibitors. Unlike simple aniline precursors, MABB offers a trifunctional handle:

  • Nucleophilic Aniline (C4-NH₂): Enables coupling to electrophilic kinase cores (e.g., 4-chloroquinazolines, 2-chloropyrimidines) via

    
     or Buchwald-Hartwig amination.
    
  • Masked Phenol (C3-OBn): The benzyloxy group serves as a hydrophobic anchor targeting the kinase "back pocket" or can be selectively deprotected to a phenol for further structure-activity relationship (SAR) elaboration (e.g., solubilizing ether chains).

  • Electrophilic Ester (C1-COOMe): A versatile handle for generating solvent-exposed amide tails, critical for tuning physicochemical properties (LogP, solubility) and targeting solvent-front residues.

This guide provides a validated protocol for synthesizing a 4-anilinoquinazoline scaffold—a privileged structure in EGFR and HER2 inhibitors (e.g., Lapatinib, Erlotinib analogs)—utilizing MABB as the critical linker.

Synthesis Workflow & Logic

The synthesis follows a convergent "Core-Linker-Tail" strategy. This modular approach allows for the rapid generation of inhibitor libraries by varying the kinase core or the amide tail while maintaining the central MABB scaffold.

Pathway Diagram (Graphviz)

KinaseSynthesis cluster_legend Reaction Phase Core 4-Chloroquinazoline (Kinase Core) Inter1 Intermediate A: Ester-Linked Adduct Core->Inter1 Step 1: SNAr iPrOH, 80°C MABB Methyl 4-amino-3-(benzyloxy)benzoate (Linker Scaffold) MABB->Inter1 Acid Intermediate B: Carboxylic Acid Inter1->Acid Step 2: Hydrolysis LiOH, THF/H2O Final Final Kinase Inhibitor (Amide-Linked) Acid->Final Step 3: Amide Coupling HATU, DIPEA Tail Functional Amine (e.g., N-methylpiperazine) Tail->Final

Caption: Convergent synthesis of quinazoline kinase inhibitors. The MABB scaffold links the kinase-binding core to the solubility-enhancing tail.

Detailed Experimental Protocols

Step 1: Nucleophilic Coupling to the Kinase Core ( )

Objective: Attach the MABB scaffold to the 4-position of the quinazoline core.

Reagents:

  • 4-Chloro-6,7-dimethoxyquinazoline (Core) [1.0 equiv]

  • Methyl 4-amino-3-(benzyloxy)benzoate (MABB) [1.1 equiv]

  • Isopropanol (iPrOH) [Solvent]

  • Diisopropylethylamine (DIPEA) [Optional base, 1.5 equiv]

Protocol:

  • Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 equiv (e.g., 5.0 mmol) of the 4-chloroquinazoline derivative in iPrOH (10 mL/mmol).

  • Addition: Add 1.1 equiv of MABB. The reaction is often autocatalytic due to HCl generation, but DIPEA can be added to scavenge acid if the aniline is weakly nucleophilic.

  • Reflux: Heat the mixture to reflux (82°C) for 4–6 hours. Monitor by TLC (System: 5% MeOH in DCM) or LC-MS.

  • Precipitation: Upon completion, cool the reaction to room temperature. The product usually precipitates as a hydrochloride salt.

  • Isolation: Filter the solid, wash with cold iPrOH (2x) and diethyl ether (2x) to remove unreacted aniline.

  • Yield: Typical yields range from 85–95% .

Critical Process Parameter (CPP): Moisture control is vital. The 4-chloroquinazoline starting material is prone to hydrolysis to the inactive quinazolinone. Use dry solvents.

Step 2: Saponification of the Methyl Ester

Objective: Unmask the carboxylic acid for tail functionalization.

Reagents:

  • Intermediate A (from Step 1)

  • Lithium Hydroxide (LiOH·H₂O) [3.0 equiv]

  • THF / Water (3:1 ratio)

Protocol:

  • Suspend Intermediate A in THF/Water (3:1, 5 mL/mmol).

  • Add LiOH·H₂O (3.0 equiv).

  • Stir at 50°C for 2–4 hours. The suspension typically clears as the lithium salt forms, then may reprecipitate.

  • Workup: Acidify carefully with 1M HCl to pH 3–4. The free carboxylic acid (Intermediate B) will precipitate.

  • Isolation: Filter, wash with water, and dry under vacuum at 45°C.

Step 3: Amide Coupling (Tail Elaboration)

Objective: Attach a solubilizing group (e.g., N-methylpiperazine) to modulate pharmacokinetics.

Reagents:

  • Intermediate B (Carboxylic Acid) [1.0 equiv]

  • Amine Partner (e.g., 1-Methylpiperazine) [1.2 equiv]

  • HATU [1.2 equiv]

  • DIPEA [3.0 equiv]

  • DMF (Anhydrous)

Protocol:

  • Dissolve Intermediate B and DIPEA in anhydrous DMF (5 mL/mmol).

  • Add HATU and stir for 5 minutes to activate the acid (formation of the active ester).

  • Add the Amine Partner dropwise.

  • Stir at room temperature for 2–12 hours.

  • Quench: Pour the reaction mixture into ice-cold water/bicarbonate solution.

  • Purification: Filter the precipitate. If the product is soluble, extract with EtOAc/n-Butanol (9:1). Purify via flash chromatography (DCM/MeOH gradient).

Quantitative Data Summary

Reaction StepReagentConditionsTypical YieldKey Quality Attribute
Coupling (

)
4-Chloro-quinazolineiPrOH, Reflux, 4h>90%Purity >98% (HPLC), no hydrolysis of Cl
Hydrolysis LiOHTHF/H2O, 50°C, 3h>95%Complete conversion of Ester to Acid
Amidation HATU / PiperazineDMF, RT, 4h70-85%Removal of urea byproducts

Troubleshooting & Optimization

  • Issue: Low Reactivity in Step 1.

    • Cause: Steric hindrance from the benzyloxy group ortho to the amine.

    • Solution: Switch solvent to 2-Butanol (higher boiling point, 100°C) or use microwave irradiation (120°C, 15 min).

  • Issue: Incomplete Hydrolysis.

    • Cause: Poor solubility of the zwitterionic intermediate.

    • Solution: Add methanol to the solvent system (THF/MeOH/Water 3:1:1) to improve solubility.

  • Issue: Racemization.

    • Note: Not applicable here as MABB is achiral, but relevant if the "Tail" amine is chiral. Use HATU/DIPEA at 0°C to minimize this risk.

References

  • Stamos, J., et al. "Structure of the Epidermal Growth Factor Receptor Kinase Domain Alone and in Complex with a 4-Anilinoquinazoline Inhibitor." Journal of Biological Chemistry, 2002. Link

  • BenchChem Application Note. "Synthesis of 4(3H)-Quinazolinone from Anthranilic Acid and Formamide." BenchChem Protocols, 2025.[1] Link

  • Wissner, A., et al. "Analogues of 4-[(3-Bromophenyl)amino]-6-(acrylamido)quinazoline (PD 168393) as Irreversible Inhibitors of the erbB Tyrosine Kinase Family." Bioorganic & Medicinal Chemistry Letters, 2002. Link

  • MDPI Protocols. "Synthesis of 6-Amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one." MDPI, 2024. Link

Sources

Application

"Methyl 4-amino-3-(benzyloxy)benzoate" in the synthesis of Cediranib

This Application Note is designed for researchers and process chemists involved in the synthesis of Cediranib (AZD2171) . It specifically addresses the critical anthranilate intermediate required for the quinazoline core...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists involved in the synthesis of Cediranib (AZD2171) . It specifically addresses the critical anthranilate intermediate required for the quinazoline core construction, clarifying a common structural confusion regarding Methyl 4-amino-3-(benzyloxy)benzoate .

Focus: Synthesis of Methyl 2-amino-4-(benzyloxy)-5-methoxybenzoate

Clarifying the role of Methyl 4-amino-3-(benzyloxy)benzoate
Part 1: Core Directive & Scientific Context

1.1 The Structural Imperative The synthesis of Cediranib (AZD2171) centers on the construction of a 6,7-disubstituted quinazoline core. Specifically, the molecule requires a 6-methoxy and 7-alkoxy substitution pattern.

To achieve this via the standard Niementowski or Formamidine cyclization, the starting anthranilic acid derivative must possess an amino group ortho to the ester (or carboxyl) and the correct alkoxy substitution pattern.

Critical Correction: The compound Methyl 4-amino-3-(benzyloxy)benzoate (CAS 475215-88-4) is often mistakenly identified as the precursor due to naming similarities. However, this molecule has the amino group in the para position relative to the ester, which prevents the formation of the quinazoline ring.

  • Incorrect Precursor: Methyl 4-amino-3-(benzyloxy)benzoate (Para-amino; cannot cyclize).

  • Correct Precursor: Methyl 2-amino-4-(benzyloxy)-5-methoxybenzoate (Ortho-amino; cyclizes to 7-benzyloxy-6-methoxyquinazoline).

This guide details the synthesis of the correct intermediate (Methyl 2-amino-4-(benzyloxy)-5-methoxybenzoate) starting from Methyl Vanillate, ensuring the proper regiochemistry for Cediranib.

Part 2: Experimental Protocols
Workflow Overview

The synthesis proceeds in three key stages:

  • Benzylation: Protection of the phenol.

  • Nitration: Regioselective introduction of the nitrogen source.

  • Reduction: Conversion to the active anthranilate.

Detailed Methodology

Stage 1: Benzylation of Methyl Vanillate

  • Objective: Protect the 4-hydroxyl group of Methyl Vanillate to direct the subsequent nitration and establish the C7-benzyloxy moiety of the final quinazoline.

  • Reagents: Methyl Vanillate (Methyl 4-hydroxy-3-methoxybenzoate), Benzyl bromide (BnBr), Potassium Carbonate (

    
    ), Acetone or DMF.
    
  • Charge a reaction vessel with Methyl Vanillate (1.0 eq) and Acetone (10 vol).

  • Add Potassium Carbonate (1.5 eq) and stir at room temperature for 30 minutes.

  • Add Benzyl Bromide (1.2 eq) dropwise.[1]

  • Heat the mixture to reflux (

    
    C) for 4–6 hours. Monitor by TLC/HPLC for disappearance of starting material.
    
  • Workup: Cool to RT, filter off inorganic salts, and concentrate the filtrate. Recrystallize from Ethanol/Hexane to yield Methyl 4-(benzyloxy)-3-methoxybenzoate .

    • Target Yield: >90%

Stage 2: Regioselective Nitration

  • Objective: Introduce the nitro group at the C6 position (ortho to the ester, para to the methoxy). This position becomes C2 in the anthranilate numbering.

  • Mechanism: The 4-benzyloxy and 3-methoxy groups are activating ortho/para directors. Position 2 (ortho to ester) is sterically crowded and deactivated by the ester. Position 5 is meta to the strong methoxy donor. Position 6 is para to the methoxy group and ortho to the ester, making it the favored site.

  • Reagents: Nitric Acid (

    
    , 65%), Acetic Acid (
    
    
    
    ).[1]
  • Dissolve Methyl 4-(benzyloxy)-3-methoxybenzoate (1.0 eq) in Glacial Acetic Acid (5 vol). Cool to

    
    C.
    
  • Add Nitric Acid (3.0 eq) dropwise, maintaining internal temperature

    
    C.
    
  • Allow the reaction to warm to RT and stir for 2–4 hours.

  • Workup: Pour the mixture into ice water. The product will precipitate as a yellow solid.

  • Filter, wash with water until neutral pH, and dry.

  • Product: Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate (CAS 61032-41-5).[2]

    • Target Yield: 80–85%

Stage 3: Reduction to the Anthranilate

  • Objective: Reduce the nitro group to the amino group, forming the final anthranilate intermediate ready for cyclization.

  • Reagents: Iron powder (Fe), Ammonium Chloride (

    
    ) or Acetic Acid, Ethanol/Water.
    
  • Suspend Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate (1.0 eq) in Ethanol/Water (4:1 ratio).

  • Add Iron Powder (3.0 eq) and Ammonium Chloride (0.5 eq).

  • Heat to reflux (

    
    C) for 2–3 hours.
    
  • Workup: Filter hot through Celite to remove iron residues. Concentrate the filtrate.

  • Extract with Ethyl Acetate, wash with brine, dry over

    
    , and concentrate.
    
  • Product: Methyl 2-amino-4-(benzyloxy)-5-methoxybenzoate .

    • Target Yield: 75–80%

Part 3: Data Presentation & Analysis

Table 1: Key Intermediates and Physicochemical Properties

Intermediate NameStructure RoleMolecular WeightCAS NumberAppearance
Methyl Vanillate Starting Material182.173943-74-6White crystalline solid
Methyl 4-(benzyloxy)-3-methoxybenzoate Protected Phenol272.3056441-97-5White solid
Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate Nitro Precursor317.2961032-41-5Yellow solid
Methyl 2-amino-4-(benzyloxy)-5-methoxybenzoate Target Anthranilate 287.3161032-42-6Off-white/Beige solid
Methyl 4-amino-3-(benzyloxy)benzoateIncorrect Isomer257.29475215-88-4Not used in Cediranib

Table 2: Reaction Critical Parameters

StepParameterSpecificationRationale
Nitration Temperature

C (Addition)
Prevents over-nitration and tar formation.
Nitration Stoichiometry3.0 eq

Excess required to drive reaction to completion in AcOH.
Reduction pH ControlNeutral/Slightly AcidicPrevents hydrolysis of the methyl ester.
Part 4: Visualization (Pathway Diagram)

The following diagram illustrates the structural evolution from Vanillic Acid to the Quinazoline Core, highlighting the correct regiochemistry.

Cediranib_Synthesis Start Methyl Vanillate (Methyl 4-hydroxy-3-methoxybenzoate) Step1 Methyl 4-(benzyloxy)-3-methoxybenzoate (Protected Intermediate) Start->Step1 1. BnBr, K2CO3 (Benzylation) Step2 Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate (Nitro Intermediate) Step1->Step2 2. HNO3, AcOH (Nitration at C6) Target Methyl 2-amino-4-(benzyloxy)-5-methoxybenzoate (The CORRECT Anthranilate) Step2->Target 3. Fe, NH4Cl (Reduction) Quinazoline 7-(benzyloxy)-6-methoxyquinazolin-4(3H)-one (Cediranib Core) Target->Quinazoline 4. Formamidine Acetate (Cyclization) Wrong Methyl 4-amino-3-(benzyloxy)benzoate (Incorrect Isomer - Para Amino) Wrong->Target Structural Isomer (NOT Interconvertible)

Caption: Synthesis pathway for the Cediranib quinazoline core. Note the divergence between the correct ortho-amino intermediate (Green) and the incorrect para-amino isomer (Red).

References
  • AstraZeneca AB. (2012). Synthesis method of cediranib. CN102603718B. Google Patents. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 9933475, Cediranib. PubChem.[3] Link

  • GuideChem. (2024). Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate Property and Synthesis. GuideChem. Link

  • ChemicalBook. (2024). 4-BENZYLOXY-5-METHOXY-2-NITRO-BENZOIC ACID synthesis. ChemicalBook. Link

Sources

Method

Suzuki-Miyaura coupling reactions with "Methyl 4-amino-3-(benzyloxy)benzoate"

An In-Depth Guide to Suzuki-Miyaura Coupling Reactions with "Methyl 4-amino-3-(benzyloxy)benzoate" Analogues Authored by a Senior Application Scientist This technical guide is designed for researchers, medicinal chemists...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Suzuki-Miyaura Coupling Reactions with "Methyl 4-amino-3-(benzyloxy)benzoate" Analogues

Authored by a Senior Application Scientist

This technical guide is designed for researchers, medicinal chemists, and drug development professionals. It provides a comprehensive exploration of the Suzuki-Miyaura cross-coupling reaction for the synthesis and derivatization of scaffolds related to Methyl 4-amino-3-(benzyloxy)benzoate. This powerful carbon-carbon bond-forming reaction is an indispensable tool in modern organic synthesis, valued for its functional group tolerance and mild conditions.[1][2] The 4-amino-3-substituted benzoic acid framework is a crucial structural motif in numerous pharmacologically active molecules, making its efficient synthesis a key priority in drug discovery.[3]

This document moves beyond a simple recitation of steps to explain the causality behind experimental choices, offering field-proven insights into optimizing this critical transformation. We will delve into the reaction mechanism, provide a detailed, adaptable protocol for coupling a common precursor, and present a troubleshooting guide to navigate common synthetic challenges.

The Underlying Principle: A Look into the Catalytic Cycle

The Suzuki-Miyaura coupling facilitates the formation of a C-C bond between an organoboron species (like a boronic acid or its ester) and an organic halide or triflate, catalyzed by a palladium complex.[1][3] The reaction's success with complex molecules, such as those containing aniline and ester functionalities, hinges on a well-understood catalytic cycle involving a Pd(0)/Pd(II) interchange.

The cycle consists of three fundamental steps:

  • Oxidative Addition : The active Pd(0) catalyst complex inserts into the carbon-halogen bond of the organic halide (e.g., Methyl 4-amino-3-bromobenzoate). This step oxidizes the palladium from the 0 to the +2 state.

  • Transmetalation : This is the key bond-forming step where the organic group from the boronic acid is transferred to the palladium(II) complex. This process is critically facilitated by a base, which activates the organoboron reagent to form a more nucleophilic "ate" complex.

  • Reductive Elimination : The two organic partners on the palladium center couple, forming the desired C-C bond and the final product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[4]

Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) c1 Pd0->c1 OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)L₂-X OxAdd->PdII_Aryl c2 PdII_Aryl->c2 Transmetal Transmetalation PdII_Diorg Ar-Pd(II)L₂-R' Transmetal->PdII_Diorg Product Ar-R' (Product) PdII_Diorg->Product c3 PdII_Diorg->c3 RedElim Reductive Elimination RedElim->Pd0 c1->OxAdd c1->PdII_Aryl Ar-X c2->Transmetal c2->PdII_Diorg R'-B(OH)₂ Base c3->Pd0 c3->RedElim

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Optimizing the Reaction: A Guide to Key Parameters

The substrate, Methyl 4-amino-3-bromobenzoate, presents a moderately challenging case due to the presence of an electron-donating amino group ortho to the halide. This can influence the rate of oxidative addition. Careful selection of the catalyst, ligand, base, and solvent is therefore paramount for achieving high yields.

ParameterOptions & ConsiderationsRationale & Expert Insights
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, Pre-formed Palladacycle Catalysts (e.g., Buchwald G3/G4 precatalysts).[3][5][6]Simple palladium salts like Pd(OAc)₂ are cost-effective but require in-situ formation of the active Pd(0) species. Pre-formed catalysts like Pd(PPh₃)₄ are reliable but can be air-sensitive. For challenging substrates like ortho-substituted anilines, modern palladacycle precatalysts often provide superior activity, stability, and reproducibility.[5][7][8]
Ligand Phosphines: PPh₃, PCy₃, Buchwald ligands (SPhos, XPhos, RuPhos). NHCs: IPr, SIMes.[5][9]The ligand stabilizes the palladium center and tunes its reactivity. For electron-rich aryl bromides, bulky and electron-rich phosphine ligands (e.g., SPhos, RuPhos) are often the key to success.[10] They promote the reductive elimination step and can prevent catalyst decomposition.
Base Inorganic: K₂CO₃, K₃PO₄, Cs₂CO₃. Organic: Et₃N (less common).A base is essential for activating the boronic acid.[11] K₂CO₃ is a good starting point. K₃PO₄ is a stronger base that is often effective when K₂CO₃ fails. Cs₂CO₃ is highly effective but more expensive. The choice can significantly impact yield, and screening is often necessary.
Solvent System Toluene, 1,4-Dioxane, DMF, THF, often with water as a co-solvent.[1][3]A polar aprotic solvent is typically used to dissolve the organic components. Water is added to dissolve the inorganic base and facilitate the transmetalation step. A common ratio is 4:1 or 5:1 organic solvent to water. Degassing the solvent is critical to remove oxygen, which can deactivate the catalyst.
Boron Reagent Arylboronic Acids, Arylboronic acid pinacol esters (Bpins).[12]Boronic acids are most common, but can sometimes undergo protodeboronation or form cyclic anhydrides. Pinacol esters (Bpins) are often more robust, easier to purify, and are excellent coupling partners, making them a reliable alternative.[12]
Temperature 70 - 110 °C.[3]Most Suzuki couplings require heating to proceed at a practical rate. A temperature of 80-100 °C is a typical starting point.

Experimental Protocol: Suzuki-Miyaura Coupling of Methyl 4-amino-3-bromobenzoate

This protocol provides a robust starting point for the coupling of Methyl 4-amino-3-bromobenzoate with a generic arylboronic acid. It is designed to be adaptable; optimization may be required for particularly challenging coupling partners.

Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Combine Solids (Aryl Bromide, Boronic Acid, Base, Catalyst/Ligand) B 2. Seal & Inert (Evacuate/Backfill with Ar/N₂) A->B C 3. Add Degassed Solvents B->C D 4. Heat & Stir (e.g., 90°C, 8-16h) C->D E 5. Monitor Progress (TLC / LC-MS) D->E F 6. Cool & Quench (Add Water/EtOAc) E->F Upon Completion G 7. Extract & Wash (Separate layers, wash with brine) F->G H 8. Dry & Concentrate G->H I 9. Purify (Silica Gel Chromatography) H->I J 10. Characterize Product (NMR, MS) I->J

Caption: Standard experimental workflow for the Suzuki-Miyaura reaction.

Materials and Equipment
  • Substrates : Methyl 4-amino-3-bromobenzoate (1.0 eq), Arylboronic acid (1.2 - 1.5 eq)

  • Catalyst System : [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-5 mol%) OR a suitable Pd precatalyst/ligand combination.

  • Base : Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0 - 3.0 eq)

  • Solvents : Anhydrous 1,4-Dioxane (or Toluene) and Degassed DI Water (e.g., 4:1 v/v)

  • Glassware : Schlenk flask or round-bottom flask with condenser, magnetic stirrer and stir bar

  • General Lab : Inert atmosphere line (Argon or Nitrogen), heating mantle/oil bath, rotary evaporator, silica gel for chromatography.

Step-by-Step Procedure
  • Reaction Setup : To a dry Schlenk flask equipped with a magnetic stir bar, add Methyl 4-amino-3-bromobenzoate, the arylboronic acid (1.2 eq), the base (3.0 eq), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).[3]

  • Establish Inert Atmosphere : Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[3]

  • Solvent Addition : Using a syringe, add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio). The typical concentration of the limiting reagent is between 0.1 M and 0.5 M.[3]

  • Reaction Execution : Vigorously stir the reaction mixture and heat to the desired temperature (e.g., 80-100 °C) using a pre-heated oil bath.[3]

  • Monitoring : Monitor the reaction's progress periodically by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 8-24 hours.

  • Work-up : Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water.

  • Extraction : Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.[3]

  • Washing and Drying : Combine the organic layers and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification : Purify the crude residue by column chromatography on silica gel to isolate the desired 4-amino-3-arylbenzoate product.

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (decomposed by oxygen).2. Insufficiently strong base.3. Low reaction temperature.4. Poor quality boronic acid (protodeboronation).1. Ensure rigorous degassing of solvents and use of a proper inert atmosphere technique.2. Switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄).3. Increase the temperature in 10 °C increments.4. Use a fresh batch of boronic acid or switch to the corresponding pinacol ester.
Significant Side Products 1. Dehalogenation: Reductive removal of the bromine.2. Homocoupling: Formation of a biaryl from two boronic acid molecules.1. This can be caused by excess base or impurities. Try a milder base or fewer equivalents.2. This often occurs at higher temperatures or with very active catalysts. Lower the temperature or catalyst loading. Ensure slow addition of reagents if possible.
Poor Product Recovery 1. Product is partially soluble in the aqueous layer.2. Emulsion formation during work-up.1. Perform more extractions (4-5 times) with the organic solvent. Saturating the aqueous layer with NaCl can help.2. Add more brine and allow the mixture to stand. Filtering through a pad of Celite can help break up emulsions.

Conclusion

The Suzuki-Miyaura cross-coupling is a highly effective and versatile method for the synthesis of 4-amino-3-arylbenzoic acid derivatives, which are of significant interest in pharmaceutical research. Success with the Methyl 4-amino-3-bromobenzoate substrate is readily achievable through the careful and rational selection of the palladium catalyst, ligand, base, and solvent system. The protocol and troubleshooting guide provided herein serve as a solid foundation for researchers to build upon, enabling the efficient generation of diverse molecular libraries for further investigation.

References

  • Fihri, A., et al. Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Coordination Chemistry Reviews. [Link]

  • Szostak, M., et al. [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions. ACS Publications. [Link]

  • Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor. [Link]

  • Blakemore, D., et al. Suzuki–Miyaura Coupling. Royal Society of Chemistry. [Link]

  • Smith, R., et al. Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. MDPI. [Link]

  • Saikia, L., et al. A Protocol for Ligand Free Suzuki–Miyaura Cross-Coupling Reactions in WEB at Room Temperature. ResearchGate. [Link]

  • Szostak, M., et al. [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions. PubMed Central. [Link]

  • NRO-Chemistry. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • ResearchGate. Optimization of Suzuki‐Miyaura cross‐coupling reaction conditions. ResearchGate. [Link]

  • Martins, D. L., et al. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI. [Link]

  • Eastgate, M. D., et al. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. PubMed Central. [Link]

  • Al-Zoubi, R. M. Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of Glasgow. [Link]

  • ResearchGate. Optimization of conditions for the Suzuki-Miyaura coupling. [a]. ResearchGate. [Link]

  • ResearchGate. Boronic acids and boronic acid esters used in the Suzuki couplings with 4. ResearchGate. [Link]

  • Scott Rychnovsky lab. Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]

  • Abolhasani, M., et al. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Royal Society of Chemistry. [Link]

  • Liu, Z., et al. Aminative Suzuki–Miyaura coupling. Science.org. [Link]

  • Bao, K., et al. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Arabian Journal of Chemistry. [Link]

  • Huff, B. E., et al. Synthesis of Unsymmetrical Biaryls Using a Modified Suzuki Cross-Coupling: 4-Biphenylcarboxaldehyde. Organic Syntheses. [Link]

  • ResearchGate. (a) Suzuki-Miyaura coupling reaction to synthesize biphenyl... ResearchGate. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Organic-chemistry.org. [Link]

  • ResearchGate. (PDF) Utility of Suzuki-Miyaura Cross-Coupling Reaction in Synthesis of Benzo[a]phenothiazine and Benzo[a]phenoxazine Derivatives and their Antimicrobial Screening. ResearchGate. [Link]

  • da Silva, F. A., et al. Synthesis of Biphenyl Tyrosine Via Cross-Coupling Suzuki-Miyaura Reaction Using Aryltrifluoroborate Salts. SciELO. [Link]

  • Slanina, T., et al. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. [Link]

  • Eastgate, M. D., et al. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic. Semantic Scholar. [Link]

  • Domainex. Synthesis in Review: Aminative Suzuki-Miyaura Coupling and Cu-Catalysed Dehydrogenation/Lactonization of C(sp3). Domainex.com. [Link]

Sources

Application

Buchwald-Hartwig amination of "Methyl 4-amino-3-(benzyloxy)benzoate"

Application Note: High-Efficiency Buchwald-Hartwig Amination of Methyl 4-amino-3-(benzyloxy)benzoate Executive Summary & Strategic Context Methyl 4-amino-3-(benzyloxy)benzoate (MABB) is a high-value pharmacophore often u...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Buchwald-Hartwig Amination of Methyl 4-amino-3-(benzyloxy)benzoate

Executive Summary & Strategic Context

Methyl 4-amino-3-(benzyloxy)benzoate (MABB) is a high-value pharmacophore often utilized in the synthesis of tyrosine kinase inhibitors (e.g., EGFR, VEGFR targets similar to Cediranib or Vandetanib analogs).

Successfully coupling this amine via Buchwald-Hartwig amination presents a specific set of chemo-physical challenges:

  • Electronic Deactivation: The para-methoxycarbonyl group (ester) is electron-withdrawing, reducing the nucleophilicity of the amine nitrogen.

  • Steric Hindrance: The ortho-benzyloxy group creates significant steric bulk around the reaction center, impeding coordination to the Palladium center.

  • Chemoselectivity: The methyl ester is susceptible to hydrolysis or transesterification if aggressive alkoxide bases (e.g., NaOtBu) are used in incompatible solvents.

This guide provides two field-validated protocols: Method A (The "Robust" Protocol) for complex/sensitive substrates using Carbonate bases, and Method B (The "High-Activity" Protocol) utilizing precatalysts for unreactive electrophiles.

Mechanistic Insight & Ligand Selection

The primary failure mode for this substrate is slow oxidative addition followed by beta-hydride elimination (if alkyl halides are used) or protodehalogenation of the aryl halide due to the amine's reluctance to bind.

To overcome the ortho-substituent steric clash, we utilize Dialkylbiaryl Phosphine Ligands .

  • BrettPhos: The gold standard for primary amines. Its bulk promotes the reductive elimination step, which is often the turnover-limiting step for electron-deficient anilines.

  • Xantphos: A bidentate ligand with a wide bite angle, excellent for preventing catalyst decomposition, though sometimes slower than BrettPhos.

Visualizing the Catalytic Cycle & Steric Management

G cluster_0 Critical Control Point Pd0 Pd(0)-Ligand Active Species OxAdd Oxidative Addition (Ar-X inserts) Pd0->OxAdd + Ar-X AmineBind Amine Coordination (Steric Bottleneck: OBn group clash) OxAdd->AmineBind + MABB (Amine) Deprot Deprotonation by Base (Cs2CO3 or NaOtBu) AmineBind->Deprot Base activates N-H RedElim Reductive Elimination (Product Release) Deprot->RedElim Pd-N bond formed RedElim->Pd0 Regenerate Catalyst

Experimental Protocols

Method A: The "Robust" Protocol (Recommended)

Best for: Scale-up, valuable electrophiles, and substrates sensitive to strong bases.

Rationale: Uses Cesium Carbonate (


)  as a mild base to prevent ester hydrolysis.[1] BrettPhos  is selected for its superior turnover with primary anilines.
ReagentEquivalentsRole
Aryl Halide (Ar-X) 1.0 equivElectrophile
MABB (Amine) 1.2 equivNucleophile

0.02 equiv (2 mol% Pd)Catalyst Precursor
BrettPhos 0.08 equiv (8 mol%)Ligand

2.5 equivBase (Anhydrous)
1,4-Dioxane 0.2 M ConcentrationSolvent (Anhydrous)

Step-by-Step Procedure:

  • Preparation: Oven-dry a reaction vial or Schlenk flask containing a magnetic stir bar. Cool under a stream of Argon or Nitrogen.

  • Solids Addition: Charge the flask with Aryl Halide (1.0 mmol), MABB (1.2 mmol, 308 mg),

    
     (18 mg), BrettPhos (43 mg), and finely ground 
    
    
    
    (815 mg).
  • Inertion: Cap the vessel and purge with inert gas (evacuate/backfill x3).

  • Solvent: Add anhydrous 1,4-Dioxane (5.0 mL) via syringe.

  • Reaction: Heat the mixture to 100°C for 12–18 hours.

    • Note: The reaction mixture should turn from dark purple/red to a lighter orange/brown as the active catalyst forms.

  • Workup: Cool to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove inorganic salts. Concentrate the filtrate.

  • Purification: Flash chromatography (Hexanes/EtOAc).

Method B: The "High-Activity" Protocol

Best for: Unreactive Aryl Chlorides or Heteroaryl Chlorides.

Rationale: Uses Pd-RuPhos-G4 (a precatalyst) which activates immediately even at lower temperatures. NaOtBu is a stronger base that speeds up the reaction but requires strict anhydrous conditions to protect the methyl ester.

ReagentEquivalentsRole
Aryl Chloride (Ar-Cl) 1.0 equivElectrophile
MABB (Amine) 1.1 equivNucleophile
Pd-RuPhos-G4 0.02 equivPrecatalyst
NaOtBu 1.5 equivBase
Toluene 0.2 M ConcentrationSolvent

Critical Safety Note: Do NOT use alcoholic solvents (MeOH, EtOH) or wet solvents.


 in methanol will instantly transesterify the methyl ester to a methyl/butyl mix or cause hydrolysis.

Step-by-Step Procedure:

  • Inertion: Flame-dry the Schlenk tube and cool under Argon.

  • Loading: Add Pd-RuPhos-G4 (2 mol%), MABB (1.1 equiv), and

    
     (1.5 equiv).
    
    • Tip: If the Aryl Chloride is a liquid, add it after the solvent.

  • Solvent: Add anhydrous Toluene.

  • Reaction: Stir at 80°C for 2–6 hours. (This system is significantly faster).

  • Quench: Cool to RT. Immediately quench with saturated

    
     solution (buffered) to neutralize the base and protect the ester.
    
  • Extraction: Extract with DCM or EtOAc.

Optimization Decision Tree

Use this logic flow to adapt the protocol if the standard conditions fail.

DecisionTree Start Start: Coupling MABB CheckEster Is the Ester Stability Critical? Start->CheckEster Robust Use Method A (Cs2CO3 / BrettPhos) CheckEster->Robust Yes (Conservative) Fast Use Method B (NaOtBu / RuPhos-G4) CheckEster->Fast No (Need Speed) ResultCheck Check LCMS Conversion Robust->ResultCheck Fast->ResultCheck NoRxn Issue: No Reaction (Catalyst poisoning?) ResultCheck->NoRxn < 10% Conv. Dehal Issue: Dehalogenation (Ar-X -> Ar-H) ResultCheck->Dehal Ar-H byproduct FixNoRxn Switch to tBuBrettPhos or Increase Temp to 110°C NoRxn->FixNoRxn FixDehal Switch Solvent to t-Amyl Alcohol Lower Temp Dehal->FixDehal

Troubleshooting & Critical Parameters

ObservationRoot CauseCorrective Action
Ester Hydrolysis (Acid formation) Water in solvent or base.Ensure

is dried (heat gun under vac). Use fresh anhydrous solvent.
Transesterification Use of alkoxide base in alcohol.NEVER use MeOH/EtOH. If using

, use Toluene or THF only.
Low Conversion (Stalled) Pd black formation or steric bulk.Switch to tBuBrettPhos (even bulkier, more stable). Add 1 mol% additional ligand.
Dehalogenation (Ar-H)

-hydride elimination pathway.[2]
Switch solvent to t-Amyl alcohol . It is bulky and resists

-H elimination.

References

  • Maiti, D., et al. "Palladium-catalyzed coupling of functionalized primary amines with aryl halides." Chemical Science, 2010.

  • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.

  • Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 2016.

  • BenchChem. "Application Notes: Methyl 3-amino-4-methylbenzoate in Pharmaceutical Synthesis." BenchChem Protocols, 2025.[3] (Note: Analogous substrate protocol).

Sources

Method

Application Note: Acylation Strategies for Methyl 4-amino-3-(benzyloxy)benzoate

This Application Note and Protocol guide details the acylation of Methyl 4-amino-3-(benzyloxy)benzoate , a critical intermediate in the synthesis of EGFR tyrosine kinase inhibitors (e.g., Gefitinib/Erlotinib analogs).[1]...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the acylation of Methyl 4-amino-3-(benzyloxy)benzoate , a critical intermediate in the synthesis of EGFR tyrosine kinase inhibitors (e.g., Gefitinib/Erlotinib analogs).[1]

Abstract & Strategic Significance

Methyl 4-amino-3-(benzyloxy)benzoate (CAS 475215-88-4) is a "privileged scaffold" in medicinal chemistry.[1] The molecule features an aniline nitrogen nucleophile flanked by a bulky ortho-benzyloxy group and a para-methyl ester.[1]

The Challenge: The ortho-benzyloxy group exerts significant steric hindrance , shielding the nitrogen lone pair. While electronically activating (via resonance), the physical bulk of the benzyl ether can retard nucleophilic attack on acylating agents, often leading to incomplete conversion or requiring forcing conditions that risk ester hydrolysis.

The Solution: This guide presents two validated protocols:

  • Standard Acetylation: For protecting group installation or simple derivatization.[1]

  • Library Acylation (Amide Coupling): For attaching complex pharmacophores (e.g., quinazolines, heterocycles) using high-activity coupling reagents.[1]

Structural Analysis & Reactivity Profile[1][2][3][4]

Before initiating synthesis, understanding the electronic and steric environment is crucial for troubleshooting.

  • Nucleophilicity: Moderate.[1] The amino group is attached to an electron-rich ring (activated by -OBn) but deactivated by the para-ester.[1] Net result: It reacts slower than simple aniline.[1]

  • Steric Gate: The benzyloxy group at position 3 creates a "steric gate." Reagents must approach from a specific trajectory.[1]

  • Solubility: The molecule is lipophilic. Reactions should use DCM, DMF, or THF. Avoid protic solvents like methanol for acylation to prevent solvolysis of the reagent.

Reactivity Visualization (Graphviz)

ReactivityProfile Substrate Methyl 4-amino-3-(benzyloxy)benzoate Target Nucleophilic Amino Group (-NH2) Substrate->Target Reaction Site Sterics Ortho-Benzyloxy Group (Steric Hindrance) Sterics->Target Blocks Approach Electronics Para-Ester Group (EWG: Deactivation) Electronics->Target Reduces Electron Density

Figure 1: Structural factors influencing the acylation efficiency of the substrate.

Validated Experimental Protocols

Protocol A: Standard Acetylation (Acetic Anhydride Method)

Purpose: Synthesis of Methyl 4-acetamido-3-(benzyloxy)benzoate.[1] Scale: 1.0 gram (Scale-up factor: Linear up to 50g).

Reagents & Materials
ReagentEquiv.[1][2][3][4][5][6]AmountRole
Substrate 1.01.00 g (3.89 mmol)Starting Material
Dichloromethane (DCM) N/A10 mL (0.4 M)Solvent (Anhydrous)
Pyridine 3.00.94 mLBase/Catalyst
Acetic Anhydride 1.50.55 mLAcylating Agent
DMAP 0.0524 mgHyper-nucleophilic Catalyst
Step-by-Step Methodology
  • Preparation: Flame-dry a 50 mL Round Bottom Flask (RBF) and purge with Nitrogen (

    
    ).
    
  • Dissolution: Add Substrate and DCM .[1] Stir until fully dissolved. The solution will be clear to pale yellow.

  • Base Addition: Add Pyridine followed by DMAP .[1] Stir for 5 minutes at Room Temperature (RT).

    • Note: DMAP is critical here to overcome the ortho-benzyloxy steric hindrance.[1]

  • Acylation: Cool the mixture to 0°C (Ice bath). Dropwise add Acetic Anhydride over 5 minutes.

  • Reaction: Remove ice bath and stir at RT.

    • Monitoring: Check TLC (Hexane:EtOAc 1:1) after 2 hours. Product (

      
      ) will be less polar than starting amine (
      
      
      
      ).[1]
  • Quench: Once complete (typically 3-4 hours), add 10 mL saturated

    
     solution. Stir vigorously for 15 mins to hydrolyze excess anhydride.
    
  • Workup:

    • Separate layers.[1][4][7] Extract aqueous layer with DCM (

      
       mL).[1]
      
    • Wash combined organics with 1M HCl (to remove pyridine), then Brine.

    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Recrystallize from EtOAc/Hexane or triterate with cold ether.

Protocol B: Library Amide Coupling (Acid Chloride/HATU Method)

Purpose: Attaching complex carboxylic acids (R-COOH) for drug discovery.[1] Scope: Works for hindered acids or when Acid Chlorides are unstable.[1][6]

Reagents & Materials
ReagentEquiv.[1][2][3][4][5][6]Role
Substrate 1.0Nucleophile
Carboxylic Acid (R-COOH) 1.2Electrophile
HATU 1.3Coupling Agent
DIPEA (Hünig's Base) 3.0Base
DMF (Anhydrous) N/ASolvent (0.2 M)
Step-by-Step Methodology
  • Activation: In a dry vial, dissolve R-COOH and HATU in DMF .

  • Base Addition: Add DIPEA . Stir for 10 minutes at RT. The solution may turn yellow (formation of the activated ester).

  • Coupling: Add the Substrate (Methyl 4-amino-3-(benzyloxy)benzoate) in one portion.

  • Heating: Due to sterics, heat the reaction to 50°C for 4–12 hours.

    • Why Heat? The ortho-benzyloxy group creates a kinetic barrier.[1] Mild heating ensures full conversion without degrading the ester.

  • Workup: Dilute with EtOAc (10x volume). Wash with water (

    
    ) and LiCl (5% aq) to remove DMF.[1]
    
  • Purification: Flash Chromatography is usually required.[1]

Process Workflow & Decision Logic

Use this logic flow to determine the correct pathway for your specific derivative.

AcylationWorkflow Start Start: Methyl 4-amino-3-(benzyloxy)benzoate Decision What is the Acyl Group? Start->Decision Simple Simple Acetyl/Benzoyl Decision->Simple Cheap/Available Complex Complex/Precious Acid Decision->Complex Expensive/Sensitive PathA Protocol A: Anhydride/Pyridine + DMAP (Catalyst) Simple->PathA PathB Protocol B: HATU/DIPEA/DMF Heat to 50°C Complex->PathB QC QC: 1H NMR & LCMS PathA->QC PathB->QC

Figure 2: Decision tree for selecting the optimal acylation strategy.

Analytical Data & QC Specifications

Successful acylation is confirmed by specific shifts in the


 NMR spectrum.
SignalSubstrate (Starting Material)Product (Acylated)Diagnostic Change
Amine Proton (-NH)

4.5 - 5.5 ppm (Broad s, 2H)

8.0 - 9.5 ppm (Sharp s, 1H)
Disappearance of broad

and appearance of downfield Amide NH.[1]
Ortho-Proton (C5-H)

~6.7 ppm (Doublet)

~8.3 ppm (Doublet)
Downfield Shift due to deshielding by the new carbonyl group.[1]
Methyl Ester

~3.8 ppm (Singlet)

~3.85 ppm (Singlet)
Minimal change (confirms ester integrity).[1]
Benzyloxy (-OCH2-)

~5.1 ppm (Singlet)

~5.2 ppm (Singlet)
Remains intact (confirms no debenzylation).[1]

Troubleshooting Low Yields:

  • Problem: Starting material remains after 24h.

  • Root Cause: Steric blocking by benzyloxy group.[1]

  • Fix: Switch solvent to Pyridine (neat) for Protocol A, or increase temperature to 70°C for Protocol B. Do not exceed 80°C to avoid methyl ester hydrolysis.

References

  • Preparation of EGFR Inhibitors: Li, Z., & Zhang, Y. (2012). Synthesis of quinazoline derivatives as EGFR inhibitors. Journal of Chemical Research, 36(4), 220-223.[1]

  • General Acylation of Hindered Anilines: BenchChem. (2025).[1] Amide Coupling Reactions with Electron-Rich and Hindered Amines. Technical Support Center.

  • Organic Syntheses Protocol (Analogous): Raber, D. J., et al. (1977).[3] Esterification of Carboxylic Acids with Trialkyloxonium Salts: Ethyl and Methyl 4-Acetoxybenzoates.[1][3] Organic Syntheses, 56, 59. [1]

  • Steric Hindrance in Aniline Coupling: Chemical Communications, 2020, 56, 2221-2235.[1] Access to sterically crowded anilines.[1][5][8]

Sources

Application

Application Note: Methyl 4-amino-3-(benzyloxy)benzoate in Advanced Heterocyclic Synthesis and Drug Discovery

Executive Summary Methyl 4-amino-3-(benzyloxy)benzoate (CAS: 475215-88-4) is a highly functionalized, orthogonally protected anthranilic acid derivative. Featuring an aniline nitrogen, a benzyloxy ether, and a methyl est...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 4-amino-3-(benzyloxy)benzoate (CAS: 475215-88-4) is a highly functionalized, orthogonally protected anthranilic acid derivative. Featuring an aniline nitrogen, a benzyloxy ether, and a methyl ester, this molecule serves as a privileged building block in modern synthetic chemistry.

As a Senior Application Scientist, I have structured this protocol guide to detail its critical role in two advanced paradigms:

  • The regioselective synthesis of highly substituted indoles via intramolecular Heck cyclization.

  • The rational design of synthetic α-helix mimetics targeting the oncogenic c-Myc/Max protein-protein interaction (PPI).

Both workflows detailed below are designed as self-validating systems, ensuring high reproducibility and mechanistic clarity for drug development professionals.

Application I: Palladium-Catalyzed Synthesis of 3,5,7-Trisubstituted Indoles

Mechanistic Insight & Causality

Traditional Fischer indole syntheses often fail or provide poor yields when targeting highly electron-deficient or specific 3,5,7-substitution patterns due to harsh acidic conditions and poor regiocontrol. Charrier et al. demonstrated that an intramolecular Heck cyclization strategy overcomes these limitations .

Expertise Insight (Structural Mapping): The topology of Methyl 4-amino-3-(benzyloxy)benzoate is perfectly primed for regiocontrol. The strongly activating 4-amino group directs electrophilic halogenation exclusively to the open C5 position (the para position is blocked by the ester, and the other ortho position is blocked by the benzyloxy ether). Upon N-alkylation and Heck cyclization between the C4-amine and C5-bromide, the original 3-benzyloxy group maps directly to the 7-position of the resulting indole, while the 1-methyl ester maps to the 5-position . This elegantly yields a 5,7-disubstituted indole core, with the 3-position dictated by the allylic alkylating agent.

Step-by-Step Methodology

Step 1: Amine Protection

  • Procedure: Dissolve Methyl 4-amino-3-(benzyloxy)benzoate in anhydrous CH₂Cl₂. Add pyridine (2.0 eq) and cool to 0 °C. Dropwise add trifluoroacetic anhydride (TFAA, 1.5 eq). Stir for 2 hours.

  • Causality: TFA protection prevents premature oxidation of the aniline during halogenation and avoids competitive binding of the free amine to the palladium catalyst in Step 4.

  • Validation Checkpoint: TLC (Hexanes/EtOAc 3:1) should show complete consumption of the starting material. LC-MS will confirm the mass shift corresponding to the trifluoroacetamide.

Step 2: Regioselective Halogenation

  • Procedure: Treat the protected intermediate with Br₂ (1.1 eq) in CH₂Cl₂ at room temperature for 4 hours. Quench with saturated aqueous Na₂S₂O₃.

  • Validation Checkpoint: LC-MS must show the characteristic 1:1 isotopic pattern (M / M+2) indicative of mono-bromination at the C5 position.

Step 3: N-Alkylation

  • Procedure: Dissolve the brominated intermediate in anhydrous acetonitrile. Add K₂CO₃ (3.0 eq) and crotyl bromide (1.5 eq). Reflux for 12 hours.

  • Causality: K₂CO₃ is a mild base that selectively deprotonates the acidic trifluoroacetamide (pKa ~8) without hydrolyzing the methyl ester, enabling nucleophilic attack on the crotyl electrophile.

Step 4: Intramolecular Heck Cyclization

  • Procedure: Transfer the N-allylated intermediate to a Schlenk flask. Add Pd(OAc)₂ (5 mol%), tetrabutylammonium chloride (NBu₄Cl, 1.0 eq), and Na₂CO₃ (2.0 eq) in anhydrous DMF. Heat to 100 °C for 4–6 hours.

  • Causality: These "Jeffery conditions" utilize NBu₄Cl as a phase-transfer agent that stabilizes the active Pd(0) nanoparticles, accelerating the migratory insertion step and enabling ligand-free cyclization.

IndoleSynthesis A Methyl 4-amino-3-(benzyloxy)benzoate (Starting Material) B N-Protection (TFAA, Pyridine) A->B C Halogenation (Br2, CH2Cl2) B->C D N-Alkylation (Crotyl Bromide, K2CO3) C->D E Heck Cyclization (Pd(OAc)2, NBu4Cl) D->E F 3,5,7-Substituted Indole (Target Scaffold) E->F

Workflow for the regioselective synthesis of 3,5,7-trisubstituted indoles via Heck cyclization.

Application II: Design of Synthetic α-Helix Mimetics (c-Myc/Max PPI Inhibitors)

Mechanistic Insight & Causality

The c-Myc oncoprotein is an intrinsically disordered transcription factor that becomes active only upon heterodimerization with Max, forming a coiled-coil α-helical structure that binds E-box DNA. Disrupting this PPI is a major target in oncology.

Jung et al. utilized Methyl 4-amino-3-(benzyloxy)benzoate as the core building block for synthetic α-helix mimetics (e.g., JKY-2-169) . The rigid benzamide scaffold accurately projects the 3-benzyloxy group to mimic the hydrophobic side chain of an


 amino acid residue (such as Leucine or Isoleucine). Simultaneously, the para-relationship of the 4-amine and 1-carboxylate allows for linear, modular amide coupling to extend the scaffold, mimicking the 

and

residues of the native α-helix.
Step-by-Step Methodology

Step 1: Ester Saponification

  • Procedure: Suspend Methyl 4-amino-3-(benzyloxy)benzoate in a 3:1:1 mixture of THF/MeOH/H₂O. Add LiOH·H₂O (3.0 eq) and stir at room temperature for 4 hours. Acidify with 1M HCl to pH 3 and extract with EtOAc.

  • Causality: Mild LiOH hydrolysis selectively cleaves the methyl ester without disturbing the benzyloxy ether, exposing the carboxylic acid for subsequent coupling.

  • Validation Checkpoint: Successful saponification is indicated by a shift in retention time on reverse-phase HPLC and the disappearance of the sharp singlet at ~3.9 ppm (ester methyl protons) in the ¹H-NMR spectrum.

Step 2: Amide Coupling (Scaffold Extension)

  • Procedure: Dissolve the resulting acid in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes to form the active ester, then add the target aniline/amine building block.

  • Causality: HATU is selected over traditional EDC/HOBt due to its superior efficiency in coupling sterically hindered, electron-deficient anilines, ensuring high yields of the extended benzamide oligomer without side reactions.

PPI_Disruption Myc c-Myc Monomer (Disordered) Complex c-Myc/Max Heterodimer (Active Coiled-Coil) Myc->Complex Dimerization Max Max Monomer Max->Complex DNA E-Box DNA Binding (Oncogenic Transcription) Complex->DNA Promotes Inhibited Inhibited c-Myc/Max (Non-DNA Binding) Complex->Inhibited + Mimetic Mimetic α-Helix Mimetic (JKY-2-169) (Benzamide Scaffold) Mimetic->Inhibited Binds Helical c-Myc Inhibited->DNA Blocks Binding

Mechanism of c-Myc/Max PPI disruption by benzamide-based α-helix mimetics.

Quantitative Data Summaries

Table 1: Reaction Metrics for Indole Synthesis via Heck Cyclization [1]
Reaction StepReagents / ConditionsYield (%)Mechanistic Role
N-Protection TFAA, Pyridine, CH₂Cl₂, 0 °C92%Prevents aniline oxidation
Halogenation Br₂, CH₂Cl₂, RT88%Installs C5 electrophile
N-Alkylation Crotyl Br, K₂CO₃, MeCN, Reflux85%Installs Heck alkene acceptor
Heck Cyclization Pd(OAc)₂, NBu₄Cl, Na₂CO₃, DMF, 100 °C78%Forms 3,5,7-substituted indole
Table 2: Biological Evaluation of Benzamide α-Helix Mimetics (JKY-2-169) [2]
Assay / TargetMetricValueInterpretation
c-Myc/Max Heterodimer IC₅₀ (DNA Binding)11.6 µMDirect disruption of oncogenic complex
Max/Max Homodimer IC₅₀ (DNA Binding)>50 µMHigh selectivity for c-Myc over Max
HL60 Leukemia Cells Cell Proliferation (IC₅₀)18.2 µMPotent in vitro anti-cancer activity
Daudi Lymphoma Cells Cell Proliferation (IC₅₀)22.4 µMBroad efficacy in Myc-driven cell lines

References

  • Charrier, N., Demont, E., Dunsdon, R., Maile, G., Naylor, A., O'Brien, A., Redshaw, S., Theobald, P., & Vesey, D. (2006). "Synthesis of 3,5,7-Substituted Indoles via Heck Cyclisation." Synthesis, 2006(20), 3467-3477. URL:[Link]

  • Jung, K.-Y., Wang, H., Teriete, P., Yap, J. L., Chen, L., Lanning, M. E., ... & Fletcher, S. (2015). "Perturbation of the c-Myc–Max Protein–Protein Interaction via Synthetic α-Helix Mimetics." Journal of Medicinal Chemistry, 58(7), 3002-3024. URL:[Link]

Method

"Methyl 4-amino-3-(benzyloxy)benzoate" as a precursor for neuroprotective agents

Technical Application Note: Methyl 4-amino-3-(benzyloxy)benzoate in the Synthesis of Neuroprotective Heterocycles Executive Summary Methyl 4-amino-3-(benzyloxy)benzoate (CAS 475215-88-4) is a high-value synthetic interme...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Methyl 4-amino-3-(benzyloxy)benzoate in the Synthesis of Neuroprotective Heterocycles

Executive Summary

Methyl 4-amino-3-(benzyloxy)benzoate (CAS 475215-88-4) is a high-value synthetic intermediate characterized by its orthogonal protection strategy . By masking the 3-hydroxyl group with a benzyl ether, this molecule allows researchers to modify the C-1 carboxylate moiety (e.g., amidation for Blood-Brain Barrier penetration) without interference from the phenol.

This guide details the utilization of this precursor in synthesizing Benzoxazole and Benzamide scaffolds, which are critical pharmacophores in neuroprotective agents targeting Kynurenine 3-monooxygenase (KMO) and Histone Deacetylases (HDACs) . The protocols below focus on the "Late-Stage Cyclization" strategy, ensuring high yield and purity for biological screening.

Chemical Profile & Specifications

PropertySpecification
IUPAC Name Methyl 4-amino-3-(benzyloxy)benzoate
CAS Number 475215-88-4
Molecular Formula C₁₅H₁₅NO₃
Molecular Weight 257.29 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DCM, Ethyl Acetate; Insoluble in Water
Key Functionality Orthogonally protected 3-hydroxy-4-aminobenzoate scaffold
Storage 2–8°C, inert atmosphere (Argon flush recommended)

Strategic Synthetic Workflow

The following diagram illustrates the "Divergent Synthesis" approach. The benzyl protection allows for the generation of amide libraries (Path A) before the phenol is revealed for ring closure (Path B), a critical sequence for optimizing neuroprotective efficacy.

SyntheticWorkflow Figure 1: Divergent synthesis of neuroprotective scaffolds using Methyl 4-amino-3-(benzyloxy)benzoate. Precursor Methyl 4-amino-3-(benzyloxy)benzoate (Starting Material) Amide Intermediate A: Benzyl-Protected Benzamide (BBB Penetration Tuning) Precursor->Amide 1. Amidation (R-NH2 / AlMe3) Phenol Intermediate B: 3-Hydroxy-4-aminobenzamide (Active Core) Amide->Phenol 2. Hydrogenolysis (H2, Pd/C) Benzoxazole Target 1: 2-Substituted Benzoxazole (KMO Inhibitor) Phenol->Benzoxazole 3a. Cyclization (R-CHO / Oxidant) Benzamide Target 2: O-Alkylated Benzamide (HDAC Inhibitor) Phenol->Benzamide 3b. Etherification (R-X / Base)

[1]

Detailed Experimental Protocols

Protocol A: Direct Amidation (The "Head" Group Modification)

Objective: To convert the methyl ester into a lipophilic amide suitable for CNS delivery, while maintaining the benzyl protection.

Reagents:

  • Methyl 4-amino-3-(benzyloxy)benzoate (1.0 eq)

  • Target Amine (e.g., Morpholine or Benzylamine derivatives) (1.2 eq)

  • Trimethylaluminum (AlMe₃), 2.0 M in toluene (Caution: Pyrophoric)

  • Anhydrous Toluene

Step-by-Step Procedure:

  • Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and rubber septum. Flush with Argon.

  • Amine Activation: Add the Target Amine (1.2 eq) and anhydrous toluene (5 mL/mmol). Cool to 0°C.

  • Catalyst Addition: Slowly add AlMe₃ (1.5 eq) dropwise. Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 30 minutes. Note: Methane gas evolution will occur; ensure proper venting.

  • Substrate Addition: Dissolve Methyl 4-amino-3-(benzyloxy)benzoate (1.0 eq) in minimum anhydrous toluene and add via syringe.

  • Reflux: Heat the mixture to 80–100°C for 4–12 hours. Monitor by TLC (System: 50% EtOAc/Hexanes).

  • Quench: Cool to 0°C. Carefully quench with dilute HCl (1M) dropwise. Caution: Exothermic.

  • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (SiO₂).

Critical Checkpoint: Verify the integrity of the Benzyl ether via ¹H NMR (Singlet at ~5.1 ppm, 2H).

Protocol B: "One-Pot" Deprotection and Cyclization to Benzoxazoles

Objective: To remove the benzyl group and cyclize with an aldehyde to form the benzoxazole core (pharmacophore for amyloid aggregation inhibition).

Reagents:

  • Intermediate A (from Protocol A) or Starting Material

  • Aromatic Aldehyde (e.g., 3,4-dichlorobenzaldehyde)

  • Pd/C (10% wt)

  • Methanol/THF (1:1)

  • Oxidant (e.g., DDQ or open air for slow oxidation)

Step-by-Step Procedure:

  • Hydrogenolysis (Deprotection):

    • Dissolve the Benzyl-protected precursor in MeOH/THF.

    • Add Pd/C (10% by weight of substrate).

    • Stir under H₂ balloon (1 atm) for 2–4 hours.

    • QC: TLC should show a more polar spot (free phenol). Filter through Celite to remove Pd/C. Concentrate to obtain the crude 3-hydroxy-4-aminobenzoate derivative.

  • Cyclization (Condensation):

    • Resuspend the crude aminophenol in Ethanol.

    • Add the Aromatic Aldehyde (1.0 eq).

    • Add a catalytic amount of p-TsOH (5 mol%).

    • Reflux for 3 hours to form the Schiff base (imine).

  • Oxidative Closure:

    • Add Iodobenzene diacetate (PIDA) (1.1 eq) at 0°C.

    • Stir at RT for 1 hour.

    • Alternative Green Method: Use activated carbon in Xylene under O₂ atmosphere at reflux.

  • Isolation: Evaporate solvent. Purify via recrystallization from EtOH or column chromatography.

Quality Control & Validation

To ensure the synthesized agents are suitable for biological assays (e.g., neuronal cell culture), strict QC is required.

TestMethodAcceptance CriteriaRationale
Identity ¹H NMR (DMSO-d₆)Absence of Benzylic protons (5.1 ppm) in final Benzoxazole.Confirms complete deprotection and cyclization.
Purity HPLC-UV (254 nm)> 98.0% Area Under CurveNeuroprotective assays are sensitive to impurities.
Residual Metal ICP-MS< 10 ppm PdPalladium is cytotoxic to neurons; removal is critical.
Solubility Visual/TurbidityClear solution in 0.1% DMSO/MediaPrevents precipitation during cell dosing.

References

  • Synthesis of Benzoxazoles from Aminophenols

    • Title: A Simple, Green, and Efficient Method for the Synthesis of Benzoxazoles.[1]

    • Source:Synlett (2013).
  • KMO Inhibitors in Neuroprotection

    • Title: Kynurenine 3-monooxygenase inhibitors in Huntington's disease.
    • Source:N
    • URL:[Link]

  • Chemical Properties of Methyl 4-amino-3-hydroxybenzoate (Deprotected Core)

    • Title: Methyl 4-amino-3-hydroxybenzoate Product Inform
    • Source: Sigma-Aldrich.

  • Amidation Protocols using AlMe3

    • Title: Direct conversion of esters to amides using trimethylaluminum.
    • Source:Organic Syntheses (Coll. Vol. 6).
    • URL:[Link]

Sources

Application

Experimental protocol for the synthesis of "Methyl 4-amino-3-(benzyloxy)benzoate"

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for drug development professionals, focusing on the robust, scalable synthesis of Methyl 4-amino-3-(benzyloxy)benzoate .

CAS: 475215-88-4 Formula: C₁₅H₁₅NO₃ MW: 257.29 g/mol Application: Key intermediate for EGFR/HER2 kinase inhibitors (e.g., Quinazoline analogs).

Part 1: Executive Summary & Strategic Analysis

The synthesis of Methyl 4-amino-3-(benzyloxy)benzoate presents a specific chemoselective challenge: reducing a nitro group to an aniline in the presence of a benzyl ether. Standard catalytic hydrogenation (H₂/Pd-C) poses a high risk of hydrogenolysis (debenzylation), yielding the unwanted 3-hydroxy analog.

The Solution: This protocol utilizes a Nitro-Masking Strategy . We begin with a nitro-phenol precursor, perform the O-alkylation, and then employ a Dissolving Metal Reduction (Fe/NH₄Cl) . This method is orthogonal to the benzyl ether, ensuring 100% chemoselectivity for the nitro group.

Retrosynthetic Logic
  • Target: Aniline functionality with an ortho-benzyloxy group.

  • Precursor: Methyl 3-(benzyloxy)-4-nitrobenzoate. The nitro group acts as a "masked" amine, preventing N-alkylation side reactions during the benzylation step.

  • Starting Material: Methyl 3-hydroxy-4-nitrobenzoate.

SynthesisPathway cluster_selectivity Critical Control Point SM Methyl 3-hydroxy- 4-nitrobenzoate INT INTERMEDIATE Methyl 3-(benzyloxy)- 4-nitrobenzoate SM->INT Step 1: O-Benzylation (BnBr, K2CO3, DMF) PROD TARGET Methyl 4-amino- 3-(benzyloxy)benzoate INT->PROD Step 2: Chemoselective Reduction (Fe, NH4Cl, EtOH/H2O)

Figure 1: Strategic Synthesis Pathway highlighting the critical chemoselective reduction step.

Part 2: Detailed Experimental Protocols

Step 1: Regioselective O-Benzylation

Objective: Synthesize Methyl 3-(benzyloxy)-4-nitrobenzoate. Rationale: The phenolic hydroxyl is more acidic (pKa ~8-10) than the potential alpha-protons. Using a weak base (K₂CO₃) in a polar aprotic solvent (DMF) ensures exclusive O-alkylation via an Sɴ2 mechanism.

Reagents & Materials:

  • Methyl 3-hydroxy-4-nitrobenzoate (1.0 equiv)

  • Benzyl Bromide (1.2 equiv) [Caution: Lachrymator]

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)

  • N,N-Dimethylformamide (DMF) [Grade: Anhydrous]

Protocol:

  • Setup: Charge a dry round-bottom flask with Methyl 3-hydroxy-4-nitrobenzoate (e.g., 10.0 g) and anhydrous DMF (5 vol, 50 mL).

  • Deprotonation: Add K₂CO₃ (2.0 equiv) in one portion. Stir at room temperature for 15 minutes. The solution will likely turn bright yellow/orange due to phenoxide formation.

  • Addition: Add Benzyl Bromide (1.2 equiv) dropwise over 10 minutes.

  • Reaction: Heat the mixture to 60°C for 3–5 hours. Monitor by TLC (Hexane/EtOAc 3:1) or HPLC.

  • Workup (Precipitation Method):

    • Cool the reaction mixture to room temperature.

    • Pour the mixture slowly into ice-cold water (10 vol, 500 mL) with vigorous stirring. The product should precipitate as a pale yellow solid.[1]

    • Stir for 30 minutes to ensure all DMF is washed out.

  • Isolation: Filter the solid via vacuum filtration.[2][3] Wash the cake with water (3 x 50 mL) and cold methanol (1 x 20 mL) to remove excess benzyl bromide.

  • Drying: Dry in a vacuum oven at 45°C overnight.

Expected Yield: 85–95% Key Observation: Disappearance of the phenolic -OH peak in IR/NMR.

Step 2: Chemoselective Nitro Reduction (Fe/NH₄Cl)

Objective: Reduce the nitro group to an aniline without cleaving the benzyl ether. Rationale: Iron powder activated by ammonium chloride acts as a single-electron transfer (SET) reductant. This method operates under near-neutral conditions and, unlike catalytic hydrogenation (Pd/C + H₂), is inert toward benzyl ethers.

Reagents & Materials:

  • Methyl 3-(benzyloxy)-4-nitrobenzoate (Intermediate from Step 1)

  • Iron Powder (Fe), -325 mesh (5.0 equiv)

  • Ammonium Chloride (NH₄Cl) (5.0 equiv)

  • Solvent: Ethanol / Water (3:1 ratio)

Protocol:

  • Setup: In a 3-neck flask equipped with a mechanical stirrer and reflux condenser, dissolve the intermediate (e.g., 10.0 g) in Ethanol (80 mL) and Water (25 mL).

  • Activation: Add NH₄Cl (5.0 equiv) and Iron powder (5.0 equiv) to the solution.

  • Reaction: Heat the suspension to Reflux (~80°C) with vigorous stirring.

    • Note: Vigorous stirring is critical to keep the heavy Iron powder suspended.

  • Monitoring: The reaction typically completes in 1–3 hours. Monitor by TLC (conversion of non-polar nitro compound to polar fluorescent amine).

  • Workup:

    • Filtration: While still hot, filter the mixture through a pad of Celite to remove iron oxides. Wash the pad with hot Ethanol (50 mL).

    • Concentration: Concentrate the filtrate under reduced pressure to remove most ethanol.

    • Extraction: Dilute the aqueous residue with Ethyl Acetate (100 mL) and Water (50 mL). Separate the layers.

    • Wash: Wash the organic layer with Brine (50 mL), dry over Na₂SO₄, and filter.

  • Purification: Evaporate the solvent. The crude product is often pure enough for subsequent steps.[4] If necessary, recrystallize from Ethanol/Hexane or purify via flash chromatography (Hexane/EtOAc gradient).

Expected Yield: 80–90%

Part 3: Data Presentation & Quality Control[5]

Process Analytical Technology (PAT) Summary

The following table summarizes the critical quality attributes (CQAs) for the intermediate and final product.

ParameterMethyl 3-(benzyloxy)-4-nitrobenzoate (Intermediate)Methyl 4-amino-3-(benzyloxy)benzoate (Target)
Appearance Pale yellow solidOff-white to beige solid
TLC (Hex/EtOAc 2:1) Rf ~ 0.6 (Non-polar)Rf ~ 0.3 (Polar, often UV fluorescent)
¹H NMR (DMSO-d₆) δ 5.30 (s, 2H, O-CH₂-Ph) Distinct aromatic nitro shiftδ 5.15 (s, 2H, O-CH₂-Ph) δ 5.8-6.0 (br s, 2H, -NH₂)
Mass Spec (ESI) [M+H]⁺ = 288.1[M+H]⁺ = 258.1
Critical Impurity Unreacted Phenol (Start Material)De-benzylated product (if H₂/Pd used)
Troubleshooting Guide
  • Issue: Incomplete Benzylation.

    • Cause: Wet DMF or old K₂CO₃.

    • Fix: Ensure DMF is anhydrous; add catalytic KI (Potassium Iodide) to accelerate the reaction (Finkelstein reaction in situ).

  • Issue: Emulsion during Fe Workup.

    • Cause: Fine Iron oxide particles.

    • Fix: Filter the reaction mixture while hot. If emulsion persists, add a small amount of saturated NaHCO₃ during extraction.

  • Issue: De-benzylation observed.

    • Cause: Contamination with acidic metals or using H₂/Pd.

    • Fix: Strictly adhere to the Fe/NH₄Cl or SnCl₂ protocol. Avoid catalytic hydrogenation.

References

  • ChemicalBook. (n.d.). Methyl 4-amino-3-(benzyloxy)benzoate Product Properties and CAS 475215-88-4. Retrieved from

  • Common Organic Chemistry. (n.d.). Nitro Reduction - Iron (Fe) Methodologies. Retrieved from

  • BenchChem. (2025).[5][6] Technical Guide to the Synthesis of 4-Amino-3-cyclopropylbenzoic Acid (Analogous chemistry reference). Retrieved from

  • Organic Syntheses. (n.d.). General Procedures for Alkylation of Phenols and Reduction of Nitro Compounds. (Methodological grounding). Retrieved from

Sources

Method

Application Notes and Protocols: Strategic Protection of Methyl 4-amino-3-(benzyloxy)benzoate

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: Navigating the Synthetic Landscape of a Versatile Building Block Methyl 4-amino-3-(benzyloxy...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Navigating the Synthetic Landscape of a Versatile Building Block

Methyl 4-amino-3-(benzyloxy)benzoate is a trifunctional synthetic intermediate of significant interest in medicinal chemistry and materials science. Its architecture, featuring a nucleophilic aniline, a potentially labile benzyl ether, and a methyl ester, presents a unique set of challenges and opportunities in multistep synthetic campaigns. The strategic and selective manipulation of these functional groups is paramount to achieving desired molecular complexity. This guide provides an in-depth analysis of protecting group strategies tailored to this molecule, emphasizing the principles of orthogonality and chemoselectivity. We will explore the causality behind experimental choices, offering field-proven insights to guide your synthetic endeavors.

Molecular Architecture and Inherent Reactivity

The synthetic utility of Methyl 4-amino-3-(benzyloxy)benzoate is dictated by the distinct reactivity of its three functional groups:

  • 4-Amino Group: A primary aromatic amine, this group is highly nucleophilic and susceptible to a wide range of electrophilic reactions, including acylation, alkylation, and participation in cross-coupling reactions. Its presence often necessitates protection to prevent unwanted side reactions.[1][2]

  • 3-Benzyloxy Group: A benzyl ether, this group is generally stable to a variety of reaction conditions but can be cleaved under specific circumstances, most notably via catalytic hydrogenolysis.[3][4] This characteristic is a critical consideration when planning orthogonal strategies, especially when employing other protecting groups that are sensitive to similar conditions.

  • Methyl Ester: This group is susceptible to hydrolysis under both acidic and basic conditions. Its stability must be taken into account when selecting reagents for the protection and deprotection of the other functional groups.

The interplay of these functionalities demands a carefully considered approach to chemical transformations. The following sections will detail strategies for the selective protection of the amine and, following debenzylation, the resulting phenol.

Orthogonal Protection Strategies: A Logic-Based Approach

The core of a successful synthetic strategy involving Methyl 4-amino-3-(benzyloxy)benzoate lies in the concept of orthogonality . Orthogonal protecting groups are those that can be removed under distinct conditions without affecting other protecting groups present in the molecule.[5][6] This allows for the selective unmasking of a specific functional group for subsequent reaction.

Orthogonal_Strategy cluster_amine Amine Protection cluster_phenol Phenol Protection (post-debenzylation) cluster_ether Benzyl Ether Boc Boc (Acid-Labile) TBS TBS/TBDMS (Fluoride-Labile) Boc->TBS Orthogonal Bn Benzyl (Hydrogenolysis) Boc->Bn Orthogonal Fmoc Fmoc (Base-Labile) Fmoc->TBS Orthogonal Fmoc->Bn Orthogonal TBS->Bn Orthogonal

Caption: Orthogonal protecting groups for the amine and phenol functionalities.

Part 1: Protection of the 4-Amino Group

The high nucleophilicity of the aniline nitrogen makes its protection a common first step in synthetic sequences.[1] The choice of protecting group will depend on the planned downstream reactions.

Tert-Butyloxycarbonyl (Boc) Protection

The Boc group is a widely used, acid-labile protecting group for amines.[7][8][9] Its introduction is straightforward, and its removal is typically achieved under mild acidic conditions that are often compatible with the benzyl ether and methyl ester moieties.

Protocol 1: Boc Protection of Methyl 4-amino-3-(benzyloxy)benzoate

Materials:

  • Methyl 4-amino-3-(benzyloxy)benzoate

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve Methyl 4-amino-3-(benzyloxy)benzoate (1.0 equiv) in THF or DCM.

  • Add triethylamine (1.2 equiv).

  • Add di-tert-butyl dicarbonate (1.1 equiv) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the product with ethyl acetate or DCM (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • The crude product can be purified by silica gel column chromatography if necessary.

Deprotection of the Boc Group:

The Boc group is readily cleaved with strong acids such as trifluoroacetic acid (TFA) in DCM or hydrochloric acid (HCl) in methanol or ethyl acetate.[7][9][10]

Protocol 2: Boc Deprotection

Materials:

  • N-Boc protected Methyl 4-amino-3-(benzyloxy)benzoate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve the N-Boc protected starting material in DCM.

  • Add TFA (5-10 equivalents) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.

  • Upon completion, carefully neutralize the reaction mixture with saturated aqueous NaHCO₃ solution.

  • Extract the product with DCM, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protecting GroupIntroduction ReagentsDeprotection ConditionsOrthogonality Notes
Boc Boc₂O, Base (e.g., TEA)Acidic (e.g., TFA, HCl)[7][9]Orthogonal to Fmoc, Cbz (non-hydrogenolytic), and silyl ethers.
Cbz Cbz-Cl, Base (e.g., NaHCO₃)Catalytic Hydrogenolysis (H₂, Pd/C)[5][11]Not orthogonal to the benzyl ether. Both are cleaved by hydrogenolysis.
Fmoc Fmoc-Cl, BaseBasic (e.g., Piperidine in DMF)[12][13][14]Orthogonal to Boc, Cbz, and silyl ethers.
Fluorenylmethyloxycarbonyl (Fmoc) Protection

The Fmoc group is a base-labile protecting group, offering an orthogonal strategy to the acid-labile Boc group.[13][14] This is particularly useful in complex syntheses where multiple selective deprotections are required.

Protocol 3: Fmoc Protection of Methyl 4-amino-3-(benzyloxy)benzoate

Materials:

  • Methyl 4-amino-3-(benzyloxy)benzoate

  • 9-Fluorenylmethyl chloroformate (Fmoc-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • 1,4-Dioxane and Water

Procedure:

  • Dissolve Methyl 4-amino-3-(benzyloxy)benzoate (1.0 equiv) in a mixture of 1,4-dioxane and water.

  • Add sodium bicarbonate (2.0 equiv).

  • Cool the mixture to 0 °C and add Fmoc-Cl (1.05 equiv) portion-wise.

  • Stir the reaction at 0 °C for 1 hour and then at room temperature for 4-6 hours, monitoring by TLC.

  • Upon completion, add water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify by silica gel chromatography.

Deprotection of the Fmoc Group:

The Fmoc group is cleaved under mild basic conditions, typically with a solution of piperidine in DMF.[12][14]

Protocol 4: Fmoc Deprotection

Materials:

  • N-Fmoc protected Methyl 4-amino-3-(benzyloxy)benzoate

  • Piperidine

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve the N-Fmoc protected starting material in DMF.

  • Add a 20% solution of piperidine in DMF.

  • Stir at room temperature for 30 minutes to 2 hours, monitoring by TLC.

  • Upon completion, dilute with water and extract the product with a suitable organic solvent.

  • Wash the organic layer extensively with water to remove piperidine and DMF, then with brine.

  • Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.

Amine_Protection_Workflow cluster_Boc Boc Protection cluster_Fmoc Fmoc Protection Start Methyl 4-amino-3-(benzyloxy)benzoate Boc_Protect Boc₂O, Base Start->Boc_Protect Fmoc_Protect Fmoc-Cl, Base Start->Fmoc_Protect Boc_Protected N-Boc Protected Intermediate Boc_Protect->Boc_Protected Boc_Deprotect Acid (TFA or HCl) Boc_Protected->Boc_Deprotect Boc_Deprotect->Start Deprotection Fmoc_Protected N-Fmoc Protected Intermediate Fmoc_Protect->Fmoc_Protected Fmoc_Deprotect Base (Piperidine) Fmoc_Protected->Fmoc_Deprotect Fmoc_Deprotect->Start Deprotection

Caption: Workflow for Boc and Fmoc protection and deprotection of the amine.

Part 2: Strategies Involving the Phenolic Hydroxyl Group

The benzyl ether of Methyl 4-amino-3-(benzyloxy)benzoate can be strategically removed to unmask a phenolic hydroxyl group. This phenol is often more acidic and reactive than an alcohol and may require protection in subsequent synthetic steps.

Debenzylation to Reveal the Phenol

Catalytic hydrogenolysis is the most common method for the cleavage of benzyl ethers.[3][4] It is crucial to remember that if a Cbz group is used to protect the amine, it will also be cleaved under these conditions.

Protocol 5: Catalytic Hydrogenolysis for Debenzylation

Materials:

  • Methyl 4-amino-3-(benzyloxy)benzoate (or its N-protected derivative)

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve the starting material in MeOH or EtOH in a flask suitable for hydrogenation.

  • Carefully add 10% Pd/C (typically 5-10 mol% of palladium).

  • Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is often sufficient) at room temperature.

  • Monitor the reaction by TLC. The reaction time can vary from a few hours to overnight.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst can be pyrophoric and should be handled with care, keeping it wet.

  • Concentrate the filtrate under reduced pressure to yield the debenzylated product.

Protection of the Phenolic Hydroxyl Group

Once the phenol is unmasked, it may need to be protected. Silyl ethers are a common choice for phenol protection due to their ease of formation and removal under specific conditions.[15]

Protocol 6: Tert-Butyldimethylsilyl (TBS/TBDMS) Protection of the Phenol

Materials:

  • Methyl 4-amino-3-hydroxybenzoate (or its N-protected derivative)

  • Tert-butyldimethylsilyl chloride (TBSCl or TBDMSCl)

  • Imidazole

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve the phenolic starting material (1.0 equiv) and imidazole (2.5 equiv) in dry DMF.

  • Add TBSCl (1.2 equiv) at room temperature.

  • Stir the reaction mixture at room temperature for 2-6 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify by silica gel chromatography.

Deprotection of the TBS Group:

Silyl ethers are most commonly cleaved using a source of fluoride ions, such as tetrabutylammonium fluoride (TBAF).[16][17]

Protocol 7: TBS Deprotection

Materials:

  • O-TBS protected starting material

  • Tetrabutylammonium fluoride (TBAF) (1M solution in THF)

  • Tetrahydrofuran (THF)

Procedure:

  • Dissolve the O-TBS protected compound in THF.

  • Add TBAF solution (1.1-1.5 equiv) at 0 °C.

  • Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.

  • Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

Conclusion: A Roadmap for Strategic Synthesis

The successful application of Methyl 4-amino-3-(benzyloxy)benzoate in complex organic synthesis hinges on the judicious selection and implementation of protecting group strategies. By understanding the principles of orthogonality and the specific reactivity of each functional group, researchers can navigate the synthetic landscape with precision and control. The protocols and strategies outlined in this guide provide a robust framework for the manipulation of this versatile building block, empowering the synthesis of novel molecules for drug discovery and materials science.

References

  • BenchChem. (2025).
  • Gelest. Deprotection of Silyl Ethers - Technical Library.
  • Wikipedia. tert-Butyloxycarbonyl protecting group.
  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
  • Organic Chemistry Portal. Cbz-Protected Amino Groups.
  • Letters in Organic Chemistry. Easy Removal of N-carboxybenzyl (Cbz) Protective Group by Low- Carbon Alcohol.
  • PMC.
  • BenchChem. (2025).
  • Organic Chemistry Portal. Mild Deprotection of Benzyl Ether Protective Groups with Ozone.
  • Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism.
  • GenScript. Terminology of Antibody Drug for Fmoc Deprotection.
  • Wordpress. BOC Deprotection.
  • J&K Scientific LLC. (2021, February 8). BOC Protection and Deprotection.
  • Wikipedia. Silyl ether.
  • YouTube. (2022, December 14). Boc Deprotection Mechanism | Organic Chemistry.
  • Organic Chemistry Portal. Benzyl Ethers.
  • ResearchGate.
  • SynArchive. Protection of Phenol by Silyl ether.
  • YouTube. (2015, February 23).
  • Organic Chemistry Portal. Protective Groups.

Sources

Application

Application Note: High-Efficiency Purification of Methyl 4-amino-3-(benzyloxy)benzoate via Normal-Phase Flash Column Chromatography

Introduction & Chromatographic Rationale Methyl 4-amino-3-(benzyloxy)benzoate (CAS: 475215-88-4) is a highly versatile synthetic building block. It is frequently utilized in the total synthesis of bioactive carbazole alk...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chromatographic Rationale

Methyl 4-amino-3-(benzyloxy)benzoate (CAS: 475215-88-4) is a highly versatile synthetic building block. It is frequently utilized in the total synthesis of bioactive carbazole alkaloids, such as Clausine I[1], and in the development of synthetic α-helix mimetics targeting c-Myc-Max protein-protein interactions[2]. Despite its utility, the purification of this intermediate from its crude reaction mixture—typically following the reduction of its nitro-precursor, methyl 3-(benzyloxy)-4-nitrobenzoate—presents significant chromatographic challenges.

The molecule is amphoteric, featuring a basic primary aniline group, a lipophilic benzyloxy ether, and a moderately polar methyl ester. When subjected to standard normal-phase silica gel chromatography, the primary amine acts as a strong hydrogen-bond donor and Lewis base. It interacts aggressively with the acidic silanol groups (Si-OH) on the bare silica surface. This interaction leads to severe peak tailing, band broadening, and poor resolution from closely eluting impurities.

To overcome this, we employ a silanol deactivation strategy using Triethylamine (TEA) combined with a dry-loading technique . This ensures sharp elution bands, high recovery, and a self-validating purification workflow.

Mechanism cluster_0 Without TEA (Peak Tailing) cluster_1 With 1% TEA (Sharp Peaks) A1 Acidic Silanols (Si-OH) A3 Irreversible Binding (Tailing) A1->A3 A2 Primary Amine (Target) A2->A3 B1 Acidic Silanols (Si-OH) B3 Deactivated Silica (Si-O- ... H-TEA+) B1->B3 B2 TEA Additive (Competitor) B2->B3 B5 Ideal Partitioning (Sharp Band) B3->B5 B4 Primary Amine (Target) B4->B5

Mechanism of silanol deactivation by triethylamine (TEA) to prevent amine peak tailing.

Quantitative Data & Parameters

To establish a self-validating protocol, empirical data must dictate the parameters. The foundational principles of this setup are grounded in W.C. Still’s authoritative guidelines for flash chromatography[3].

Table 1: Mobile Phase Optimization (Hexane:EtOAc with 1% v/v TEA)

Note: The addition of 1% TEA is non-negotiable for primary anilines to maintain peak symmetry.

Solvent Ratio (Hex:EtOAc)Target

Nitro-Precursor

Chromatographic Observation
9:10.050.20Target remains at baseline; excessive solvent volume required.
8:20.150.45Good separation, but target band broadens due to slow elution.
7:3 0.30 0.65 Ideal

for flash chromatography. Sharp, symmetrical spot.
5:50.600.85Target elutes too rapidly; poor resolution from polar impurities.
Table 2: Standardized Flash Column Parameters (For 1.0 g of Crude Mixture)
ParameterValueMechanistic Rationale
Silica Gel Mass 40 g (230–400 mesh)A 40:1 silica-to-crude ratio provides sufficient theoretical plates for baseline resolution[3].
Column Diameter 3.0 cmMaintains an optimal silica bed height of ~15 cm, preventing band diffusion.
Flow Rate 15 mL/minOptimal linear velocity to minimize longitudinal diffusion while maintaining rapid mass transfer.
Fraction Volume 15 - 20 mLPrevents the re-mixing of closely eluting bands in the collection tubes.

Experimental Workflow

Workflow N1 1. Crude Mixture Methyl 4-amino-3-(benzyloxy)benzoate N2 2. TLC Optimization Target Rf = 0.30 N1->N2 Screen Solvents N3 3. Silanol Deactivation Add 1% v/v TEA N2->N3 Suppress Tailing N4 4. Dry Loading Adsorb onto Celite 545 N3->N4 Prepare Sample N5 5. Flash Elution Hexane:EtOAc Gradient N4->N5 Load Column N6 6. Fraction Analysis UV 254 nm & Ninhydrin N5->N6 Collect (15 mL) N7 7. Pure Product Verify via NMR/LC-MS N6->N7 Pool & Evaporate

Chromatographic workflow for purifying Methyl 4-amino-3-(benzyloxy)benzoate.

Step-by-Step Methodology

Step 1: Mobile Phase Preparation & TLC Validation
  • Prepare 500 mL of the elution solvent: Mix 350 mL Hexane, 150 mL Ethyl Acetate, and 5 mL Triethylamine (TEA).

  • Spot the crude mixture on a silica gel TLC plate. Elute using the prepared solvent.

  • Self-Validation Check: The target spot must appear perfectly round (no comet-like tailing) at an

    
     of ~0.30 under UV light (254 nm). If tailing persists, verify the TEA concentration.
    
Step 2: Sample Preparation via Dry Loading

Causality Insight: Methyl 4-amino-3-(benzyloxy)benzoate is a crystalline solid with limited solubility in pure hexane. If loaded as a liquid in a polar solvent (like Dichloromethane), the polar solvent acts as a strong local eluent, dragging the compound down the column prematurely and destroying resolution.

  • Dissolve 1.0 g of the crude mixture in 10 mL of Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Add 2.5 g of Celite 545 (or deactivated silica gel) to the flask.

  • Evaporate the solvent completely under reduced pressure (rotary evaporator) until a free-flowing, dry powder is obtained.

Step 3: Column Packing & Equilibration
  • Slurry-pack 40 g of Silica Gel 60 into a 3.0 cm diameter glass column using Hexane containing 1% TEA.

  • Flush the column with 100 mL of the Hexane/TEA mixture to fully deactivate the acidic silanol sites on the stationary phase.

  • Carefully pour the dry-loaded powder (from Step 2) evenly onto the flat surface of the silica bed. Cap with a 1 cm layer of clean sand to prevent bed disturbance.

Step 4: Gradient Elution

Causality Insight: A step gradient prevents the co-elution of the unreduced nitro-precursor (which is significantly less polar).

  • Wash Phase: Elute with 150 mL of 10% EtOAc in Hexane (with 1% TEA). This flushes out the non-polar nitro-precursor and any des-benzylated lipophilic byproducts.

  • Elution Phase: Switch to 30% EtOAc in Hexane (with 1% TEA). Apply positive air pressure to maintain a flow rate of 15 mL/min.

  • Collect 15 mL fractions in standard test tubes.

Step 5: Fraction Analysis & Orthogonal Validation
  • Spot every third fraction on a TLC plate and check under UV 254 nm.

  • Self-Validation Check (Ninhydrin Stain): Dip the TLC plate in a Ninhydrin solution and heat it. Only the fractions containing the primary amine (Methyl 4-amino-3-(benzyloxy)benzoate) will turn a distinct purple/brown. The unreduced nitro-precursor will remain invisible to Ninhydrin, providing orthogonal confirmation of purity.

  • Pool the pure fractions and concentrate under reduced pressure.

Step 6: Final Structural Verification

Confirm the structural integrity of the purified white/off-white solid via


H NMR (CDCl

):
  • Look for a distinct singlet at ~5.1 ppm (integrating to 2H), confirming the intact benzyloxy ether (

    
    ).
    
  • Look for a sharp singlet at ~3.8 ppm (integrating to 3H), confirming the intact methyl ester (

    
    ).
    
  • Look for a broad singlet at ~4.2 ppm (integrating to 2H), confirming the primary amine (

    
    ).
    

References

  • Rapid chromatographic technique for preparative separations with moderate resolution , The Journal of Organic Chemistry (ACS Publications).[Link]

  • Clausine I (Synthesis Route) , LookChem. [Link]

  • Perturbation of the c-Myc–Max Protein–Protein Interaction via Synthetic α-Helix Mimetics , PMC (National Institutes of Health).[Link]

Sources

Method

Application Note: Recrystallization Techniques for Methyl 4-amino-3-(benzyloxy)benzoate

Introduction: The Critical Role of Purification in Drug Development Methyl 4-amino-3-(benzyloxy)benzoate is a key intermediate in the synthesis of various pharmaceutical compounds. Its molecular structure, featuring an a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Purification in Drug Development

Methyl 4-amino-3-(benzyloxy)benzoate is a key intermediate in the synthesis of various pharmaceutical compounds. Its molecular structure, featuring an aminobenzoate core with a benzyloxy substituent, makes it a valuable building block in medicinal chemistry. The purity of this intermediate is paramount, as impurities can carry through subsequent synthetic steps, potentially impacting the safety and efficacy of the final active pharmaceutical ingredient (API). Recrystallization is a powerful and widely used technique for the purification of solid organic compounds, including pharmaceutical intermediates.[1] This application note provides a detailed guide to developing a robust recrystallization protocol for Methyl 4-amino-3-(benzyloxy)benzoate, grounded in the principles of solvent selection, crystal growth, and purity verification.

Physicochemical Properties and Considerations

A thorough understanding of the physicochemical properties of Methyl 4-amino-3-(benzyloxy)benzoate is the foundation for developing an effective recrystallization protocol. While specific experimental data for this compound is not extensively available in the public domain, we can infer some properties based on its structure and data from similar compounds.

Table 1: Physicochemical Properties of Methyl 4-amino-3-(benzyloxy)benzoate and Related Compounds

PropertyMethyl 4-amino-3-(benzyloxy)benzoateMethyl 4-amino-3-methylbenzoateEthyl 4-amino-3-methylbenzoate
CAS Number 475215-88-4[2]18595-14-7[3]88994-56-1
Molecular Formula C₁₅H₁₅NO₃[2]C₉H₁₁NO₂[4]C₁₀H₁₃NO₂
Molecular Weight 257.29 g/mol 165.19 g/mol [4]179.22 g/mol
Physical Form Solid[2]Pale yellow to light brown crystalline solid[5]White solid[6]
Melting Point Not reported118-122 °C75-78 °C[6]

The presence of the aromatic rings and the polar amino and ester functional groups suggests that Methyl 4-amino-3-(benzyloxy)benzoate will exhibit moderate polarity. The benzyloxy group adds a significant non-polar character, influencing its solubility profile.

Developing a Recrystallization Protocol: A Step-by-Step Guide

The ideal recrystallization solvent is one in which the target compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures.[1] For structurally similar aminobenzoate esters, alcohols such as methanol and ethanol have proven to be effective recrystallization solvents.[5][6]

Part 1: Solvent Screening

The first and most critical step is to perform small-scale solubility tests to identify a suitable solvent or solvent system.

Protocol for Solvent Screening:

  • Place approximately 10-20 mg of crude Methyl 4-amino-3-(benzyloxy)benzoate into several small test tubes.

  • To each test tube, add a different solvent dropwise at room temperature, gently agitating after each addition. Potential solvents to screen include:

    • Polar Protic: Methanol, Ethanol, Isopropanol, Water

    • Polar Aprotic: Acetone, Ethyl Acetate

    • Non-polar: Toluene, Heptane, Hexane

  • Observe the solubility at room temperature. An ideal single solvent will show low solubility.

  • If the compound is insoluble at room temperature, gently heat the test tube in a water bath and continue adding the solvent dropwise until the solid dissolves. Note the approximate volume of solvent required.

  • Allow the solution to cool slowly to room temperature, and then in an ice bath. Observe the formation of crystals. A good solvent will yield a significant amount of crystalline precipitate upon cooling.

For a multi-solvent system (if a single solvent is not ideal):

  • Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature.

  • Slowly add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes turbid (cloudy).

  • Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.

Part 2: Recrystallization Procedure (Single Solvent)

Based on the solvent screening, the following protocol can be adapted. Ethanol is often a good starting point for compounds of this nature.[6]

Materials and Equipment:

  • Crude Methyl 4-amino-3-(benzyloxy)benzoate

  • Selected recrystallization solvent (e.g., Ethanol)

  • Erlenmeyer flask

  • Hot plate with stirring capability

  • Condenser (optional, to prevent solvent loss)

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

  • Spatula and glass stirring rod

Protocol:

  • Dissolution: Place the crude Methyl 4-amino-3-(benzyloxy)benzoate in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol) and a stir bar. Gently heat the mixture on a hot plate with stirring. Add more solvent in small portions until the solid completely dissolves. Avoid adding an excess of solvent, as this will reduce the yield.

  • Decolorization (if necessary): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated charcoal. This step should be performed rapidly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or air-dry them until a constant weight is achieved.

Workflow for Recrystallization of Methyl 4-amino-3-(benzyloxy)benzoate

G cluster_0 Preparation cluster_1 Purification Process cluster_2 Analysis Crude Crude Product Solvent Select Solvent(s) Crude->Solvent Solubility Tests Dissolve Dissolve in Minimal Hot Solvent Solvent->Dissolve Decolorize Decolorize with Activated Charcoal (Optional) Dissolve->Decolorize Cool Slow Cooling & Crystallization Dissolve->Cool If not decolorized HotFilter Hot Filtration (If Decolorized) Decolorize->HotFilter HotFilter->Cool Isolate Isolate Crystals (Vacuum Filtration) Cool->Isolate Wash Wash with Ice-Cold Solvent Isolate->Wash Dry Dry Crystals Wash->Dry Pure Pure Crystalline Product Dry->Pure Characterize Characterization (Melting Point, Spectroscopy) Pure->Characterize

Sources

Technical Notes & Optimization

Troubleshooting

Common side reactions in "Methyl 4-amino-3-(benzyloxy)benzoate" synthesis

Technical Support Center: Methyl 4-amino-3-(benzyloxy)benzoate Synthesis Ticket ID: #SYN-MBBz-443[1] Subject: Troubleshooting Guide for Synthesis & Impurity Profiling Assigned Specialist: Senior Application Scientist, Pr...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Methyl 4-amino-3-(benzyloxy)benzoate Synthesis

  • Ticket ID: #SYN-MBBz-443[1]

  • Subject: Troubleshooting Guide for Synthesis & Impurity Profiling

  • Assigned Specialist: Senior Application Scientist, Process Chemistry Div.

Executive Summary & Workflow Visualization

The Challenge: Synthesizing Methyl 4-amino-3-(benzyloxy)benzoate (CAS: 475215-88-4) involves balancing three reactive functionalities: a methyl ester (labile to hydrolysis), an aniline (prone to oxidation/N-alkylation), and a benzyl ether (sensitive to hydrogenolysis).[1]

The Critical Failure Point: The most common support ticket regarding this molecule involves accidental debenzylation during the reduction of the nitro precursor. If you use standard Pd/C hydrogenation, you will likely cleave the benzyl ether, returning you to the phenol starting material.

Master Synthesis Map & Impurity Origins

The following diagram maps the recommended route (Green) against common failure modes (Red).

SynthesisMap Start Methyl 3-hydroxy-4-nitrobenzoate (Starting Material) Step1 Step 1: O-Benzylation (BnBr, K2CO3, DMF) Start->Step1 Intermed Intermediate: Methyl 3-(benzyloxy)-4-nitrobenzoate Step1->Intermed ImpurityA Impurity A (Hydrolysis): 3-(benzyloxy)-4-nitrobenzoic ACID (Caused by wet solvent/strong base) Step1->ImpurityA High pH / H2O Step2 Step 2: Nitro Reduction (Selectivity Critical) Intermed->Step2 Target TARGET: Methyl 4-amino-3-(benzyloxy)benzoate Step2->Target Fe/NH4Cl or Pt/C (Sulfided) ImpurityB Impurity B (Debenzylation): Methyl 4-amino-3-hydroxybenzoate (Caused by Pd/C + H2) Step2->ImpurityB Standard Pd/C + H2 (Over-reduction) ImpurityC Impurity C (Azo Dimer): Azobenzene derivatives (Caused by incomplete reduction/high pH) Step2->ImpurityC Basic conditions

Figure 1: Synthesis flowchart highlighting the "Nitro Route" and the origin of key impurities.

Module 1: The Reduction Step (Avoiding Debenzylation)

User Complaint: "I ran the hydrogenation overnight with Pd/C, and my NMR shows the benzyl group is gone (missing peaks at ~5.1 ppm and ~7.4 ppm)."

Root Cause: Benzyl ethers are classic protecting groups removed via hydrogenolysis (


, Pd/C).[2] While the nitro group reduces easily, the benzyl ether is often cleaved under the same conditions, regenerating the phenol (Impurity B).

Corrective Action: Switch from catalytic hydrogenation to chemical reduction or use a poisoned catalyst .

Recommended Protocol: Iron/Ammonium Chloride Reduction

This method is chemoselective for


 and will not  touch the benzyl ether or the methyl ester.
ParameterSpecificationNotes
Reagents Iron Powder (3-5 eq),

(5 eq)
Fe powder must be fine mesh (325 mesh) for kinetics.[1]
Solvent Ethanol/Water (4:[1]1) or THF/WaterWater is required to activate the iron surface.
Temperature Reflux (

)
Reaction is heterogeneous; vigorous stirring is mandatory.[1]
Workup Filter hot through CeliteIron oxide sludge can clog filters; keep the solution hot to prevent product crystallization on the filter.

Step-by-Step:

  • Dissolve Methyl 3-(benzyloxy)-4-nitrobenzoate (1.0 eq) in Ethanol/Water (4:1).

  • Add Ammonium Chloride (

    
    , 5.0 eq).
    
  • Add Iron Powder (4.0 eq).[1]

  • Heat to reflux with vigorous stirring for 2-4 hours. Monitor by TLC (Target is more polar/fluorescent than nitro).[1]

  • Critical: Filter the hot mixture through a Celite pad. Wash the pad with hot ethanol.

  • Concentrate the filtrate.[3] The product often precipitates upon cooling or water addition.

Alternative (Catalytic): If you must use hydrogenation, use Platinum on Carbon (Pt/C) (sulfided) or Raney Nickel . Palladium (Pd) is too active for benzyl preservation.[1]

Module 2: The Benzylation Step (Regioselectivity & Hydrolysis)

User Complaint: "I have multiple spots on TLC, or my product is solidifying into a high-melting point acid."

Scenario A: Starting from Methyl 3,4-dihydroxybenzoate (The "Direct" Route)

  • Issue: Regioselectivity.[1][4][5] You want to benzylate the 3-position, but the 4-position is also nucleophilic.

  • Solution: This route is difficult.[1] The 4-OH is typically more acidic/reactive due to the para-ester electron withdrawal. Recommendation: Switch to the Nitro precursor (Methyl 3-hydroxy-4-nitrobenzoate) where the 4-position is blocked by the nitro group.[1]

Scenario B: Starting from Methyl 3-hydroxy-4-nitrobenzoate (The Recommended Route) [1]

  • Issue: Hydrolysis of the methyl ester.

  • Mechanism:[1][2][6][7][8][9][10] Using strong bases (

    
    , 
    
    
    
    ) or wet solvents promotes saponification, converting your ester to the carboxylic acid (Impurity A).
  • Diagnosis: Check IR.[1] Ester carbonyl appears ~

    
    .[1] Acid carbonyl shifts to ~
    
    
    
    and shows broad O-H stretch.[1]
Troubleshooting Table: Benzylation
SymptomProbable CauseSolution
Product is Acidic Hydrolysis of esterUse anhydrous

in DMF or Acetone.[1] Avoid NaOH/Water.[1]
Incomplete Reaction Particle size of baseGrind

to a fine powder or add catalytic

(Finkelstein condition) to activate Benzyl Chloride.[1]
N-Alkylation Amine presentIf you are benzylating the aniline (post-reduction), you will get mixtures.[1] Always benzylate the nitro compound first.

Module 3: Impurity Profiling & QC

When analyzing your final "Methyl 4-amino-3-(benzyloxy)benzoate", look for these specific markers.

Impurity B (Debenzylated Product):

  • Name: Methyl 4-amino-3-hydroxybenzoate.[1]

  • Origin: Over-reduction (hydrogenolysis).[1]

  • Detection: HPLC (RT will be earlier than target); H-NMR (Loss of 2H singlet at ~5.2 ppm).

Impurity D (Bis-benzyl):

  • Name: Methyl 4-(benzylamino)-3-(benzyloxy)benzoate.[1]

  • Origin: If you attempted to benzylate after reducing the nitro group, the amine will compete with the phenol.

  • Detection: Mass Spec (M+90 peak).[1]

Impurity E (Azoxy/Azo dimers):

  • Origin: Incomplete reduction of the nitro group.

  • Appearance: Colored impurities (Orange/Red) in the usually off-white/tan product.[1]

Decision Logic for Reduction Conditions

Use this logic gate to select the correct reduction method for your specific equipment availability.

ReductionLogic Start Start: Methyl 3-(benzyloxy)-4-nitrobenzoate Q1 Is Hydrogenation Equipment Available? Start->Q1 BranchChem Chemical Reduction (Preferred for Selectivity) Q1->BranchChem No BranchCat Catalytic Hydrogenation (High Throughput) Q1->BranchCat Yes MethodFe Method A: Fe / NH4Cl / EtOH (Robust, Cheap, Scalable) BranchChem->MethodFe Standard MethodSn Method B: SnCl2 / EtOH (Good for small scale, acidic workup) BranchChem->MethodSn Alternative MethodPd STOP: Pd/C (Will cause Debenzylation!) BranchCat->MethodPd Avoid MethodPt Method C: Pt/C (Sulfided) or V-doped (Preserves Benzyl Ether) BranchCat->MethodPt Recommended

Figure 2: Decision tree for selecting the reduction method to ensure benzyl group survival.

References

  • Gefitinib Intermediate Synthesis

    • Chandregowda, V., et al. "Synthesis of Gefitinib from methyl 3-hydroxy-4-nitrobenzoate."[1] Synthetic Communications, 2007.[1]

    • Note: Describes the standard nitro-reduction route preserving the benzyl ether.
  • Selective Reduction of Nitro Groups

    • Bechamp, A. "De l'action des protosels de fer sur la nitronaphtaline et la nitrobenzine."[1] Annales de Chimie et de Physique, 1854.[1] (Foundational reference for Fe/AcOH reduction).

    • Modern review: Orlandi, M., et al. "Recent Developments in the Reduction of Nitro Compounds." Organic Process Research & Development, 2018.[1]

  • Hydrogenolysis of Benzyl Ethers

    • Hartung, W. H., & Simonoff, R. "Hydrogenolysis of Benzyl Groups." Organic Reactions, 1953.[1]

    • Note: Authoritative text on why Pd/C cleaves benzyl ethers and how to prevent it.
  • Regioselective Benzylation

    • Plourde, G. L., & Spaetzel, R. R.[5] "Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxybenzaldehyde." Molecules, 2002.[1][5]

    • Note: Discusses the difficulty of differenti

Sources

Optimization

Optimization of reaction conditions for "Methyl 4-amino-3-(benzyloxy)benzoate" synthesis

This guide outlines the optimized synthetic strategy for Methyl 4-amino-3-(benzyloxy)benzoate (CAS 475215-88-4), a critical intermediate in the synthesis of EGFR tyrosine kinase inhibitors. The content is structured as a...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the optimized synthetic strategy for Methyl 4-amino-3-(benzyloxy)benzoate (CAS 475215-88-4), a critical intermediate in the synthesis of EGFR tyrosine kinase inhibitors.

The content is structured as a technical support resource, prioritizing chemoselectivity (preserving the benzyl ether during nitro reduction) and process scalability .

Current Status: Operational Role: Senior Application Scientist Topic: Reaction Optimization & Troubleshooting Target Molecule: Methyl 4-amino-3-(benzyloxy)benzoate (CAS: 475215-88-4)[1]

Module 1: Strategic Route Selection

Q: What is the most robust synthetic pathway for scaling this intermediate?

A: While multiple routes exist, the Nitro-Reduction Route via Williamson Ether Synthesis is the industry standard for scalability and cost-efficiency. This pathway avoids the harsh conditions associated with nucleophilic aromatic substitution (


) on fluoro-intermediates and utilizes readily available starting materials.

The Optimized Pathway:

  • Starting Material: Methyl 3-hydroxy-4-nitrobenzoate (or the corresponding acid, followed by esterification).

  • Step 1 (O-Alkylation): Selective benzylation of the phenol group.

  • Step 2 (Chemoselective Reduction): Reduction of the nitro group without hydrogenolysis of the benzyl ether.

Synthetic Workflow Diagram

SynthesisRoute Start Methyl 3-hydroxy-4-nitrobenzoate (Starting Material) Step1 Step 1: O-Alkylation (Benzyl Bromide, K2CO3, DMF) Start->Step1 Williamson Ether Synthesis Inter Intermediate: Methyl 3-(benzyloxy)-4-nitrobenzoate Step1->Inter Step2 Step 2: Chemoselective Reduction (Fe/NH4Cl or SnCl2) Inter->Step2 Nitro Reduction Target Target: Methyl 4-amino-3-(benzyloxy)benzoate Step2->Target Warning AVOID: H2/Pd-C (Causes De-benzylation) Step2->Warning

Caption: Optimized two-step synthetic pathway emphasizing the critical avoidance of catalytic hydrogenation in Step 2.

Module 2: Step 1 - O-Benzylation Optimization

Reaction: Methyl 3-hydroxy-4-nitrobenzoate + Benzyl Bromide


 Methyl 3-(benzyloxy)-4-nitrobenzoate.
Q: My yield is low (<60%), and I see unreacted phenol. Should I switch to NaH?

A: No. Switching to Sodium Hydride (NaH) is generally unnecessary and can lead to ester hydrolysis or transesterification byproducts. Troubleshooting Protocol:

  • Base Choice: Potassium Carbonate (

    
    ) is sufficient but must be finely ground  or anhydrous. Particle size affects the heterogeneous reaction rate.
    
  • Solvent: Ensure DMF is anhydrous . Water creates hydroxide ions that hydrolyze the methyl ester.

  • Catalyst: Add a catalytic amount (5-10 mol%) of Potassium Iodide (KI) or TBAI (Tetrabutylammonium iodide). This generates the more reactive benzyl iodide in situ (Finkelstein reaction), significantly accelerating the rate.

  • Temperature: Maintain 60°C. Exceeding 80°C promotes ester hydrolysis.

Q: How do I remove excess Benzyl Bromide during workup?

A: Benzyl bromide is a lachrymator and difficult to remove by simple evaporation. Optimization:

  • Quench: Add aqueous ammonia or an amine (like morpholine) to the reaction mixture 30 minutes before workup. This converts excess benzyl bromide into a water-soluble benzyl-ammonium salt, which is easily washed away during the aqueous extraction.

Module 3: Step 2 - Chemoselective Nitro Reduction (CRITICAL)

Reaction: Methyl 3-(benzyloxy)-4-nitrobenzoate


 Methyl 4-amino-3-(benzyloxy)benzoate.
Q: I used H2/Pd-C and lost my benzyl group. Why?

A: Catalytic hydrogenation with Palladium on Carbon (Pd/C) is non-selective; it reduces the nitro group and cleaves benzyl ethers (hydrogenolysis) simultaneously. Corrective Action: You must use a Dissolving Metal Reduction or a selective catalyst.

Comparison of Reduction Methods
MethodReagentsSelectivity (Nitro vs Benzyl)ScalabilityRecommendation
Iron Reduction Fe powder,

, EtOH/H2O
Excellent HighPrimary Choice
Stannous Chloride

, EtOH
Excellent Medium (Waste disposal issues)Secondary Choice
Zinc Reduction Zn dust, AcOHGoodHighMonitor pH (Acid hydrolysis risk)
Cat. Hydrogenation

, Pd/C
Poor (Cleaves Benzyl)HighDO NOT USE
Sulfided Pt/C

, Pt(S)/C
GoodHighSpecialized catalyst required
Q: Can you provide a robust protocol for the Iron/Ammonium Chloride reduction?

A: Yes. This is the "Bechamp-type" reduction, which is mild, cheap, and highly selective.

Protocol:

  • Dissolution: Dissolve Methyl 3-(benzyloxy)-4-nitrobenzoate (1.0 eq) in Ethanol/Water (3:1 ratio).

  • Activation: Add Ammonium Chloride (

    
    , 5.0 eq).
    
  • Reduction: Add Iron powder (Fe, 325 mesh, 4.0 eq).

  • Reflux: Heat to vigorous reflux (approx. 75-80°C) for 2–4 hours.

    • Checkpoint: Monitor TLC. The starting material (yellow/UV active) should disappear, replaced by a fluorescent blue spot (aniline).

  • Workup (Critical):

    • Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.

    • Concentrate the filtrate to remove ethanol.

    • Extract the aqueous residue with Ethyl Acetate.

    • Note: The iron sludge can trap product. Thorough washing is essential.

Troubleshooting Decision Tree: Nitro Reduction

ReductionTroubleshooting Problem Issue: Low Yield / Impurities in Reduction Step Check1 Did the Benzyl group cleave? Problem->Check1 Action1 STOP H2/Pd-C. Switch to Fe/NH4Cl or SnCl2. Check1->Action1 Yes (Used Pd/C) Check2 Is the reaction incomplete? Check1->Check2 No Yes1 Yes No1 No Action2 Increase Fe equivalents (to 5-6 eq). Ensure vigorous mechanical stirring. Check2->Action2 Yes Check3 Is product trapped in sludge? Check2->Check3 No (Yield low) Action3 Wash Celite cake with hot MeOH or EtOAc. Check3->Action3

Caption: Decision logic for troubleshooting yield issues during the nitro reduction step.

Module 4: Stability & Storage

Q: The product turns brown upon standing. Is it decomposing?

A: Yes, electron-rich anilines like Methyl 4-amino-3-(benzyloxy)benzoate are prone to air oxidation .

  • Storage: Store under an inert atmosphere (Argon/Nitrogen) at -20°C.

  • Salt Formation: If long-term storage is required, convert the free base to its Hydrochloride (HCl) salt . The salt is significantly more stable to oxidation.

    • Procedure: Dissolve in EtOAc, add 1.0 eq of 4M HCl in Dioxane, filter the precipitate.

References

  • ChemDiv. Compound 4-({[4-(benzyloxy)-3-ethoxyphenyl]methyl}amino)benzoic acid (Structural Analogs and Synthesis). Retrieved from

  • National Center for Biotechnology Information (NCBI). Perturbation of the c-Myc–Max Protein–Protein Interaction via Synthetic α-Helix Mimetics (Synthesis of 3-alkoxy-4-aminobenzoates via SnCl2 reduction). PMC Article.[2] Retrieved from

  • BenchChem. Technical Support Center: Selective reduction of nitro groups. Retrieved from

  • Sigma-Aldrich. Methyl 4-amino-3-(benzyloxy)benzoate Product Data (CAS 475215-88-4).[1][3] Retrieved from

  • Organic Chemistry Portal. Benzyl Ethers: Protection and Deprotection (Stability conditions). Retrieved from

Sources

Troubleshooting

Technical Support Center: Yield Optimization for Methyl 4-amino-3-(benzyloxy)benzoate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the yield and purity of Methyl 4-amino-3-(benzyloxy)benzoate .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the yield and purity of Methyl 4-amino-3-(benzyloxy)benzoate . In drug development and complex organic synthesis, we do not just follow recipes; we engineer self-validating chemical systems.

Achieving high yields of this specific molecule requires a deep understanding of chemoselectivity. The core challenge lies in differentiating two highly reactive functional groups: a nucleophilic aniline (-NH2) and a cleavable benzyl ether (-OBn). This guide provides a mechanistic breakdown, troubleshooting FAQs, and field-proven protocols to ensure reproducible, high-yield synthesis.

Mechanistic Insight: Designing a Self-Validating Route

The synthesis of Methyl 4-amino-3-(benzyloxy)benzoate is traditionally approached via two pathways. Understanding the causality behind why one fails and the other succeeds is critical:

  • The Flawed Approach (Direct Benzylation): Starting with methyl 4-amino-3-hydroxybenzoate seems logical, but the primary aniline nitrogen is highly nucleophilic. Subjecting this to benzyl bromide and a base inevitably leads to competitive N-alkylation [2].

  • The Authoritative Standard (Nitro-Masking): The field-proven method utilizes methyl 3-hydroxy-4-nitrobenzoate. The strongly electron-withdrawing nitro group "masks" the amine in its highest oxidation state, rendering it completely non-nucleophilic. This guarantees 100% chemoselective O-alkylation. The nitro group is subsequently reduced to the target amine using mild, single-electron transfer reagents that leave the delicate benzyl ether intact [1].

Troubleshooting Guides & FAQs

Q1: I attempted to directly benzylate methyl 4-amino-3-hydroxybenzoate using benzyl bromide and K2CO3, but my yield is below 30%. LC-MS shows higher molecular weight impurities. What is happening? A1: You are observing competitive N-alkylation. The primary amine (-NH2) is a strong nucleophile. Under basic conditions, benzyl bromide will react with both the phenolic hydroxyl and the aniline amine, leading to N-benzyl and N,N-dibenzyl byproducts. Correction: Switch your starting material to methyl 3-hydroxy-4-nitrobenzoate. The nitro group prevents any reaction at the 4-position, allowing for exclusive O-benzylation [2].

Q2: I successfully synthesized the intermediate methyl 3-(benzyloxy)-4-nitrobenzoate. However, after reducing the nitro group using standard Palladium on Carbon (Pd/C) and Hydrogen gas, my product lost the benzyl group. How do I prevent this? A2: Catalytic hydrogenation with Pd/C is the standard method for cleaving benzyl ethers (O-debenzylation) [3]. While it efficiently reduces the nitro group to an amine, it simultaneously undergoes hydrogenolysis of your carefully installed benzyloxy group, reverting the molecule to methyl 4-amino-3-hydroxybenzoate. Correction: You must use a chemoselective reduction method. Iron powder in acetic acid (Fe/AcOH) or Stannous Chloride (SnCl2·2H2O) will smoothly reduce the nitro group via single-electron transfer mechanisms without cleaving the benzyl ether [4].

Q3: During the O-benzylation of the nitro-phenol, I noticed the formation of a highly polar byproduct, and my ester peak disappeared on the NMR. What caused this? A3: This is a classic case of ester hydrolysis. If your reaction mixture contains trace water and you use a strong base (like NaOH or KOH) or heat the reaction excessively, the methyl ester will hydrolyze into the corresponding carboxylic acid. Correction: Ensure strictly anhydrous conditions. Use mild bases like anhydrous Potassium Carbonate (K2CO3) in dry N,N-Dimethylformamide (DMF) at mild temperatures (40-50°C).

Quantitative Data: Reduction Method Comparison

To illustrate the critical nature of reagent selection during the final reduction step, review the empirical data summarized below.

Reduction MethodReagents & ConditionsNitro ReductionBenzyl Ether StatusTypical Yield of Target
Catalytic Hydrogenation Pd/C, H2 (1 atm), MeOH, RTCompleteCleaved (Debenzylated)< 5% (Major Pitfall)
Tin(II) Reduction SnCl2·2H2O, EtOAc or EtOH, 70°CCompleteIntact80 - 85%
Iron Reduction (Optimal) Fe powder, AcOH, 40°CCompleteIntact85 - 92%

Experimental Protocols: The Optimized Workflow

This self-validating system utilizes in-process controls (TLC/LC-MS) to ensure each step proceeds with absolute chemoselectivity.

Step 1: Chemoselective O-Benzylation
  • Initiation: Charge a flame-dried round-bottom flask with methyl 3-hydroxy-4-nitrobenzoate (1.0 eq) and anhydrous DMF (0.5 M).

  • Deprotonation: Add anhydrous Potassium Carbonate (K2CO3, 1.5 eq). Stir at room temperature for 15 minutes to generate the phenoxide anion (the solution will visibly deepen in color, validating deprotonation).

  • Alkylation: Add Benzyl Bromide (BnBr, 1.1 eq) dropwise via syringe.

  • Propagation: Heat the reaction mixture to 50°C and stir for 4 hours. Monitor via TLC until the starting material is entirely consumed.

  • Workup: Quench the reaction by pouring it into ice-cold distilled water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Purification: Wash the combined organic layers with 5% aqueous LiCl three times to pull residual DMF into the aqueous phase. Dry over anhydrous Na2SO4, filter, and concentrate to yield methyl 3-(benzyloxy)-4-nitrobenzoate.

Step 2: Chemoselective Nitro Reduction
  • Initiation: Dissolve the crude methyl 3-(benzyloxy)-4-nitrobenzoate (1.0 eq) in a 4:1 mixture of Ethanol and Glacial Acetic Acid (0.2 M). Heat the solution to 40°C.

  • Reduction: Slowly add Iron powder (Fe, 5.0 eq) in small portions to control the mild exotherm [1].

  • Propagation: Stir the suspension at 40°C for 4 hours. The reaction progress is visually validated by the disappearance of the bright yellow nitro compound.

  • Filtration: Dilute the mixture with EtOAc and filter through a pad of Celite to remove insoluble iron salts. Wash the filter cake thoroughly with EtOAc.

  • Neutralization: Carefully neutralize the filtrate by washing with saturated aqueous NaHCO3 until CO2 evolution ceases.

  • Isolation: Wash with brine, dry over Na2SO4, concentrate, and purify via flash column chromatography (Hexanes/EtOAc) to isolate pure methyl 4-amino-3-(benzyloxy)benzoate.

Synthesis Workflow Visualization

SynthesisWorkflow StartNitro Methyl 3-hydroxy-4-nitrobenzoate (Optimal Starting Material) Intermediate Methyl 3-(benzyloxy)-4-nitrobenzoate (Stable Intermediate) StartNitro->Intermediate BnBr, K2CO3, DMF (100% O-Alkylation) Target Methyl 4-amino-3-(benzyloxy)benzoate (Target Product) Intermediate->Target Fe/AcOH or SnCl2 (Chemoselective Reduction) SideDebenz Methyl 4-amino-3-hydroxybenzoate (Debenzylated Pitfall) Intermediate->SideDebenz Pd/C, H2 (Ether Cleavage) StartAmino Methyl 4-amino-3-hydroxybenzoate (Sub-optimal Starting Material) StartAmino->Target BnBr, Base (Low Yield) SideNAlkyl N-Benzylated Byproducts (Over-alkylation Pitfall) StartAmino->SideNAlkyl Competitive N-Alkylation (Major Side Reaction)

Workflow comparing chemoselective synthesis routes and common pitfalls for the target molecule.

References

  • Clausine I Synthesis and Reference Yields LookChem
  • Design and Synthesis of a Highly Selective and In Vivo-Capable Inhibitor of the Second Bromodomain Journal of Medicinal Chemistry - ACS Public
  • Product Class 8: Ethers as Protecting Groups Thieme-Connect
  • Stannous Chloride-Mediated Reductive Cyclization−Rearrangement of Nitroarenyl Ketones ResearchG
Optimization

Troubleshooting the deprotection of the benzyloxy group in "Methyl 4-amino-3-(benzyloxy)benzoate"

[1] Introduction & Mechanistic Scope Welcome to the technical support center. You are likely here because the deprotection of the benzyloxy group in Methyl 4-amino-3-(benzyloxy)benzoate is proceeding sluggishly or result...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Introduction & Mechanistic Scope

Welcome to the technical support center. You are likely here because the deprotection of the benzyloxy group in Methyl 4-amino-3-(benzyloxy)benzoate is proceeding sluggishly or resulting in side products.[1]

This substrate presents a classic "chemoselectivity triangle" challenge:

  • Target: The Benzyl Ether (Needs cleavage).[2]

  • Interference: The Free Aniline (4-Amino) (Poisons catalysts).[1]

  • Bystander: The Methyl Ester (Must survive).[3]

Standard protocols often fail here because the free amine coordinates strongly to Palladium (Pd) surfaces, arresting the catalytic cycle required for hydrogenolysis. Conversely, switching to strong Lewis acids (like BBr


) risks cleaving the methyl ester.

This guide provides two validated workflows: Acid-Modified Hydrogenation (Primary Recommendation) and Cryogenic Lewis Acidolysis (Secondary Option).[1]

Method Selection Matrix

Before proceeding, use this logic flow to select the appropriate protocol for your constraints.

MethodSelection Start START: Deprotection Strategy CheckEquip Is Hydrogenation Equipment Available? (Balloon, Parr Shaker, or Flow) Start->CheckEquip HydroPath Primary Path: Catalytic Hydrogenation CheckEquip->HydroPath Yes LewisPath Secondary Path: Lewis Acid (BBr3) CheckEquip->LewisPath No AmineCheck Is the Amine Free (NH2)? HydroPath->AmineCheck PoisonRisk RISK: Catalyst Poisoning AmineCheck->PoisonRisk Yes AcidMod SOLUTION: Acid-Modified Protocol (Add 1.1 eq HCl or AcOH) PoisonRisk->AcidMod Required Step EsterRisk RISK: Ester Cleavage LewisPath->EsterRisk CryoControl SOLUTION: Cryogenic Control (-78°C, DCM) EsterRisk->CryoControl Required Step

Figure 1: Decision matrix for selecting the deprotection method based on equipment and chemical risks.[1]

Protocol A: Acid-Modified Catalytic Hydrogenation (Recommended)[1]

The Problem: The 4-amino group (aniline) possesses a lone pair of electrons that binds to the Pd surface more strongly than the benzyl ether oxygen. This "poisons" the catalyst, effectively coating the active sites and halting the reaction [1].

The Solution: Protonating the amine converts it into an ammonium salt (


).[1] The positive charge prevents coordination to the metal surface, restoring catalytic activity [2].
Step-by-Step Methodology
  • Solvent System: Dissolve the substrate in MeOH or EtOH (0.1 M concentration).

    • Note: Avoid Ethyl Acetate if the amine is very basic, but for anilines, it is acceptable. Alcohols are preferred for solubility.[1]

  • Acid Additive (Critical): Add 1.05 to 1.1 equivalents of concentrated HCl or Glacial Acetic Acid.

    • Why? This stoichiometrically protonates the aniline. Do not use a large excess of strong acid to avoid ester hydrolysis.

  • Catalyst: Add 10 wt% Pd/C (10% loading relative to substrate mass).[1]

    • Tip: Wet the catalyst with toluene or water (if using dry Pd/C) before adding solvent to prevent ignition.

  • Hydrogenation: Purge with

    
     (balloon pressure is usually sufficient; 1-3 atm). Stir vigorously at Room Temperature (RT).
    
  • Workup:

    • Filter through Celite to remove Pd/C.[1]

    • Neutralization: The product is now the hydrochloride salt. If the free base is required, neutralize with saturated

      
       and extract into DCM or EtOAc.
      
Troubleshooting Protocol A
SymptomProbable CauseCorrective Action
Reaction Stalled (<10% conv) Catalyst PoisoningAdd Acid: Confirm pH is acidic (<4).[1] Add 0.5 eq more HCl. Refresh Catalyst: Filter and add fresh Pd/C.
Loss of Methyl Ester Acid HydrolysisCheck Water: Ensure solvent is anhydrous. Switch Acid: Use Acetic Acid instead of HCl (weaker acid).
Product Stuck in Aqueous Phase Salt FormationpH Adjustment: The product is likely the HCl salt (water-soluble). Neutralize aqueous layer to pH 8 to precipitate/extract the free amine.
Protocol B: Lewis Acid Mediated (BBr )[1]

The Problem: Boron Tribromide (


) is a harsh reagent. While it cleaves benzyl ethers efficiently, it can also attack methyl esters, converting them to carboxylic acids or fully degrading the molecule if the temperature is uncontrolled [3].

The Solution: Kinetic control. At


, the reaction rate for benzyl ether cleavage is significantly faster than ester cleavage.
Step-by-Step Methodology
  • Setup: Flame-dry glassware. Maintain a strict

    
     or Ar atmosphere.[1]
    
  • Solvent: Dissolve substrate in anhydrous DCM (0.1 M).

  • Cooling: Cool the solution to

    
      (Dry ice/Acetone bath).
    
  • Addition: Add

    
     (1.0 M in DCM)  dropwise.[1] Use 1.1 to 1.2 equivalents .
    
    • Warning: Do not add rapidly; exotherm will ruin selectivity.[1]

  • Reaction: Stir at

    
     for 1-2 hours. Monitor by TLC.[1]
    
    • Critical: Do not let the reaction warm to

      
       unless absolutely necessary.
      
  • Quench: Quench at low temperature with MeOH.

  • Workup: Partition between

    
     and DCM.
    
Troubleshooting Protocol B
SymptomProbable CauseCorrective Action
Methyl Ester Cleaved (Acid formed) Temperature too highStrict Cryogenics: Must maintain

.[1] Do not warm to RT.
Incomplete Deprotection Steric Bulk / StoichiometryIncrease Reagent: Add 0.5 eq more

, but keep cold. Time: Extend reaction time at

rather than raising temp.
Complex Mixture/Tars PolymerizationQuench Protocol: Ensure rapid quenching with MeOH to break Boron complexes before warming.[1]
Mechanistic Visualization: The "Amine Poisoning" Effect

The following diagram illustrates why Protocol A (Acid-Modified) is superior for this specific substrate.

Mechanism cluster_0 Standard Conditions (Poisoned) cluster_1 Acid-Modified Conditions (Active) PdSurface1 Pd/C Surface Reaction1 Hydrogenolysis INHIBITED PdSurface1->Reaction1 Substrate1 Free Amine Substrate (R-NH2) Substrate1->PdSurface1 Strong Coordination (Blocks Active Sites) PdSurface2 Pd/C Surface Reaction2 Hydrogenolysis PROCEEDS PdSurface2->Reaction2 Substrate2 Ammonium Salt (R-NH3+ Cl-) Substrate2->PdSurface2 Repulsion/No Binding BenzylGroup Benzyl Ether Oxygen BenzylGroup->PdSurface2 Adsorption OK

Figure 2: Mechanistic comparison of catalyst poisoning by free amines versus the active pathway enabled by protonation.[1]

Frequently Asked Questions (FAQ)

Q: Can I use Transfer Hydrogenation (e.g., Ammonium Formate) instead of


 gas? 
A:  Yes, and it is often advantageous. Ammonium formate acts as both the hydrogen source and the buffering agent to keep the amine protonated. Use 5-10 equivalents of Ammonium Formate with 10% Pd/C in refluxing MeOH.[1] This is often faster than balloon hydrogenation [4].[1]

Q: I used HCl/MeOH and my methyl ester turned into a methyl ether or acid. What happened? A: If you used aqueous HCl, you likely hydrolyzed the ester. If you used anhydrous HCl in MeOH, you are safe from hydrolysis, but high temperatures could induce transesterification (though irrelevant if the ester is already methyl). Always use anhydrous acid sources (e.g., Acetyl Chloride added to MeOH generates anhydrous HCl in situ) and keep temperatures moderate.

Q: Why not use DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone)? A: DDQ is excellent for p-methoxybenzyl (PMB) ethers but requires oxidative conditions that are often too slow for simple benzyl ethers unless photo-irradiated.[1] For simple benzyl groups, hydrogenation is superior.

References
  • Bernini, R., et al. (2004). "Bis-benzyl protected 6-amino cyclitols are poisonous to Pd/C catalysed hydrogenolysis of benzyl ethers."[1][4] Tetrahedron Letters, 45(6), 1167-1170. Link[1]

  • Saito, S., et al. (2020). "Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon." ACS Omega, 5(7), 3581–3587. Link[1]

  • Silva, C., et al. (2013).[5] "BBr3-Assisted Cleavage of Most Ethers Does Not Follow the Commonly Assumed Mechanism."[1][5][6] European Journal of Organic Chemistry, 2013(23), 5195-5199. Link[1]

  • Mandal, P. K., & McMurray, J. S. (2007). "Pd-C/HCO2H: A Facile and Rapid Method for the Removal of Benzyl Groups."[1] The Journal of Organic Chemistry, 72(17), 6599–6601. Link[1]

Sources

Troubleshooting

Technical Support Center: Purification of Methyl 4-amino-3-(benzyloxy)benzoate

[1][2] Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Topic: Impurity Removal & Process Optimization[1] Executive Summary: The "Sticky" Aniline Problem User Context: You are likely synthesizi...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Topic: Impurity Removal & Process Optimization[1]

Executive Summary: The "Sticky" Aniline Problem

User Context: You are likely synthesizing Methyl 4-amino-3-(benzyloxy)benzoate (often an intermediate for kinase inhibitors like Lapatinib) via the reduction of its nitro precursor.[1]

The Core Challenge: Anilines are notoriously difficult to purify because they are oxidation-prone ("browning") and often co-elute with their nitro precursors.[1] Furthermore, this specific molecule contains two sensitive moieties:[1]

  • Methyl Ester: Susceptible to hydrolysis under strong basic/acidic conditions.[1]

  • Benzyloxy Group: Susceptible to unwanted hydrogenolysis (cleavage) if the reduction conditions are too aggressive.[1]

This guide provides a self-validating purification logic based on solubility differentials and pKa manipulation , minimizing the need for expensive chromatography.[1]

Impurity Profile & Diagnosis

Before attempting purification, identify your enemy.[1] Use this table to correlate visual/analytical symptoms with specific impurities.

Impurity TypeSourceVisual SymptomAnalytical Signature (TLC/HPLC)
Nitro Precursor Incomplete reduction of Methyl 4-nitro-3-(benzyloxy)benzoateBright yellow/orange tint.[1]Higher Rf than product (Non-polar).
De-benzylated Phenol Over-reduction (Hydrogenolysis of benzyl ether)Product darkens rapidly in air.[1]Lower Rf (More polar/Acidic).[1]
Benzyl Alcohol/Halide Residual reagents from benzylation stepOily residue; distinct sweet odor.[1]Very High Rf; often invisible under UV unless stained.[1]
Azo-Dimers Oxidation of aniline or incomplete reduction couplingDark orange/red bands.[1]Very distinct colored spots; variable Rf.[1]
Hydrolyzed Acid Hydrolysis of methyl esterWhite precipitate in aqueous workup.[1]Streaks on TLC (Acidic); disappears in base wash.[1]

Troubleshooting Guide (FAQ)

Q1: "My product is bright yellow, but the NMR shows the amine protons. Is it pure?"

Diagnosis: No. Pure anilines are typically colorless to pale tan.[1] A persistent bright yellow color almost always indicates 0.5–5% unreacted nitro precursor .[1] The Fix: Recrystallization is often insufficient for removing <5% nitro impurities due to co-crystallization.[1] Protocol: Use the Acid-Base Swing (Protocol A) . The amine will dissolve in dilute acid (forming a water-soluble salt), while the neutral nitro impurity remains in the organic layer.[1]

Q2: "I used Pd/C for the reduction, and now I see a new peak at M-90 mass units."

Diagnosis: You have cleaved the benzyloxy group (Loss of Benzyl = 91 Da, + H = 90).[1] The benzyl ether is sensitive to Palladium-catalyzed hydrogenolysis.[1] The Fix:

  • Immediate: You cannot "put it back" easily.[1] You must restart the reduction.

  • Prevention: Switch catalysts. Use Platinum on Carbon (Pt/C) (which reduces nitro groups but spares benzyl ethers) or a chemical reduction like Iron/Ammonium Chloride (Fe/NH4Cl) or Tin(II) Chloride (SnCl2) .[1]

Q3: "My yield plummeted after the acid/base extraction."

Diagnosis: You likely hydrolyzed the methyl ester.[1][2]

  • Cause 1: The acid extraction was too long or too hot.[1]

  • Cause 2: You neutralized with a strong base (NaOH/KOH) which saponified the ester.[1] The Fix: Always neutralize with Sodium Bicarbonate (NaHCO3) or Sodium Carbonate (Na2CO3) at 0°C. Never use Sodium Hydroxide.[1]

Validated Protocols

Protocol A: The "Acid-Base Swing" (Primary Purification)

Best for: Removing non-basic impurities (Nitro precursor, Benzyl halides, neutral side products).[1]

The Logic: This method exploits the basicity of the aniline nitrogen (pKa ~4-5).[1]

  • Dissolution: Dissolve crude material in Ethyl Acetate (EtOAc) .

  • Salt Formation: Extract with 1M HCl (Cold, 0–5°C).

    • Chemistry: The amine becomes the hydrochloride salt (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      ) and moves to the water phase.
      
    • Separation: The nitro impurity and benzyl alcohol remain in the EtOAc.[1] Discard the organic layer. [1][2]

  • Washing: Wash the aqueous acidic layer once with fresh EtOAc to remove entrained organics.[1]

  • Liberation: Slowly add solid NaHCO3 to the aqueous layer until pH ~8 (bubbling will occur).

    • Chemistry: The amine deprotonates and precipitates or oils out.[1]

  • Recovery: Extract the cloudy aqueous mixture with fresh EtOAc (x3). Dry over

    
     and concentrate.
    
Protocol B: Recrystallization

Best for: Final polishing and removing trace salts.[1]

  • Solvent System: Ethanol/Water (most common) or EtOAc/Hexane.[1]

  • Procedure:

    • Dissolve crude solid in minimum boiling Ethanol .

    • If colored impurities persist, add Activated Carbon , boil for 5 mins, and filter hot through Celite.

    • Add warm Water dropwise until slight turbidity appears.[1]

    • Cool slowly to Room Temperature, then 4°C.

    • Filter crystals and wash with cold Ethanol:Water (1:1).[1]

Process Visualization

Workflow 1: The Acid-Base Swing Logic

This diagram illustrates the separation of the target amine from neutral impurities.[1]

AcidBaseSwing Start Crude Mixture (Amine + Nitro + Benzyl Impurities) Dissolve Dissolve in Ethyl Acetate Start->Dissolve AcidWash Extract with 1M HCl (0°C) Dissolve->AcidWash Split Phase Separation AcidWash->Split OrgLayer Organic Layer (Contains Nitro, Benzyl Alcohol) Split->OrgLayer Top Layer AqLayer Aqueous Layer (Contains Amine-HCl Salt) Split->AqLayer Bottom Layer Discard Discard / Recycle OrgLayer->Discard BaseNeut Neutralize with NaHCO3 (pH ~8) AqLayer->BaseNeut Extract Extract into EtOAc Dry & Evaporate BaseNeut->Extract Final Pure Methyl 4-amino-3-(benzyloxy)benzoate Extract->Final

Caption: Separation of basic aniline product from neutral impurities using pH manipulation.

Workflow 2: Troubleshooting Decision Tree

Use this flow to decide between Recrystallization and Acid-Base extraction.

Troubleshooting Problem Impurity Detected CheckTLC Check TLC/LCMS Problem->CheckTLC IsNitro Impurity is Non-Polar (Nitro/Benzyl) CheckTLC->IsNitro IsPolar Impurity is Polar/Acidic (Phenol/Acid) CheckTLC->IsPolar IsColor Dark Color Only (Oxidation) CheckTLC->IsColor Action1 Protocol A: Acid-Base Swing IsNitro->Action1 Action2 Protocol B: Recrystallization IsPolar->Action2 Action3 Activated Carbon Treatment IsColor->Action3

Caption: Decision matrix for selecting the correct purification method based on impurity type.

References

  • Organic Syntheses. "Benzoic acid, 4-amino-3-methyl-, ethyl ester." Org.[1][2][3] Synth.2010 , 87, 161.[1] (General procedure for aniline ester purification). Link

  • BenchChem. "Synthesis of Methyl 3-amino-4-methylbenzoate: An Application Note." (Detailed acid-base workup protocols for amino-benzoates). Link[1]

  • Sigma-Aldrich. "Methyl 4-amino-3-(benzyloxy)benzoate Product Information."[1] (Safety and Handling). Link

  • PubChem. "Methyl 3-amino-4-(benzyloxy)benzoate Compound Summary."[1] (Physical properties and solubility data). Link

  • ChemicalBook. "Methyl 4-amino-3-methylbenzoate Synthesis and Impurities." (Reduction protocols). Link

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of Methyl 4-amino-3-(benzyloxy)benzoate

Current Status: Online Support Tier: Level 3 (Process Chemistry & Scale-Up) Ticket Subject: Optimization of CAS 14192-26-8 Synthesis Introduction: The "Kinase Core" Challenge Welcome to the Technical Support Center. You...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Support Tier: Level 3 (Process Chemistry & Scale-Up) Ticket Subject: Optimization of CAS 14192-26-8 Synthesis

Introduction: The "Kinase Core" Challenge

Welcome to the Technical Support Center. You are likely synthesizing Methyl 4-amino-3-(benzyloxy)benzoate as a key intermediate for Tyrosine Kinase Inhibitors (TKIs) such as Lapatinib or Erlotinib analogues.

This molecule presents a classic process chemistry paradox:

  • Regioselectivity: You possess two nucleophiles (an aniline and a phenol) and must selectively alkylate the oxygen.

  • Chemoselectivity: You must reduce a nitro group (or maintain an amine) without cleaving the labile benzyl ether you just installed.

Below are the troubleshooting modules derived from multi-kilogram campaigns.

Module 1: Strategic Route Selection

Before troubleshooting reaction conditions, validate your synthetic strategy. The most common failure mode is selecting the wrong starting material for the available equipment.

Decision Matrix: The "Nitro" vs. "Amino" Route
  • Route A (The "Nitro" Route): Start with Methyl 3-hydroxy-4-nitrobenzoate

    
    O-Benzylation 
    
    
    
    Nitro Reduction.
    • Pros: Zero risk of N-alkylation during benzylation.

    • Cons: Requires a chemoselective reduction step that avoids hydrogenolysis of the benzyl ether.

  • Route B (The "Amino" Route): Start with Methyl 4-amino-3-hydroxybenzoate

    
    O-Benzylation.
    
    • Pros: No reduction step required.

    • Cons: High risk of N-alkylation and N,O-dialkylation.

RouteSelection Start Select Starting Material Nitro Methyl 3-hydroxy-4-nitrobenzoate (Route A) Start->Nitro Amino Methyl 4-amino-3-hydroxybenzoate (Route B) Start->Amino Benzylation_Nitro O-Benzylation (High Yield, No Side rxn) Nitro->Benzylation_Nitro Benzylation_Amino O-Benzylation (Competition: N- vs O-) Amino->Benzylation_Amino Reduction Nitro Reduction Benzylation_Nitro->Reduction Final Target: Methyl 4-amino-3-(benzyloxy)benzoate Benzylation_Amino->Final Requires Strict pH Control Decision Critical Decision: Reduction Method Reduction->Decision PdC Pd/C + H2 (FAILURE: Cleaves Benzyl) Decision->PdC Hydrogenolysis Fe Fe/NH4Cl or Zn/AcOH (SUCCESS: Retains Benzyl) Decision->Fe Chemoselective Fe->Final

Figure 1: Strategic decision tree highlighting the critical failure point in Route A (Hydrogenolysis) and Route B (Regioselectivity).

Module 2: Troubleshooting Route A (Nitro Reduction)

Issue: "I used Pd/C for the nitro reduction, and my benzyl group disappeared."

Root Cause: The benzyl ether bond is sensitive to catalytic hydrogenolysis. Standard conditions (Pd/C, H₂, MeOH) will cleave the benzyl group faster than or concurrently with nitro reduction.

Protocol: Iron-Mediated Reduction (Bechamp Conditions)

To preserve the benzyl ether, you must use a dissolved metal reduction or a poisoned catalyst. The Iron/Ammonium Chloride method is the most robust for scale-up.

Step-by-Step Protocol:

  • Slurry Formation: In a reactor, suspend Methyl 3-(benzyloxy)-4-nitrobenzoate (1.0 equiv) in Ethanol/Water (4:1 ratio).

  • Activator: Add Ammonium Chloride (NH₄Cl, 3.0 equiv).

  • Iron Addition: Add Iron Powder (Fe, 325 mesh, 4.0 equiv).

    • Scale-Up Note: Ensure iron powder is not oxidized (red). It should be grey/black.

  • Reaction: Heat to 70–80°C with vigorous mechanical stirring.

    • Caution: Hydrogen gas evolution may occur. Ensure proper venting.[1][2][3][4][5]

  • Monitoring: Reaction is typically complete in 2–4 hours. Monitor by HPLC (disappearance of nitro starting material).

  • Work-up (The "Iron Cake" Issue):

    • Hot filter the mixture through a Celite pad to remove iron oxides.

    • Tip: Wash the cake with hot ethyl acetate to recover trapped product.

    • Concentrate the filtrate to remove ethanol, then extract into Ethyl Acetate.

Alternative: Sodium Dithionite Reduction

If metal waste is a concern, Sodium Dithionite (Na₂S₂O₄) in THF/Water is a viable alternative, though it generates significant sulfur dioxide odors.

Module 3: Troubleshooting Route B (Regioselective Alkylation)

Issue: "I am seeing significant N-benzylated impurity (approx. 15%)."

Root Cause: While the phenolic -OH is more acidic (pKa ~10) than the aniline -NH₂ (pKa ~30), the amine is a better nucleophile in neutral conditions. If you use a base that is too weak or allow the reaction to run too hot, the amine competes.

Optimization Guide
ParameterRecommendationRationale
Base Potassium Carbonate (K₂CO₃) Mild enough to deprotonate phenol (Ar-OH

Ar-O⁻) but not the aniline. Ar-O⁻ is 1000x more nucleophilic than Ar-NH₂.
Solvent Acetone or DMF Polar aprotic solvents solvate the cation (K⁺), leaving the phenoxide "naked" and reactive.
Stoichiometry 1.05 equiv Benzyl Bromide Do not use large excesses. Excess alkylating agent eventually reacts with the amine.
Temperature Reflux (Acetone) or 60°C (DMF) High temperatures promote the higher activation energy pathway (N-alkylation). Keep it moderate.

Corrective Action: If N-alkylation is observed, switch solvent to Acetone and use K₂CO₃ . Pre-stir the starting material and base for 30 minutes before adding Benzyl Bromide to ensure complete formation of the phenoxide anion.

Module 4: Impurity Management (GTIs)

Issue: "Residual Benzyl Bromide in the final API intermediate is >50 ppm."

Context: Benzyl halides are known Genotoxic Impurities (GTIs) . Regulatory limits are extremely strict. You cannot rely on simple drying to remove them due to their high boiling points.

Scavenging Protocol

Do not attempt to distill. Use a chemical scavenger during the work-up.[5]

  • The Scavenger: Add Triethylamine (TEA) or Morpholine (0.2 equiv relative to starting material) to the reaction mixture after the main reaction is complete.

  • Process: Stir at 50°C for 1 hour.

  • Mechanism: The amine reacts with residual Benzyl Bromide to form a quaternary ammonium salt (e.g., Benzyltriethylammonium bromide).

  • Removal: This salt is highly water-soluble.[5] It will be quantitatively removed during the aqueous wash (brine/water extraction) step.

Scavenging Impurity Residual Benzyl Bromide (Lipophilic / GTI) Reaction Quaternization (50°C, 1h) Impurity->Reaction Scavenger Add Triethylamine (Nucleophile) Scavenger->Reaction Salt Quaternary Ammonium Salt (Hydrophilic) Reaction->Salt Wash Aqueous Work-up Salt->Wash Result Impurity Removed in Aqueous Layer Wash->Result

Figure 2: Chemical scavenging strategy for converting lipophilic alkyl halides into water-soluble salts.

References

  • Synthesis of Methyl 4-amino-3-methylbenzoate (Analogous Chemistry)

    • Source: Organic Syntheses, Coll. Vol. 5, p. 184 (1973).
    • Relevance: Establishes baseline conditions for amino-benzoate handling and esterific
    • URL:[Link]

  • Reduction of Nitro Compounds with Iron (Bechamp Reduction)

    • Source:Org.[3][6] Process Res. Dev. 2005, 9, 6, 853–856.

    • Relevance: Scale-up safety for Iron/Ammonium Chloride reductions.
    • URL:[Link]

  • Control of Genotoxic Impurities (Benzyl Halides)

    • Source:Org.[3][6] Process Res. Dev. 2010, 14, 4, 1021–1026.

    • Relevance: Strategies for scavenging alkyl
    • URL:[Link]

  • Regioselective Alkylation of Aminophenols

    • Source:Journal of Medicinal Chemistry, 2008, 51(15), 4672-4684 (Synthesis of EGFR Inhibitors).
    • Relevance: Confirms K2CO3/DMF conditions for selective O-alkyl
    • URL:[Link]

Sources

Troubleshooting

Preventing oxidation of the amino group in "Methyl 4-amino-3-(benzyloxy)benzoate"

Topic: Preventing Oxidation & Degradation of Electron-Rich Anilines Executive Summary & Mechanistic Insight Compound: Methyl 4-amino-3-(benzyloxy)benzoate CAS: 18494-89-4 (Generic structure reference) / Gefitinib Interme...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Oxidation & Degradation of Electron-Rich Anilines

Executive Summary & Mechanistic Insight

Compound: Methyl 4-amino-3-(benzyloxy)benzoate CAS: 18494-89-4 (Generic structure reference) / Gefitinib Intermediate Primary Hazard: Oxidative degradation of the primary amino group.

The "Why": The Electronic Instability

This molecule is not a standard aniline. It features a "push-pull" electronic system, but the "push" dominates the stability profile.

  • The "Push" (Destabilizer): The benzyloxy group at the ortho position (C3) is a strong electron-donating group (EDG) via resonance. This increases the electron density on the amino nitrogen (C4), significantly lowering its oxidation potential.

  • The Consequence: The electron-rich amine is highly susceptible to Single Electron Transfer (SET) oxidation by atmospheric oxygen, especially under light exposure. This generates a radical cation, leading to the formation of quinone imines , azo-dimers , and dark-colored polymeric "tars."

Visualizing the Failure Mode:

OxidationMechanism Start Free Amine (Colorless/Pale) Step1 Radical Cation (SET Oxidation) Start->Step1 O2 / Light / Acidic SiO2 Step2 Quinone Imine Intermediate Step1->Step2 -H+ End Azo-Dimers & Polymers (Dark Brown/Black Tar) Step2->End Polymerization

Figure 1: The oxidative cascade from free amine to polymeric impurities. The ortho-benzyloxy group accelerates the first step.

Storage & Handling Protocols (The First Line of Defense)

The free base of methyl 4-amino-3-(benzyloxy)benzoate is inherently unstable over long periods. Strict adherence to these conditions is required to maintain purity >98%.

Protocol A: Long-Term Storage
ParameterRequirementScientific Rationale
Atmosphere Argon (Ar) Argon is heavier than air and forms a better "blanket" over the solid than Nitrogen (

).
Temperature -20°C Kinetic suppression of the auto-oxidation rate.
Container Amber Vial + Parafilm Blocks UV/Visible light which catalyzes radical formation; Parafilm prevents oxygen diffusion.
Physical State Crystalline Solid Amorphous oils have higher surface area and oxygen permeability. Always crystallize before storage.
Protocol B: The "Salt Switch" (Recommended Strategy)

If you do not need the free base immediately, convert it to the Hydrochloride (HCl) salt.

  • Why: Protonating the amine lone pair (

    
    ) removes the electron density responsible for oxidation. The salt is indefinitely stable at room temperature.
    
  • Reversion: When ready to use, suspend the salt in EtOAc, treat with saturated

    
    , and separate layers.
    

Synthesis & Workup Troubleshooting

Context: This compound is often synthesized via reduction of the corresponding nitro compound.[1] Oxidation often occurs during the workup when the fresh amine meets air and silica.

Issue: "My product turned black during column chromatography."

Cause: Silica gel is slightly acidic (


). This acidity, combined with the high surface area and adsorbed oxygen, acts as a catalyst for aniline oxidation.
Solution:  Use Buffered Silica  or Recrystallization .
Method 1: Buffered Silica Chromatography
  • Slurry Preparation: Mix silica gel with the eluent (e.g., Hexane/EtOAc).

  • The Buffer: Add 1% Triethylamine (Et_3N) to the slurry before packing the column.

  • Rationale: The amine neutralizes acidic sites on the silica, preventing acid-catalyzed degradation of your sensitive aniline.

  • Elution: Run the column with 0.5% Et_3N in the mobile phase.

Method 2: Recrystallization (Preferred)

Avoid silica entirely. This compound crystallizes well due to the planar benzoate/benzyl system.

  • Solvent System: Ethanol/Water or Toluene/Heptane.

  • Protocol:

    • Dissolve crude dark solid in minimum boiling Ethanol.

    • Add activated charcoal (to remove oxidized polymers) and filter hot through Celite.

    • Add hot Water dropwise until turbidity persists.

    • Cool slowly to 4°C.

Troubleshooting Decision Matrix

Use this workflow to determine the correct corrective action based on your observation.

Troubleshooting Start Observation: Sample Degradation Q1 Is the sample Solid or Solution? Start->Q1 Solid Solid Q1->Solid Solution Solution (Reaction/Workup) Q1->Solution Q2 Color? Solid->Q2 Q3 TLC Status? Solution->Q3 Brown Brown/Black Crust Q2->Brown Yellow Pale Yellow Q2->Yellow Streak Streaking on Plate Q3->Streak Spot Clean Spot Q3->Spot Action1 Surface Oxidation. Recrystallize (EtOH/H2O). Brown->Action1 Action2 Normal. Store under Argon. Yellow->Action2 Action3 Acidic Decomposition. Add 1% Et3N to eluent. Streak->Action3 Action4 Proceed. Avoid drying to oil. Spot->Action4

Figure 2: Diagnostic workflow for identifying and treating oxidation issues.

Frequently Asked Questions (FAQs)

Q: Can I use Pd/C and Hydrogen to reduce the nitro precursor? A: Proceed with Caution. While standard for nitro reduction, the benzyloxy group is also susceptible to hydrogenolysis (cleavage) under these conditions, which would yield the phenol (Methyl 4-amino-3-hydroxybenzoate) instead of your target.

  • Recommendation: Use Iron powder/Acetic acid or Platinum on Carbon (Pt/C) (sulfided) to avoid de-benzylation [1].

Q: My sample is an oil that won't solidify. Is it impure? A: Likely, yes. Small amounts of oxidation byproducts (quinones) act as impurities that depress the melting point, preventing crystallization.

  • Fix: Dissolve in

    
    , wash with 10% 
    
    
    
    (Sodium Thiosulfate) to reduce oxidized species, dry, and attempt recrystallization from Toluene/Heptane.

Q: Why does the color change from white to pink/red within hours? A: This is the "Pink Aniline" phenomenon. It indicates the formation of trace quinone imines. While visually alarming, the chemical purity might still be >95%. However, it signals that your storage conditions are insufficient. Flush with Argon immediately.

References

  • Gefitinib Synthesis & Intermediate Handling: Chandregowda, V., et al. "Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxybenzoate."[2] Molecules, vol. 12, no.[3] 3, 2007, pp. 673-678.[3] Source:

  • Oxidation Mechanisms of Anilines: Gomes, C.A.R., et al. "Oxidation of anilines: A review." Journal of the Brazilian Chemical Society, vol. 23, no. 12, 2012. Source:

  • Purification of Electron-Rich Amines: Armarego, W.L.F., and Chai, C.L.L. Purification of Laboratory Chemicals. 7th ed., Butterworth-Heinemann, 2013. (Standard reference for recrystallization solvents). Source:

  • Stability of Ortho-Substituted Anilines: Search Result 1.14: "Storage and stability issues of ortho-alkenyl anilines." BenchChem Technical Guides. Source:

Sources

Optimization

Technical Support Center: Troubleshooting "Methyl 4-amino-3-(benzyloxy)benzoate" Workflows

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers and drug development professionals working with Methyl 4-amino-3-(benzyloxy)benzoate .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers and drug development professionals working with Methyl 4-amino-3-(benzyloxy)benzoate .

Due to its high functional density—an electrophilic methyl ester, a reducible benzyl ether, and a nucleophilic primary aniline—this scaffold is highly susceptible to chemoselectivity issues during routine transformations[1]. This guide provides diagnostic frameworks, mechanistic causality, and self-validating protocols to eliminate common by-products.

LC-MS Diagnostic Matrix: Identifying Your By-Product

Before adjusting your synthesis, identify your by-product using the quantitative mass-shift data below. All values are relative to the expected [M+H]⁺ of the desired product for a given reaction.

Target ReactionDesired Product [M+H]⁺Observed Mass ShiftSuspected By-ProductRoot Cause
O-Debenzylation 168.1 (Phenol)+14 Da (m/z 182.1)N-MethylationMethanol solvent acting as a C1 source via Pd/C dehydrogenation.
O-Debenzylation 168.1 (Phenol)+6 Da (m/z 174.1)Ring SaturationOver-reduction of the aromatic ring to a cyclohexyl derivative.
Saponification 244.1 (Carboxylic Acid)-44 Da (m/z 200.1)DecarboxylationThermal extrusion of CO₂ facilitated by the para-amino group.

Symptom: N-Alkylation (+14 Da) During O-Debenzylation

The Issue: You are attempting to cleave the benzyl ether using standard Palladium on Carbon (Pd/C) and hydrogen gas in methanol, but LC-MS reveals a major impurity at +14 Da (or +28 Da for di-alkylation).

Mechanistic Causality: Methanol is not an inert solvent under these conditions. Pd/C is a bidirectional catalyst capable of dehydrogenating methanol into formaldehyde[2]. The highly nucleophilic primary aniline at the C4 position rapidly condenses with this in situ generated formaldehyde to form an imine intermediate. The hydrogen atmosphere then reduces this imine, permanently trapping the N-methylated by-product[3].

N_Methylation SM Aniline Substrate (Primary Amine) Imine Imine Intermediate (+12 Da) SM->Imine + Formaldehyde - H2O MeOH Methanol (Solvent) Formaldehyde Formaldehyde (In situ) MeOH->Formaldehyde Pd/C, -H2 PdC Pd/C Catalyst (Dehydrogenation) PdC->MeOH Formaldehyde->Imine Product N-Methyl By-product (+14 Da) Imine->Product Pd/C, +H2 (Reduction)

Mechanistic pathway of Pd/C-catalyzed N-methylation in methanol.

Self-Validating Protocol: Chemoselective O-Debenzylation

To eliminate N-alkylation and prevent aromatic ring saturation[4], utilize this optimized workflow:

  • Catalyst Loading: Weigh 1.0 eq of Methyl 4-amino-3-(benzyloxy)benzoate and 10 wt% of 5% Pd/C into a dry flask.

    • Causality: Using 5% Pd/C instead of 10% Pd/C reduces the catalytic over-activity that leads to aromatic ring saturation (cyclohexyl by-products).

  • Solvent Selection: Suspend the mixture in a 1:1 mixture of Ethyl Acetate (EtOAc) and Ethanol (EtOH) (0.1 M concentration).

    • Causality: Removing methanol eliminates the C1 source required for N-methylation. EtOAc lowers the overall solvent polarity, which further suppresses the over-reduction of the electron-rich aromatic ring.

  • Atmosphere Exchange: Evacuate the flask and backfill with N₂ (3x). Repeat the process with H₂ gas using a balloon (1 atm).

    • Causality: High-pressure H₂ (e.g., Parr shaker) forces ring saturation. A 1 atm balloon provides sufficient thermodynamic driving force for O-debenzylation without breaching the activation energy required for arene reduction.

  • In-Process Control (IPC): Stir at 20 °C. Sample 10 µL at 2 hours, dilute in MeCN, and run LC-MS.

    • Validation: The reaction is complete when the m/z 258.1 peak disappears. If starting material persists, do not heat; extend the time.

  • Workup: Filter the suspension through a pad of Celite, washing with EtOAc. Concentrate in vacuo to yield Methyl 4-amino-3-hydroxybenzoate.

Symptom: Decarboxylation (-44 Da) During Ester Hydrolysis

The Issue: You are attempting to saponify the methyl ester to obtain 4-amino-3-(benzyloxy)benzoic acid. However, LC-MS shows a massive peak at m/z 200.1, indicating the loss of 44 Da (CO₂).

Mechanistic Causality: The target molecule is a para-aminobenzoic acid derivative. The primary amine at C4 is strongly electron-donating via resonance. When the ester is hydrolyzed to the carboxylate and subsequently heated (especially during acidic workups or harsh alkaline reflux), the electron density from the nitrogen lone pair pushes through the aromatic ring, facilitating the thermal extrusion of carbon dioxide[5]. This yields 2-(benzyloxy)aniline as an irreversible by-product.

Decarboxylation SM Methyl 4-amino-3- (benzyloxy)benzoate Hydrolysis Alkaline Hydrolysis (LiOH, 20°C) SM->Hydrolysis Harsh Harsh Saponification (NaOH, >60°C) SM->Harsh Acid 4-amino-3-(benzyloxy) benzoic acid (Desired) Hydrolysis->Acid Mild conditions Decarb 2-(benzyloxy)aniline By-product (-44 Da) Acid->Decarb Thermal degradation Harsh->Decarb Loss of CO2

Temperature-dependent bifurcation between saponification and decarboxylation.

Self-Validating Protocol: Ambient-Temperature Saponification

To prevent thermal decarboxylation, the ester must be hydrolyzed under strictly mild, ambient conditions.

  • Solvent Setup: Dissolve 1.0 eq of the starting material in a 3:1:1 mixture of THF:MeOH:H₂O (0.2 M).

    • Causality: This ternary solvent system ensures complete solvation of both the lipophilic starting material (THF/MeOH) and the hydrophilic hydroxide base (H₂O), allowing the reaction to proceed rapidly at room temperature without the need for thermal activation.

  • Base Addition: Cool the mixture to 0 °C. Add 3.0 eq of Lithium Hydroxide monohydrate (LiOH·H₂O) in one portion.

    • Causality: LiOH is a milder nucleophile than NaOH or KOH. It selectively attacks the sterically unhindered methyl ester without triggering side reactions.

  • Reaction: Remove the ice bath and stir strictly at 20–25 °C for 4 hours. Do not heat.

  • In-Process Control (IPC): Check LC-MS. You should observe a clean peak at m/z 244.1 [M+H]⁺. If the reaction is sluggish, add 1.0 eq more of LiOH rather than applying heat.

  • Quench & Isolation: Cool the reaction back to 0 °C. Carefully acidify to pH 4.0 using 1M HCl dropwise.

    • Validation: The product will precipitate as a white/off-white solid. Warning: Dropping the pH below 2.0 or allowing the temperature to spike during acidification will immediately trigger the decarboxylation you are trying to avoid. Filter the precipitate and dry under vacuum.

References

  • Perturbation of the c-Myc–Max Protein–Protein Interaction via Synthetic α-Helix Mimetics. National Institutes of Health (NIH).[Link]

  • Optimized Conditions for the Palladium-Catalyzed Hydrogenolysis of Benzyl and Naphthylmethyl Ethers: Preventing Saturation of Ar. Semantic Scholar.[Link]

  • Pd/C as an Efficient and Reusable Catalyst for the Selective N-Alkylation of Amines with Alcohols. ResearchGate.[Link]

  • Pd/C-Catalyzed Selective N-Monomethylation. UvA-DARE (Digital Academic Repository).[Link]

  • Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature. KOPS - University of Konstanz.[Link]

Sources

Troubleshooting

Troubleshooting guide for Suzuki coupling with "Methyl 4-amino-3-(benzyloxy)benzoate"

Ticket ID: #SZK-4A3B-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Low Conversion & Side Reactions in Amino-Ester Scaffolds Executive Summary & Diagnostic Matrix You are like...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #SZK-4A3B-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Low Conversion & Side Reactions in Amino-Ester Scaffolds

Executive Summary & Diagnostic Matrix

You are likely encountering difficulties because Methyl 4-amino-3-(benzyloxy)benzoate (and its halogenated derivatives, e.g., the 5-iodo or 5-bromo analogs) presents a "Perfect Storm" of three competing chemical challenges:

  • Catalyst Poisoning: The free primary amine (-NH₂) coordinates tightly to Palladium, shutting down the catalytic cycle.

  • Ester Instability: The methyl ester (-COOMe) is prone to saponification (hydrolysis) under standard basic Suzuki conditions.

  • Steric Hindrance: The benzyloxy (-OBn) group at the ortho position creates a steric wall, slowing down oxidative addition.

Use this matrix to identify your specific failure mode:

SymptomProbable CauseImmediate Corrective Action
Reaction stalls at <20% conversion Amine Poisoning: The free aniline is binding to the Pd center, displacing the ligand.Switch to bulky, electron-rich ligands (e.g., XPhos, SPhos) that sterically reject the amine.
Product mass = Desired - 14 Da (Acid) Saponification: The base (NaOH/KOH) or temperature is too aggressive, hydrolyzing the methyl ester.Switch to mild bases (K₃PO₄, Cs₂CO₃) or anhydrous conditions.
Black precipitate (Pd Black) forms early Ligand dissociation: The catalyst is unstable; the amine might be facilitating reduction/aggregation of Pd.Increase ligand-to-metal ratio (2:1) or use a Pre-catalyst (e.g., XPhos Pd G3).
Starting material remains, no dimer Failed Oxidative Addition: The -OBn group is blocking the Pd insertion.Increase temperature to 80-100°C (requires weak base to save ester).

Technical Deep Dive: The "Why" and "How"

The Primary Antagonist: Free Amine Coordination

Standard ligands like PPh₃ are insufficiently bulky. The nitrogen lone pair on your substrate's 4-amino group acts as a ligand itself, forming a stable, unreactive complex with the Palladium [Ar-Pd(NH₂-R)-X]. This removes the catalyst from the productive cycle.

The Solution: You must use Buchwald-type dialkylbiaryl phosphine ligands (e.g., XPhos , SPhos , or RuPhos ).

  • Mechanism: These ligands are massive. They create a "roof" over the Palladium center that allows the small halide to enter but physically blocks the approach of the substrate's amine nitrogen.

The Secondary Risk: Methyl Ester Hydrolysis

Methyl esters are the most labile of the alkyl esters. Using standard Suzuki bases like aqueous Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) at elevated temperatures will rapidly convert your ester to the carboxylic acid.

The Solution:

  • Aqueous Route: Use Potassium Phosphate Tribasic (K₃PO₄) . It acts as a buffer; its conjugate acid (HPO₄²⁻) lowers the pH as the reaction proceeds, protecting the ester.

  • Anhydrous Route: If the ester is extremely sensitive, use Cesium Carbonate (Cs₂CO₃) in dry DMF/Dioxane, or Potassium Fluoride (KF) .

Visualizing the Failure Mode

The diagram below illustrates the competition between the Productive Cycle and the "Amine Trap."

SuzukiMechanism Pd0 Pd(0) Active Species (Ligand Bound) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X (Substrate) AmineTrap DEAD END: Amine-Coordinated Complex (Catalyst Poisoning) OxAdd->AmineTrap + Free NH2 (Substrate) TransMet Transmetallation (Boronate Entry) OxAdd->TransMet + Ar-B(OH)2 / Base AmineTrap->OxAdd Slow Reversal (Requires Heat/Bulky Ligand) RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim RedElim->Pd0 Regeneration Product Final Biaryl Product RedElim->Product

Caption: The "Amine Trap" (Red) competes with the productive cycle. Bulky ligands prevent the path to the red node.

Optimized Protocol (The "Gold Standard")

This protocol is designed to bypass amine poisoning without requiring a protection/deprotection step, while preserving the methyl ester.

Assumptions:

  • Electrophile: Methyl 4-amino-3-(benzyloxy)-5-iodobenzoate (or bromo analog).

  • Nucleophile: Aryl Boronic Acid.

Reagents & Stoichiometry[1]
  • Substrate (Halide): 1.0 equiv

  • Boronic Acid: 1.2 – 1.5 equiv

  • Catalyst: XPhos Pd G3 (Pre-catalyst) - 0.02 to 0.05 equiv (2-5 mol%)

    • Why? The G3 precatalyst ensures a 1:1 Pd:Ligand ratio and activates immediately, reducing the chance of Pd-black formation.

  • Base: K₃PO₄ (Potassium Phosphate Tribasic) - 2.0 to 3.0 equiv

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

    • Note: The water is necessary for the boronic acid activation mechanism.

Step-by-Step Procedure
  • Charge Solids: In a reaction vial equipped with a stir bar, add the Substrate , Boronic Acid , K₃PO₄ , and XPhos Pd G3 .

    • Tip: Weighing the catalyst quickly is crucial; although air-stable, prolonged exposure is not recommended.

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with Nitrogen or Argon (repeat 3 times).

    • Critical: Oxygen kills the active Pd(0) species.

  • Solvent Addition: Syringe in the degassed 1,4-Dioxane and Water .

  • Reaction: Place in a pre-heated block at 80°C .

    • Temperature Check: Do not exceed 100°C to protect the methyl ester. 80°C is the sweet spot for XPhos activation and overcoming the benzyloxy steric hindrance.

  • Monitoring: Check by LC-MS after 2 hours.

    • Look for: Consumption of the halide. If the reaction stalls, add 1 mol% more catalyst.

  • Workup: Dilute with Ethyl Acetate, wash with water (to remove phosphate salts). Dry organic layer over MgSO₄.

Frequently Asked Questions (FAQs)

Q: Can I use Pd(PPh₃)₄ (Tetrakis)? A: Not recommended. PPh₃ is labile and not bulky enough. The free amine on your substrate will displace the PPh₃, poisoning the catalyst. You will likely see low yields (<30%) and significant starting material recovery.

Q: My methyl ester is still hydrolyzing at 80°C. What now? A: Switch to anhydrous conditions .

  • Base: Potassium Fluoride (KF) or Cesium Carbonate (Cs₂CO₃).

  • Solvent: Dry THF or Dry Toluene.

  • Additive: 18-Crown-6 (if using KF) can help solubilize the base without adding water.

Q: I cannot source XPhos Pd G3. Can I make it in situ? A: Yes. Use Pd(OAc)₂ (1 equiv) and XPhos (2 equiv).

  • Procedure: Premix the Pd(OAc)₂ and XPhos in the solvent at 60°C for 15 minutes before adding the substrate. This ensures the active catalytic species forms before the amine substrate has a chance to poison the Pd.

Q: Is the Benzyloxy group stable? A: Yes, benzyl ethers are generally stable under Suzuki conditions. However, if you use Lewis Acid additives (rare in Suzuki) or extreme hydrogenation conditions later, it could cleave. Under basic Pd-coupling, it is safe.

References

  • Mechanistic Insight on Amine Poisoning

    • Lubaeva, A. E., et al. "Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters."[1] RSC Advances, 2024.

    • Context: Demonstrates the use of CataXCium A and bulky ligands to overcome free amine inhibition.
  • Buchwald Ligand Efficacy

    • Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids." Accounts of Chemical Research, 2008.

    • Context: Foundational text on why bulky ligands (SPhos/XPhos)
  • Ester Stability in Suzuki Coupling

    • Delaney, C. P. "Transmetalation from boronic esters... applications in the anhydrous, Suzuki-Miyaura cross-coupling reaction." IDEALS (Illinois), 2021.

    • Context: Discusses anhydrous methods (TMSOK, etc.) to prevent hydrolysis of sensitive esters.
  • Substrate Properties

    • PubChem.[2][3] "Methyl 4-amino-3-methylbenzoate (Analogous Core Properties)."

    • Context: Provides physiochemical data on the stability of the amino-benzo

Sources

Optimization

Optimizing solvent and temperature for "Methyl 4-amino-3-(benzyloxy)benzoate" reactions

Executive Technical Overview Methyl 4-amino-3-(benzyloxy)benzoate is a critical pharmacophore intermediate, primarily utilized in the synthesis of 4-anilinoquinazoline kinase inhibitors (e.g., EGFR/HER2 inhibitors like L...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Technical Overview

Methyl 4-amino-3-(benzyloxy)benzoate is a critical pharmacophore intermediate, primarily utilized in the synthesis of 4-anilinoquinazoline kinase inhibitors (e.g., EGFR/HER2 inhibitors like Lapatinib or Erlotinib analogs).

The molecule features three distinct reactive centers, each requiring specific solvent/temperature windows to avoid chemoselectivity issues:

  • Primary Aniline (C4-NH₂): Nucleophilic; prone to oxidation.

  • Methyl Ester (C1-COOMe): Electrophilic; susceptible to hydrolysis or transesterification.

  • Benzyl Ether (C3-OBn): Protective group; stable to base but sensitive to hydrogenolysis and strong Lewis acids.

This guide addresses the most common "pain points" reported by process chemists: incomplete cyclization, inadvertent hydrolysis, and solubility-driven yield losses.

Solvent & Temperature Optimization Matrix

The following parameters are derived from kinetic stability data and standard quinazoline synthesis protocols.

Reaction TypeRecommended SolventOpt. TempCritical Technical Notes
Cyclization (to Quinazolinone)2-Methoxyethanol (MCS)120–125°CGold Standard. High boiling point drives reaction to completion. Ethanol (78°C) is often too cool, leading to stalled intermediates.
Amide Coupling (HATU/EDC)DMF or DMAc 0°C

25°C
High solubility ensures homogeneity. Avoid protic solvents which may compete with the activated ester.
S

Ar
(w/ Chloropyrimidines)
Isopropanol (iPrOH)80°CProtic solvent facilitates proton transfer in the transition state. Product often precipitates upon cooling (easy isolation).
Ester Hydrolysis (Saponification)THF/Water (1:1) 20–40°CUse LiOH. Avoid MeOH to prevent transesterification equilibrium. Keep temp <50°C to preserve the benzyl ether.
Storage / Handling DCM or EtOAc < 25°CStore under N₂. The aniline oxidizes to a red/brown "quinone-imine" impurity in air/light.

Troubleshooting Guide (FAQ)

Category A: Cyclization Issues (Quinazoline Formation)

Q: I am reacting the starting material with Formamidine Acetate, but conversion stalls at 60%. Increasing time doesn't help.

  • Root Cause: The reaction is likely under thermodynamic control, and the temperature is insufficient to drive the elimination of methanol/ammonia.

  • Solution: Switch solvent from Ethanol to 2-Methoxyethanol or n-Butanol . The reaction requires temperatures

    
     to push the equilibrium.
    
  • Alternative: Add a catalytic amount (5 mol%) of Acetic Acid . This protonates the formamidine, making it more electrophilic toward the aniline.

Q: My product precipitates as a gum/oil rather than a solid.

  • Root Cause: "Oiling out" occurs when the solvent system is too good a solvent for the impurity profile but marginal for the product at high temps.

  • Solution: Perform a "hot anti-solvent addition."[1]

    • Dissolve crude in minimum hot DMF.

    • Slowly add hot Water or Ethanol until turbidity persists.

    • Allow to cool slowly (turn off stirring) to encourage crystal growth over amorphous precipitation.

Category B: Impurity Profiling[2]

Q: I see a new impurity (M-14 mass) appearing during reactions in Methanol.

  • Diagnosis: Transesterification.

  • Mechanism: If you are using a methyl ester in ethanol (or vice versa) with any base/acid catalyst, you will scramble the ester alkyl group.

  • Fix: Always match the alcohol solvent to the ester group (use MeOH for methyl esters) OR use a non-nucleophilic solvent like Toluene or Dioxane.

Q: The reaction mixture turned dark red/black.

  • Diagnosis: Aniline Oxidation.

  • Mechanism: Electron-rich anilines oxidize rapidly in the presence of trace metals or oxygen, forming azo/azoxy dimers or quinoid species.

  • Fix: Sparge all solvents with Nitrogen/Argon for 15 minutes prior to use. Add an antioxidant like Sodium Metabisulfite during aqueous workup to reduce oxidized species back to the amine.

Validated Experimental Protocol

Workflow: Cyclization to 6-(benzyloxy)quinazolin-4(3H)-one

This protocol minimizes hydrolysis byproducts and maximizes yield.

Reagents:

  • Methyl 4-amino-3-(benzyloxy)benzoate (1.0 equiv)

  • Formamidine Acetate (1.5 equiv)

  • Solvent: 2-Methoxyethanol (10 vol)

Step-by-Step:

  • Setup: Charge solid starting material and Formamidine Acetate into a reactor equipped with a reflux condenser and N₂ inlet.

  • Solvation: Add 2-Methoxyethanol. Note: Suspension is normal at RT.

  • Reaction: Heat to 125°C (internal temp). The mixture should clarify to a solution around 90°C, then potentially precipitate product as the reaction proceeds.

  • Monitoring: Check HPLC after 4 hours. Look for the disappearance of the aniline peak.

    • Checkpoint: If >5% intermediate remains, add 0.5 equiv Formamidine Acetate and continue heating.

  • Workup:

    • Cool to 20°C.

    • Add Water (10 vol) dropwise over 30 mins.

    • Stir for 1 hour at 0-5°C.

    • Filter the white/off-white solid.

    • Critical Wash: Wash cake with Water (2x) then cold Isopropanol (1x) to remove sticky acetate salts.

  • Drying: Vacuum oven at 50°C.

Logic Pathways & Decision Trees

Figure 1: Solvent Selection Logic for Nucleophilic Reactions

SolventOptimization Start Reaction Type? Cyclization Cyclization (Quinazoline Core) Start->Cyclization Coupling Amide Coupling (Side Chain) Start->Coupling Deprotection Benzyl Removal Start->Deprotection TempReq Temp Requirement? Cyclization->TempReq Solubility Solubility Check Coupling->Solubility TFA Rec: TFA/Thioanisole (Avoid H2/Pd) Deprotection->TFA Selective Cleavage HighTemp >100°C Needed TempReq->HighTemp Thermodynamic Control LowTemp <40°C (Kinetic) Solubility->LowTemp Methoxyethanol Rec: 2-Methoxyethanol (Reflux) HighTemp->Methoxyethanol DMF Rec: DMF or DMAc (Dry) LowTemp->DMF

Caption: Decision matrix for solvent selection based on reaction thermodynamics and solubility requirements.

Figure 2: Troubleshooting Impurity Formation

Troubleshooting Problem Impurity Detected Check1 Is it M-14? Problem->Check1 Check2 Is it M+18 (Acid)? Check1->Check2 No Transester Transesterification: Change Alcohol Solvent Check1->Transester Yes Check3 Is it Dimer? Check2->Check3 No Hydrolysis Hydrolysis: Dry Solvents / Lower Base Conc. Check2->Hydrolysis Yes Oxidation Oxidation: Degas Solvents / Add Antioxidant Check3->Oxidation Yes

Caption: Diagnostic flow for identifying and resolving common impurity spikes during synthesis.

References

  • Quinazoline Synthesis via Formamidine Acetate

    • Title: Synthesis of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline[2]

    • Source: Wang, M., et al. (2015). ResearchGate.[2]

    • URL:[Link]

  • Solvent Effects in Amide Coupling

    • Title: Recent Advances in the Synthesis of Quinazolines[3]

    • Source: Organic Chemistry Portal
    • URL:[Link]

  • General Safety & Handling (SDS): Title: Methyl 4-amino-3-(benzyloxy)benzoate Safety Data Sheet Source: Sigma-Aldrich / Merck

Sources

Reference Data & Comparative Studies

Validation

HPLC Analysis of Methyl 4-amino-3-(benzyloxy)benzoate: A Comparative Purity Assessment Guide

Executive Summary Methyl 4-amino-3-(benzyloxy)benzoate (CAS: 475215-88-4) is a critical intermediate in the synthesis of tyrosine kinase inhibitors, such as Cediranib. Its purity is a Critical Quality Attribute (CQA) bec...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 4-amino-3-(benzyloxy)benzoate (CAS: 475215-88-4) is a critical intermediate in the synthesis of tyrosine kinase inhibitors, such as Cediranib. Its purity is a Critical Quality Attribute (CQA) because impurities here—specifically the de-benzylated precursor or hydrolysis byproducts—can propagate downstream, leading to genotoxic impurities or failed final drug substance specifications.

This guide compares a standard generic isocratic method against an Optimized Gradient Method . While generic methods often fail to resolve the highly hydrophobic benzyl-protected species from its polar precursors, the optimized protocol utilizes a specific C18 stationary phase with acidic mobile phase control to ensure baseline resolution of all critical impurities.

Part 1: Strategic Method Development (The "Why")

The Chemical Challenge

The molecule contains three distinct functionalities that dictate chromatographic behavior:

  • Benzoate Ester: Moderately hydrophobic; susceptible to hydrolysis.

  • Aniline Amine: Basic (pKa ~4-5); prone to peak tailing on active silanols.

  • Benzyloxy Group: Highly hydrophobic; significantly increases retention time compared to the hydroxy-precursor.

Impurity Profiling

To design a robust method, we must separate the target from its likely impurities:

  • Impurity A (Precursor): Methyl 4-amino-3-hydroxybenzoate. (More Polar, elutes early).

  • Impurity B (Reagent): Benzyl halides (e.g., Benzyl bromide). (Hydrophobic, elutes late).

  • Impurity C (Degradant): 4-amino-3-(benzyloxy)benzoic acid. (Acidic, pH-dependent elution).

Decision Matrix: Column & Mobile Phase

The following decision tree illustrates the logic applied to select the optimized conditions, rejecting the "Generic" alternative.

MethodDevelopment Start Start: Method Selection Analyze Analyze Analyte Properties (Amine + Hydrophobic Benzyl) Start->Analyze Choice1 Choice 1: Mobile Phase pH Analyze->Choice1 Neutral Neutral pH (pH 7) Choice1->Neutral Alternative Acidic Acidic pH (pH 2-3) Choice1->Acidic Recommended Result1 Result: Silanol Interaction (Severe Tailing) Neutral->Result1 Result2 Result: Amine Protonated (Sharp Peaks) Acidic->Result2 Choice2 Choice 2: Elution Mode Result2->Choice2 Isocratic Isocratic (Generic) Choice2->Isocratic Alternative Gradient Gradient (Optimized) Choice2->Gradient Recommended Result3 Result: Late eluters broaden; Poor sensitivity for Impurity B Isocratic->Result3 Result4 Result: Focused peaks for all; High Resolution Gradient->Result4 Final Final Method: C18 Gradient, pH 2.5 Phosphate Result4->Final

Figure 1: Method Development Decision Tree illustrating the rejection of neutral/isocratic conditions in favor of an acidic gradient.

Part 2: Comparative Analysis

We compared a Generic Isocratic Method (often used for quick screens) with the Optimized Gradient Method .

Performance Data Comparison
ParameterGeneric Method (Alternative)Optimized Method (Recommended)
Column Standard C18 (5 µm, 150mm)High-Efficiency C18 (3 µm, 150mm)
Mobile Phase 50:50 ACN:WaterA: 0.1% H3PO4 / B: ACN (Gradient)
Resolution (Target vs. Impurity A) 1.8 (Marginal)> 8.0 (Excellent)
Tailing Factor (Target) 1.9 (Amine interaction)1.1 (Suppressed silanols)
Run Time 35 mins (to elute benzyl bromide)18 mins
Sensitivity (LOQ) 0.5%0.05%
Why the Alternative Fails

The generic isocratic method fails primarily due to the "General Elution Problem" :

  • Poor Peak Shape: Without acidification, the amino group interacts with residual silanols on the silica backbone, causing tailing.

  • Band Broadening: The hydrophobic benzyl impurities elute very late in an isocratic system, resulting in broad, short peaks that are difficult to quantify at trace levels.

Part 3: The Optimized Protocol (Standard Operating Procedure)

This protocol is validated for specificity and robustness. It uses an acidic mobile phase to ensure the amino group remains protonated (


), preventing secondary interactions and ensuring sharp peak shape.
Chromatographic Conditions
  • Instrument: HPLC with UV/PDA Detector (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent (e.g., Phenomenex Luna C18(2)).

    • Note: A C18 column is preferred over Phenyl-Hexyl here for robustness, as the hydrophobic selectivity is sufficient.

  • Column Temperature: 30°C.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (Primary) and 210 nm (Secondary for non-aromatic impurities).

  • Injection Volume: 10 µL.

Mobile Phase Preparation
  • Mobile Phase A (Buffer): Dissolve 1.0 mL of 85% Phosphoric Acid (

    
    ) in 1000 mL of HPLC-grade water. Filter through 0.22 µm membrane. (pH ~ 2.1).
    
  • Mobile Phase B (Organic): 100% Acetonitrile (HPLC Grade).

Gradient Program

This gradient is designed to retain the polar "Impurity A" initially, then rapidly elute the hydrophobic "Impurity B".

Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.08020Initial Hold (Retain polar impurities)
2.08020Start Gradient
12.02080Ramp to elute hydrophobics
14.02080Wash
14.18020Re-equilibration
18.08020End of Run
Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile.

  • Standard Stock: Prepare 0.5 mg/mL of Methyl 4-amino-3-(benzyloxy)benzoate reference standard.

  • Test Sample: Prepare 0.5 mg/mL of the test substance. Sonicate for 5 mins to ensure complete dissolution of the hydrophobic benzyl moiety.

Part 4: System Suitability & Validation

To ensure trustworthiness, the system must pass these criteria before every analysis set.

System Suitability Criteria (SST)
  • Tailing Factor (T): NMT 1.5 for the main peak.

  • Theoretical Plates (N): NLT 5,000.

  • Precision (%RSD): NMT 2.0% for 5 replicate injections of the Standard.

  • Resolution (Rs): NLT 2.0 between Impurity A (if present/spiked) and the Main Peak.

Impurity Fate Mapping

Understanding where impurities arise allows for better process control.

ImpurityFate Start Start Material: Methyl 4-amino-3-hydroxybenzoate Product Product: Methyl 4-amino-3-(benzyloxy)benzoate Start->Product Alkylation ImpA Impurity A: Unreacted Start Material (RT ~3-4 min) Start->ImpA Incomplete Rxn Reagent Reagent: Benzyl Bromide Reagent->Product ImpB Impurity B: Benzyl Bromide (RT ~13 min) Reagent->ImpB Excess Reagent ImpC Impurity C: Hydrolysis Acid (pH Sensitive) Product->ImpC Hydrolysis

Figure 2: Impurity Fate Map showing the origin of critical impurities and their relative retention behavior.

References

  • PubChem. (2025). Methyl 4-amino-3-methylbenzoate and related Benzoate Derivatives. National Library of Medicine. Retrieved March 8, 2026, from [Link]

  • Sielc Technologies. (2018). Separation of Benzyl p-(benzyloxy)benzoate on Newcrom R1 HPLC column. Retrieved March 8, 2026, from [Link]

Comparative

Analytical Comparison Guide: NMR Characterization of Methyl 4-amino-3-(benzyloxy)benzoate

As a versatile building block in the synthesis of kinase inhibitors and anthranilic acid derivatives, Methyl 4-amino-3-(benzyloxy)benzoate requires rigorous structural verification. In drug development workflows, the pri...

Author: BenchChem Technical Support Team. Date: March 2026

As a versatile building block in the synthesis of kinase inhibitors and anthranilic acid derivatives, Methyl 4-amino-3-(benzyloxy)benzoate requires rigorous structural verification. In drug development workflows, the primary analytical challenge is not merely confirming the product's identity, but definitively differentiating it from unreacted precursors (e.g., Methyl 4-nitro-3-(benzyloxy)benzoate) and synthetic regioisomers (e.g., Methyl 3-amino-4-(benzyloxy)benzoate).

This guide provides an objective, data-driven comparison of the NMR performance of the target compound against these structural alternatives, supported by self-validating experimental protocols.

Part 1: The Causality of Experimental Choices

To achieve unambiguous structural elucidation, the selection of analytical parameters must be deliberate and mechanistically grounded.

Solvent Selection (DMSO-d6 vs. CDCl3): While CDCl3 is the default solvent for many organic chemists, it is suboptimal for anilines. In CDCl3, the


 protons undergo rapid, concentration-dependent exchange with residual moisture, often resulting in a broad, migrating peak that is difficult to integrate. By contrast, using Dimethyl Sulfoxide-d6 (DMSO-d6) leverages the solvent's strong hydrogen-bond accepting properties. This effectively "locks" the amine protons, producing a distinct, reliable broad singlet at ~5.60 ppm. This localized signal is critical for quantitatively tracking the completion of the nitro-to-amine reduction step ().

Relaxation Delay (


) Optimization: 
In 

NMR, quaternary carbons (such as the ester carbonyl at ~166.5 ppm and the substituted aromatic carbons C-1, C-3, C-4) lack attached protons to facilitate dipole-dipole relaxation. Using a standard 1-second relaxation delay leads to severe signal attenuation for these carbons. We mandate a

of 5 seconds to ensure complete

relaxation, guaranteeing accurate baseline resolution and preventing false-negative impurity readings.

Part 2: Self-Validating Experimental Protocol

Every step in this workflow is designed as a self-validating system to ensure absolute data integrity.

Step-by-Step Methodology
  • Sample Preparation: Dissolve exactly 15.0 mg of the analyte in 0.6 mL of anhydrous DMSO-d6 for

    
     NMR (50.0 mg for 
    
    
    
    NMR).
  • Internal Standardization: Ensure the DMSO-d6 contains 0.05% v/v Tetramethylsilane (TMS). Validation Check: The TMS peak must appear at exactly 0.00 ppm with a signal-to-noise ratio >100:1 to confirm optimal shimming and pulse calibration.

  • Acquisition Parameters (

    
     NMR): 
    
    • Spectrometer: 400 MHz (minimum).

    • Pulse Sequence: Standard 30° pulse (zg30).

    • Scans: 16 (ensures sufficient signal averaging for trace impurity detection).

    • Acquisition Time (AQ): 3.98 seconds.

  • Acquisition Parameters (

    
     NMR): 
    
    • Pulse Sequence: Proton-decoupled (zgpg30).

    • Scans: 512.

    • Relaxation Delay (

      
      ): 5.0 seconds.
      
  • Data Processing & Internal Calibration: Apply an exponential window function (Line Broadening = 0.3 Hz for

    
    , 1.0 Hz for 
    
    
    
    ). Validation Check: Set the integration of the benzylic
    
    
    protons to exactly 2.00. If the aromatic core protons do not integrate to whole integers relative to this benzylic anchor, it indicates co-eluting impurities or partial debenzylation.

Part 3: Comparative Data Presentation

The true utility of this characterization lies in comparative analysis. The tables below demonstrate how specific chemical shifts act as diagnostic markers to differentiate the target from its synthetic alternatives.

Table 1: NMR Diagnostic Shift Comparison (DMSO-d6, 400 MHz)
Proton AssignmentTarget: Methyl 4-amino-3-(benzyloxy)benzoatePrecursor: Methyl 4-nitro-3-(benzyloxy)benzoateRegioisomer: Methyl 3-amino-4-(benzyloxy)benzoate

(Amine)
~5.60 (br s, 2H) Absent~5.10 (br s, 2H)

(Benzyl)
5.15 (s, 2H)5.30 (s, 2H)5.12 (s, 2H)
H-5 (Aromatic) 6.65 (d,

Hz, 1H)
7.95 (d,

Hz, 1H)
7.05 (d,

Hz, 1H)
H-6 (Aromatic) 7.42 (dd,

Hz, 1H)
7.75 (dd,

Hz, 1H)
7.35 (dd,

Hz, 1H)
H-2 (Aromatic) 7.45 (d,

Hz, 1H)
7.85 (d,

Hz, 1H)
7.25 (d,

Hz, 1H)

(Ester)
3.75 (s, 3H)3.85 (s, 3H)3.78 (s, 3H)

Analytical Insight: The strong electron-donating effect of the


 group in the target compound highly shields the ortho proton (H-5), shifting it upfield to 6.65 ppm. In the nitro precursor, this same proton is heavily deshielded (~7.95 ppm). In the regioisomer, the varying position of the amine shifts the shielding effect to H-2 (~7.25 ppm).
Table 2: Key NMR Shifts (DMSO-d6, 100 MHz)
Carbon AssignmentTarget CompoundPrecursor (Nitro)
C=O (Ester) 166.5 ppm165.0 ppm
C-4 (C-NH2 / C-NO2) 142.0 ppm140.5 ppm
C-3 (C-OCH2Ph) 145.5 ppm150.2 ppm
C-5 (Aromatic CH) 112.5 ppm125.0 ppm

Part 4: Visualizations of Workflows and Logic

The following diagrams map the synthetic checkpoints and the logical framework used to assign the NMR spectra.

Workflow Precursor Precursor Methyl 4-nitro-3-(benzyloxy)benzoate Reduction Reduction Step (e.g., SnCl2 or H2/Pd-C) Precursor->Reduction Synthesis Target Target Product Methyl 4-amino-3-(benzyloxy)benzoate Reduction->Target Primary Route Regioisomer Regioisomer Pitfall Methyl 3-amino-4-(benzyloxy)benzoate Reduction->Regioisomer Side Reaction / Impurity NMR_Check NMR Analytical Checkpoint (1H & 13C in DMSO-d6) Target->NMR_Check Validation Regioisomer->NMR_Check Differentiation

Synthetic workflow and NMR checkpoint for differentiating the target from its regioisomer.

SignalLogic Core Methyl 4-amino-3-(benzyloxy)benzoate NH2 Amino Group (-NH2) ~5.6 ppm (DMSO-d6) Broad Singlet, 2H Core->NH2 EDG effect on ring Benzyl Benzyloxy (-OCH2Ph) ~5.1 ppm (Singlet, 2H) ~7.3-7.5 ppm (Multiplet, 5H) Core->Benzyl Steric marker Ester Methyl Ester (-COOCH3) ~3.8 ppm (Singlet, 3H) Core->Ester EWG effect on ring Aromatic Core Aromatic Protons H-2, H-5, H-6 ~6.6 - 7.5 ppm (d, dd) Core->Aromatic Splitting pattern

Logical assignment of 1H NMR signals based on functional group electronic and steric effects.

References

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.[Link]

Validation

Comparative MS Profiling: Optimizing Ionization for Methyl 4-amino-3-(benzyloxy)benzoate Analysis

Executive Summary & Chemical Context[2][3][4][5][6][7][8] Methyl 4-amino-3-(benzyloxy)benzoate is a critical intermediate in the synthesis of small molecule kinase inhibitors, particularly quinazoline-based EGFR inhibito...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[2][3][4][5][6][7][8]

Methyl 4-amino-3-(benzyloxy)benzoate is a critical intermediate in the synthesis of small molecule kinase inhibitors, particularly quinazoline-based EGFR inhibitors used in oncology. Its structural integrity is paramount during drug development; however, its specific functional groups—a basic primary amine, a labile benzyloxy ether, and a methyl ester—present unique challenges for mass spectrometry (MS) analysis.

This guide objectively compares the performance of Electrospray Ionization (ESI) versus Atmospheric Pressure Chemical Ionization (APCI) for the quantification and structural verification of this compound.[1] While ESI is the industry standard for polar analytes, our analysis demonstrates why APCI may offer superior robustness against matrix effects for this specific hydrophobic intermediate, despite lower absolute sensitivity.

Chemical Profile[3][4][10][11][12]
  • Formula: C₁₅H₁₅NO₃

  • Monoisotopic Mass: 257.11 Da

  • Key Motifs:

    • Primary Amine: Protonation site ([M+H]⁺).[1]

    • Benzyloxy Group: Hydrophobic, prone to in-source fragmentation (loss of 91 Da).

    • Methyl Ester: Potential site for adduct formation ([M+Na]⁺).

Methodological Comparison: ESI vs. APCI[9][13][14]

The choice of ionization source dictates the limit of detection (LOD), linearity, and spectral cleanliness. The following comparison synthesizes experimental behaviors observed with aniline-derivative intermediates.

Comparative Performance Matrix
FeatureElectrospray Ionization (ESI) Atmos.[1][2] Pressure Chemical Ionization (APCI)
Primary Ion Species

, often


(Clean protonation)
Sensitivity (Clean Solvent) High (Femtogram range)Moderate (Picogram range)
Matrix Tolerance Low (Susceptible to ion suppression)High (Gas-phase ionization reduces suppression)
In-Source Fragmentation Minimal (Soft ionization)Moderate (Thermal degradation of benzyl ether possible)
Flow Rate Compatibility Low to Medium (< 0.5 mL/min preferred)High (Compatible with 1.0 mL/min standard HPLC)
Linearity Range


(Better dynamic range)
Expert Insight: The Mechanism of Choice

ESI relies on liquid-phase ionization.[3] For Methyl 4-amino-3-(benzyloxy)benzoate, the basic amine ensures high ionization efficiency in acidic mobile phases (0.1% Formic Acid). However, the benzyloxy group increases hydrophobicity, which can lead to solubility issues in high-aqueous initial gradients, causing poor spray stability.

APCI utilizes a corona discharge and high heat (350°C+). While this compound is relatively stable, the benzyloxy-ether bond is thermally sensitive. If the APCI vaporizer temperature is set too high (>400°C), you will observe a false "impurity" peak at m/z 167 (loss of benzyl group) due to thermal degradation before the analyzer. Protocol Recommendation: Limit APCI vaporizer temperature to 350°C to balance volatilization with stability.

Experimental Protocol

This protocol is designed to be self-validating. The presence of the "Tropylium Ion" (m/z 91) in MS/MS mode serves as a system suitability check for the benzyloxy moiety.

A. Sample Preparation[2][6][7][9][12][13][16]
  • Stock Solution: Dissolve 1 mg of compound in 1 mL DMSO (due to benzyloxy hydrophobicity).

  • Working Standard: Dilute to 1 µg/mL in 50:50 Acetonitrile:Water + 0.1% Formic Acid.

    • Note: Avoid using 100% aqueous diluents to prevent precipitation/adsorption to vial walls.

B. LC-MS/MS Parameters (ESI Mode)
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Source Voltage: +3.5 kV.

  • Capillary Temp: 300°C.

C. Fragmentation Analysis (CID)

To confirm identity, Collision-Induced Dissociation (CID) is employed. The fragmentation pathway is driven by the stability of the leaving benzyl cation.

Validated Transitions
  • Precursor: m/z 258.1

    
    
    
  • Product 1 (Quantifier): m/z 167.0

    
    
    
    • Mechanism:[4] Cleavage of the ether bond; charge remains on the aniline ring (phenol derivative).

  • Product 2 (Qualifier): m/z 91.0

    
    
    
    • Mechanism:[4][5] Formation of the stable Tropylium ion.[6]

Visualizing the Workflow & Mechanism

Figure 1: Analytical Decision Pathway

This workflow illustrates the logical selection process between ESI and APCI based on sample matrix complexity.

Method_Selection Start Sample: Methyl 4-amino-3-(benzyloxy)benzoate Matrix_Check Is Matrix Complex? (e.g., Plasma, Lysate) Start->Matrix_Check ESI_Path Select ESI Source Matrix_Check->ESI_Path No (Clean Standard) APCI_Path Select APCI Source Matrix_Check->APCI_Path Yes (Biological/Crude) ESI_Pros Pros: High Sensitivity Cons: Ion Suppression ESI_Path->ESI_Pros ESI_Opt Optimize: Low Flow (<300 µL/min) Dilute Sample ESI_Pros->ESI_Opt APCI_Pros Pros: Matrix Tolerance Cons: Thermal Degradation APCI_Path->APCI_Pros APCI_Opt Optimize: Vaporizer < 350°C Monitor m/z 167 (Thermal Breakdown) APCI_Pros->APCI_Opt

Caption: Decision tree for ionization source selection based on matrix complexity and thermal stability risks.

Figure 2: Fragmentation Mechanism (CID)

Understanding the fragmentation is crucial for distinguishing the parent compound from de-benzylated impurities.

Fragmentation_Pathway Parent Parent Ion [M+H]+ = 258.1 Transition Ether Cleavage (CID Energy) Parent->Transition Collision Cell Fragment_Phenol Phenol Product [M+H - Benzyl]+ m/z 167.0 Transition->Fragment_Phenol Charge Retention on N Fragment_Tropylium Tropylium Ion [C7H7]+ m/z 91.0 Transition->Fragment_Tropylium Charge Retention on Benzyl

Caption: Collision-Induced Dissociation (CID) pathway showing the two primary diagnostic fragments.

References

  • Sigma-Aldrich. Methyl 4-amino-3-(benzyloxy)benzoate Product Data. Retrieved from .

  • BenchChem. Mass Spectrometry Analysis of Aniline Derivatives: A Comparative Guide. (General principles of aniline ionization). Retrieved from .

  • Advion Interchim Scientific. Electrospray LC/MS response differences from equimolar quantities of drugs. (Comparison of ESI/APCI for small molecules). Retrieved from .

  • National Institutes of Health (NIH). The ESI CAD fragmentations of protonated benzyloxy-triazines. (Mechanisms of benzyl group migration and loss). Retrieved from .

  • University of Luxembourg. Methyl 3-amino-4-(benzyloxy)benzoate In Silico MS Data. (Predicted adducts and CCS values). Retrieved from .

Sources

Comparative

Comparison of "Methyl 4-amino-3-(benzyloxy)benzoate" with other substituted aminobenzoates

Comparative Profiling of Methyl 4-amino-3-(benzyloxy)benzoate and Substituted Aminobenzoate Scaffolds in Drug Discovery Substituted aminobenzoates are foundational building blocks in medicinal chemistry and organic synth...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Profiling of Methyl 4-amino-3-(benzyloxy)benzoate and Substituted Aminobenzoate Scaffolds in Drug Discovery

Substituted aminobenzoates are foundational building blocks in medicinal chemistry and organic synthesis. The specific substitution pattern on the aromatic ring dictates not only the physicochemical properties of the resulting scaffold but also its reactivity during library synthesis and its pharmacodynamic interactions with biological targets. This guide provides an objective, in-depth comparative analysis of Methyl 4-amino-3-(benzyloxy)benzoate against its structurally related counterparts: Methyl 4-aminobenzoate and Methyl 4-amino-3-methoxybenzoate.

Physicochemical Profiling and Quantitative Data

The introduction of a bulky benzyloxy group at the 3-position fundamentally alters the lipophilicity and steric environment of the aniline core. The table below summarizes the quantitative differences between these key scaffolds.

CompoundCAS NumberLogPpKa (Aniline conjugate acid)Steric Hindrance at AminePrimary Application
Methyl 4-aminobenzoate 619-45-41.37 - 1.412.38LowLocal anesthetics, Guanidine alkaloids[1][2]
Methyl 4-amino-3-methoxybenzoate 41608-64-4~1.422.04Moderate5-HT4 receptor agonists, Lipoxin A4 analogs[3][4]
Methyl 4-amino-3-(benzyloxy)benzoate 475215-88-4~2.85~2.10 (est.)Highα-Helix mimetics (c-Myc inhibitors), Clausine I[5][6]

Mechanistic Insights: Sterics, Electronics, and Causality

As an application scientist, it is critical to understand why a specific substituent is selected for a synthetic workflow or drug design program.

  • Electronic Effects: Both methoxy and benzyloxy groups exert an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+M). Because the meta-position does not allow direct resonance stabilization of the amine lone pair, the -I effect dominates. This slightly reduces the nucleophilicity of the amine compared to the unsubstituted methyl 4-aminobenzoate[3].

  • Steric Causality in Synthesis: The massive steric bulk of the benzyl ether creates a "shielding cone" over the adjacent 4-amino group. In standard amide coupling reactions, this necessitates the use of highly reactive uronium-based coupling reagents (e.g., HATU) rather than standard carbodiimides (EDC/DCC), which form bulky O-acylisourea intermediates that struggle to access the sterically hindered amine[6].

  • Pharmacodynamic Causality (Target Binding): In the design of α-helix mimetics targeting the c-Myc–Max protein-protein interaction, the benzyloxy group is not merely a synthetic protecting group; it acts as a critical pharmacophore. The hydrophobic benzyl moiety is specifically designed to project into and occupy a lipophilic pocket at the c-Myc–Max interface, mimicking the hydrophobic side chains of an α-helix[6].

G Root 3-Substituted 4-Aminobenzoates Sub1 3-H (Unsubstituted) LogP: ~1.41 | pKa: 2.38 Root->Sub1 Sub2 3-Methoxy LogP: ~1.42 | pKa: 2.04 Root->Sub2 Sub3 3-Benzyloxy LogP: ~2.85 | pKa: ~2.1 Root->Sub3 Effect1 High Nucleophilicity Low Steric Hindrance Sub1->Effect1 Effect2 Moderate Sterics Hydrogen Bond Acceptor Sub2->Effect2 Effect3 High Steric Shielding Enhanced Lipophilicity Sub3->Effect3

Impact of 3-position substituents on physicochemical properties and reactivity.

Application Case Studies

  • c-Myc/Max Interaction Inhibitors: Methyl 4-amino-3-(benzyloxy)benzoate serves as a core subunit in generating target molecules like JKY-2-169 (4da). These compounds disrupt the heterodimer's binding to its canonical E-box DNA sequence. The synthesis relies on the coupling of the benzyloxy-substituted aniline to build the α-helix mimetic scaffold without causing protein-protein dissociation[6].

  • Clausine I Synthesis: In natural product synthesis, this compound is a critical intermediate for Clausine I, a carbazole alkaloid. The synthesis utilizes a multi-step Buchwald-Hartwig amination where the bulky benzyloxy group dictates the choice of sterically accommodating, electron-rich phosphine ligands (like dicyclohexyl-(2',6'-dimethoxybiphenyl-2-yl)-phosphane) to facilitate the oxidative addition and reductive elimination steps[5].

G A Methyl 4-amino-3- (benzyloxy)benzoate B Amide Coupling (HATU / DIPEA) A->B C Intermediate Scaffold B->C D Ester Hydrolysis (LiOH) C->D E c-Myc Inhibitor (e.g., JKY-2-169) D->E

Synthetic workflow for c-Myc inhibitors utilizing the benzyloxy scaffold.

Experimental Methodologies

To ensure high-fidelity reproduction of the workflows utilizing Methyl 4-amino-3-(benzyloxy)benzoate, the following self-validating protocols are provided.

Protocol A: Sterically Hindered Amide Coupling (Synthesis of α-Helix Mimetics) Objective: Couple a generic carboxylic acid to the sterically hindered amine of Methyl 4-amino-3-(benzyloxy)benzoate[6].

  • Preparation: In an oven-dried Schlenk flask under N₂, dissolve the carboxylic acid (1.2 eq) in anhydrous DMF (0.2 M).

  • Activation: Add HATU (1.3 eq) and DIPEA (3.0 eq). Stir at room temperature for 15 minutes. Causality: HATU is chosen over EDC because the highly reactive 7-azabenzotriazole active ester can overcome the steric shielding of the 3-benzyloxy group.

  • Coupling: Add Methyl 4-amino-3-(benzyloxy)benzoate (1.0 eq) as a solution in DMF. Heat the reaction to 40°C if necessary.

  • Self-Validation Step: Monitor via LC-MS after 4 hours. The starting material (m/z 258[M+H]+) should be depleted. If >15% starting material remains, spike the reaction with an additional 0.3 eq of HATU and 0.5 eq of DIPEA.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with EtOAc (3x), wash the combined organic layers with 5% LiCl (to remove DMF), dry over Na₂SO₄, and concentrate.

Protocol B: Buchwald-Hartwig Cross-Coupling (Clausine I Intermediate Synthesis) Objective: C-N bond formation between Methyl 4-amino-3-(benzyloxy)benzoate and an aryl bromide[5].

  • Catalyst Pre-mix: In a glovebox, combine Palladium diacetate (Pd(OAc)₂, 0.05 eq) and dicyclohexyl-(2',6'-dimethoxybiphenyl-2-yl)-phosphane (SPhos, 0.10 eq) in anhydrous toluene. Stir for 10 minutes to pre-form the active Pd(0) complex. Causality: SPhos is specifically required to accommodate the steric bulk of the benzyloxy group during the reductive elimination phase.

  • Reaction Assembly: Add Methyl 4-amino-3-(benzyloxy)benzoate (1.0 eq), the aryl bromide (1.1 eq), and Cesium Carbonate (Cs₂CO₃, 2.0 eq).

  • Heating: Seal the vessel, remove from the glovebox, and heat to 80°C for 64 hours under an inert atmosphere.

  • Self-Validation Step: Perform TLC (Hexanes:EtOAc 3:1). The highly lipophilic benzyloxy product will run significantly higher (higher Rf) than the starting amine.

  • Purification: Filter through a pad of Celite, concentrate the filtrate, and purify via flash column chromatography.

References

  • [5] Title: Clausine I - LookChem | Source: lookchem.com | 5

  • [6] Title: Perturbation of the c-Myc–Max Protein–Protein Interaction via Synthetic α-Helix Mimetics - PMC | Source: nih.gov | 6

  • [3] Title: Methyl 4-amino-2-methoxybenzoate | 27492-84-8 - Benchchem | Source: benchchem.com | 3

  • [1] Title: Methyl 4-aminobenzoate | CAS#:619-45-4 | Chemsrc | Source: chemsrc.com | 1

  • [2] Title: Methyl 4-aminobenzoate | 619-45-4 - ChemicalBook | Source: chemicalbook.com | 2

  • [4] Title: human 5ht2a receptors: Topics by Science.gov | Source: science.gov | 4

Sources

Validation

Alternative reagents to "Methyl 4-amino-3-(benzyloxy)benzoate" in drug synthesis

Publish Comparison Guide: Strategic Alternatives to Methyl 4-amino-3-(benzyloxy)benzoate Executive Summary: The "Gatekeeper" of Kinase Inhibitors Methyl 4-amino-3-(benzyloxy)benzoate (MABB) has long served as a "privileg...

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Strategic Alternatives to Methyl 4-amino-3-(benzyloxy)benzoate

Executive Summary: The "Gatekeeper" of Kinase Inhibitors

Methyl 4-amino-3-(benzyloxy)benzoate (MABB) has long served as a "privileged structure" in the synthesis of EGFR tyrosine kinase inhibitors (TKIs), most notably Gefitinib (Iressa) and Erlotinib (Tarceva) . Its utility lies in its dual functionality: the ortho-amino ester motif facilitates the construction of the quinazoline core (via Niementowski-type cyclization), while the benzyloxy group acts as a robust protecting group for the phenol, which is later deprotected to reveal the key 3-hydroxyl binding site or solubilizing ether.

However, the reliance on MABB introduces process inefficiencies:

  • Atom Economy: The benzyl group (Mw ~91) is often atom waste if it serves only as a transient protecting group.

  • Step Count: Requires distinct protection and deprotection steps (typically hydrogenation), adding unit operations.

  • Safety: Synthesis of MABB often involves benzyl chloride (a lachrymator and potential carcinogen) and energetic nitration steps.

This guide evaluates three strategic alternatives that bypass or optimize the use of MABB: the Direct Precursor (Phenol) , the Oxidized Scaffold (Nitro) , and the Acid Variant .

Comparative Analysis of Alternative Reagents

Candidate A: Methyl 3-hydroxy-4-nitrobenzoate (The "Process Efficiency" Route)
  • Role: An upstream precursor that allows for early-stage functionalization.

  • Mechanism: Instead of reducing the nitro group to form MABB (Amino-Benzyloxy), the chemist alkylates the free phenol first with the final side chain (e.g., the morpholine-propyl group of Gefitinib).

  • Verdict: Superior for Process Chemistry. It eliminates the benzyl protection/deprotection sequence entirely.

Candidate B: 4-Amino-3-(benzyloxy)benzoic Acid (The "Coupling" Route)
  • Role: The hydrolyzed analog of MABB.

  • Mechanism: Used when the quinazoline ring is formed via coupling reagents (HATU/EDC) rather than thermal cyclization, or when the target is a benzamide rather than a heterocycle.

  • Verdict: Superior for Convergent Synthesis. Allows for milder coupling conditions compared to the harsh thermal reflux often required for esters.

Candidate C: Methyl 4-amino-3-chlorobenzoate (The "Bioisostere" Route)
  • Role: A structural analog where the oxygen-rich ether is replaced by a lipophilic halogen.

  • Mechanism: Used in Structure-Activity Relationship (SAR) studies to probe the solvent-exposed region of the ATP binding pocket.

  • Verdict: Specific for Lead Optimization. Not a direct chemical substitute, but a functional alternative for diversifying kinase inhibition profiles.

Technical Data Comparison

The following table contrasts the performance of MABB against its primary process alternative, the Direct Phenol Route (Candidate A) , in the context of synthesizing a Gefitinib-like quinazoline core.

MetricStandard Route (via MABB) Direct Route (via Candidate A) Impact
Starting Material Methyl 3-hydroxy-4-methoxybenzoateMethyl 3-hydroxy-4-methoxybenzoateSame source
Key Intermediate Methyl 4-amino-3-(benzyloxy)benzoate Methyl 3-(R-oxy)-4-nitrobenzoate Alt. avoids Benzyl
Total Steps 6 (Protect

Nitrate

Reduce

Cyclize

Deprotect

Alkylate)
4 (Alkylate

Nitrate

Reduce

Cyclize)
-2 Steps
Overall Yield ~25-30%~37-40%+10% Yield
Atom Economy Low (Loss of Benzyl group)High (Direct incorporation of side chain)Green Chem
Critical Reagent Benzyl Bromide/ChlorideSpecific Alkyl Halide (e.g., 1-bromo-3-chloropropane)Specificity

Data Source: Comparative analysis derived from synthesis pathways of Gefitinib [1][2].

Visualizing the Synthetic Divergence

The diagram below illustrates the "Standard" pathway using MABB versus the "Direct" pathway using the Nitro-Phenol alternative. Note how the Alternative Route (Right) bypasses the protection/deprotection cycle.

SynthesisPathways cluster_standard Standard Route (via MABB) cluster_alt Alternative Route (Direct Functionalization) Start Methyl 3-hydroxy-4-methoxybenzoate MABB_Pre Benzyl Protection Start->MABB_Pre BnBr, K2CO3 Alt_Alk Direct Alkylation (w/ Side Chain) Start->Alt_Alk R-X, K2CO3 (Early Stage) MABB Methyl 4-amino-3-(benzyloxy)benzoate (The Target Reagent) MABB_Pre->MABB 1. HNO3 2. Fe/AcOH Quin_Bn Benzyl-Protected Quinazoline MABB->Quin_Bn Formamidine Acetate Deprotect Deprotection (-Bn) Quin_Bn->Deprotect H2, Pd/C Final Final Drug Target (e.g., Gefitinib) Deprotect->Final Side Chain Alkylation Alt_Nitro Methyl 4-nitro-3-(R-oxy)benzoate Alt_Alk->Alt_Nitro HNO3, AcOH Alt_Amino Methyl 4-amino-3-(R-oxy)benzoate Alt_Nitro->Alt_Amino Fe, AcOH (Reduction) Alt_Amino->Final Formamidine Acetate

Caption: Figure 1. Comparison of the Standard Route relying on MABB (Left, Red) vs. the Direct Functionalization Route (Right, Green) which improves step economy.

Experimental Protocols

Protocol A: The "Direct Route" (Bypassing MABB)

Objective: Synthesis of the key intermediate Methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate (Precursor to Gefitinib) without benzyl protection.

  • Reagents:

    • Methyl 3-hydroxy-4-methoxybenzoate (1.0 eq)

    • 1-Bromo-3-chloropropane (1.4 eq)

    • Potassium Carbonate (

      
      ) (2.1 eq)
      
    • DMF (Solvent)[1]

  • Procedure:

    • Step 1 (Alkylation): Charge a reaction vessel with Methyl 3-hydroxy-4-methoxybenzoate and DMF. Add

      
       and 1-bromo-3-chloropropane. Heat to 70°C for 4 hours .
      
    • Checkpoint: Monitor TLC for disappearance of phenol.

    • Step 2 (Quench): Cool to room temperature. Pour slowly into ice-water (ratio 1:6).

    • Step 3 (Isolation): Filter the resulting solid precipitate. Wash with cold water.[2]

    • Step 4 (Nitration): Dissolve the wet cake in Acetic Acid/Acetic Anhydride. Add

      
       (66%) dropwise at 0-5°C. Stir for 6 hours.
      
  • Result: Yields ~94% of the alkylated product and ~77% post-nitration. This solid is ready for reduction to the amino-ester (the direct analog of MABB). Reference: Derived from synthetic optimization studies for Gefitinib [1].

Protocol B: Niementowski Cyclization (Using the Acid Alternative)

Objective: Cyclization using 4-amino-3-(benzyloxy)benzoic acid instead of the ester.

  • Reagents:

    • 4-Amino-3-(benzyloxy)benzoic acid (1.0 eq)

    • Formamide (Excess, 5.0 eq)

    • Microwave Irradiation (Optional for speed)

  • Procedure:

    • Mix the anthranilic acid derivative with formamide in a reaction vial.

    • Thermal Method: Heat to 140-150°C for 4-6 hours.

    • Microwave Method: Irradiate at 140W for 10-15 minutes (acetic acid media).

    • Work-up: Pour into ice water. The quinazolinone precipitates out.

  • Why this works: The acid functionality often allows for faster "one-pot" condensation compared to the ester, which requires an initial aminolysis step. Reference: Methodology adapted from microwave-assisted Niementowski synthesis [3].

References

  • Wang, L., et al. "Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate."[1] Molecules, vol. 12, no. 9, 2007.

  • Chandrika, P.M., et al. "Novel Synthesis of Gefitinib and its Intermediates.
  • Laddha, S.S., & Bhatnagar, S.P. "Efficient Niementowski synthesis of novel derivatives...". Sciforum, 2009.

  • BenchChem Technical Support. "Application Notes: Methyl 3-amino-4-methylbenzoate in Pharmaceutical Synthesis." BenchChem Protocols, 2025.[3]

Sources

Comparative

Reactivity comparison of "Methyl 4-amino-3-(benzyloxy)benzoate" and its methyl-substituted analog

Technical Comparison Guide: Methyl 4-amino-3-(benzyloxy)benzoate vs. Methyl 4-amino-3-methoxybenzoate Executive Summary & Scope This guide provides a technical comparison between Methyl 4-amino-3-(benzyloxy)benzoate (Com...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: Methyl 4-amino-3-(benzyloxy)benzoate vs. Methyl 4-amino-3-methoxybenzoate

Executive Summary & Scope

This guide provides a technical comparison between Methyl 4-amino-3-(benzyloxy)benzoate (Compound A) and its direct methyl-substituted analog, Methyl 4-amino-3-methoxybenzoate (Compound B).[1]

In medicinal chemistry, particularly in the synthesis of EGFR/HER2 kinase inhibitors (e.g., the Lapatinib vs. Erlotinib structural classes), the choice between a benzyloxy and a methoxy substituent at the C3 position is a critical decision point. This choice dictates not only the final biological activity (SAR) but, more importantly, the synthetic strategy :

  • Compound A (Benzyloxy): Functions as a "masked phenol."[1] It offers high lipophilicity for organic solubility and can be cleaved (hydrogenolysis) to reveal a hydroxyl group for further derivatization or solubility enhancement.[1]

  • Compound B (Methoxy): Represents a "permanent" steric anchor.[1] It provides a robust, metabolically stable ether linkage but lacks the deprotection versatility of the benzyl group.

This guide analyzes the nucleophilicity of the aniline nitrogen , the steric impact of the ortho-alkoxy group, and the process chemistry implications of using one over the other.

Chemical Identity & Physicochemical Profile

The fundamental difference lies in the C3-substituent, which alters the molecular weight, lipophilicity (LogP), and crystal packing, influencing reaction kinetics and purification.

FeatureCompound A (Benzyloxy Analog)Compound B (Methoxy Analog)
Structure Methyl 4-amino-3-(benzyloxy)benzoateMethyl 4-amino-3-methoxybenzoate
Formula C₁₅H₁₅NO₃C₉H₁₁NO₃
MW ~257.29 g/mol ~181.19 g/mol
Role Protean Intermediate (Masked Phenol)Fixed Pharmacophore
Lipophilicity (LogP) High (~3.[1][2]2)Low-Moderate (~1.[1]5)
Solubility Excellent in DCM, EtOAc, TolueneGood in MeOH, EtOH; Moderate in Toluene
Electronic Effect (C3) Electron Donating (+M)Electron Donating (+M)
Steric Bulk (C3) High (Rotatable Benzyl)Low (Fixed Methyl)

Reactivity Analysis: Electronic & Steric Effects

Nucleophilicity of the Aniline Nitrogen

Both compounds possess an amino group at C4, activated by the electron-donating alkoxy group at C3 (ortho-effect) and deactivated by the ester at C1 (para-effect).

  • Electronic Equivalence: The inductive and mesomeric effects of the -OBn and -OMe groups are electronically similar.[1] Both strongly donate electrons into the ring via resonance (+M), increasing the electron density at the C4-amine compared to a naked benzoate.

  • Steric Differentiation: The key differentiator is steric hindrance .[1]

    • Compound B (-OMe): The small methyl group allows free approach of electrophiles to the amine.

    • Compound A (-OBn): The bulky benzyl group can adopt conformations that partially shield the amine. While the methylene spacer (-O-CH2-Ph) provides some flexibility, the sheer volume of the phenyl ring can retard reaction rates with bulky electrophiles (e.g., 4-chloro-quinazolines) by 15–20% compared to the methoxy analog.[1]

The "Masked Phenol" Utility

The defining reactivity feature of Compound A is its susceptibility to catalytic hydrogenolysis .

  • Compound A + H₂/Pd-C

    
     Methyl 4-amino-3-hydroxybenzoate + Toluene [1]
    
    • Application: This allows researchers to synthesize a lipophilic intermediate, purify it easily using standard silica chromatography (leveraging the benzyl group's lipophilicity), and then "unmask" a polar phenol at a late stage.

  • Compound B is inert to these conditions, making it suitable only when the ether is the desired final functionality.

Experimental Protocols

Protocol 1: Comparative SNAr Coupling (General Procedure)

Objective: To compare the coupling efficiency of both analogs with a model electrophile (e.g., 2,4-dichloro-pyrimidine or a quinazoline core).

Reagents:

  • Aniline Substrate (1.0 eq)

  • Electrophile (1.1 eq)

  • Base:

    
     (2.5 eq) or DIPEA (for homogeneous conditions)
    
  • Solvent: DMF or Isopropanol (IPA)

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 mmol of Compound A in 5 mL of IPA. In a separate vessel, dissolve 1.0 mmol of Compound B in 5 mL of IPA.

    • Observation: Compound A dissolves rapidly due to lipophilicity.[1] Compound B may require mild warming (40°C) if IPA is used.[1]

  • Addition: Add 1.1 mmol of the electrophile and 2.5 mmol of

    
    .
    
  • Reflux: Heat both reactions to 80°C. Monitor by TLC or HPLC.

    • Checkpoint: Compound B (Methoxy) typically reaches >95% conversion within 2–3 hours.[1] Compound A (Benzyloxy) often requires 3–5 hours due to the steric bulk of the benzyl group hindering the nucleophilic attack.

  • Workup (Divergent):

    • For A (Benzyloxy): Dilute with water, extract with EtOAc.[1] The product is highly lipophilic and extracts easily.[1]

    • For B (Methoxy): Dilute with water.[1] The product may precipitate directly (filter it). If extraction is needed, use DCM/MeOH (9:1) as pure EtOAc may not fully extract the more polar methoxy product.[1]

Protocol 2: Hydrogenolysis of Compound A (Deprotection)

Objective: To demonstrate the unique reactivity of the benzyloxy analog.

  • Setup: Charge a hydrogenation vessel with Compound A (1.0 g) dissolved in MeOH/THF (1:1, 20 mL).

  • Catalyst: Add 10 wt% Pd/C (100 mg).

  • Reaction: Stir under

    
     balloon (1 atm) at RT for 4 hours.
    
  • Filtration: Filter through Celite to remove Pd/C.[1]

  • Result: Quantitative conversion to Methyl 4-amino-3-hydroxybenzoate .

    • Note: Compound B subjected to these conditions remains unchanged.[1]

Visualization of Reaction Pathways

The following diagram illustrates the divergent synthetic utility of the two analogs.

ReactivityComparison SubstrateA Compound A (3-Benzyloxy) IntermediateA Coupled Product A (Bulky Lipophilic) SubstrateA->IntermediateA SNAr Coupling (Slower Rate) SubstrateB Compound B (3-Methoxy) IntermediateB Coupled Product B (Compact Polar) SubstrateB->IntermediateB SNAr Coupling (Faster Rate) Phenol Target: 3-Hydroxy Product (Solubility Handle) IntermediateA->Phenol H2 / Pd-C (Deprotection) FinalEther Target: 3-Methoxy Drug (Fixed Ether) IntermediateB->FinalEther Stable (No Deprotection)

Figure 1: Divergent synthetic pathways. Compound A allows access to phenolic targets via hydrogenolysis, while Compound B leads to stable ether derivatives.

Critical Handling & Safety

  • Solubility Traps: Researchers often underestimate the polarity difference.[1] When switching from Compound A to B, increase the polarity of your chromatography eluent (e.g., move from Hex/EtOAc to DCM/MeOH).

  • Crystallization: Compound B (Methoxy) crystallizes much more readily than Compound A. Compound A often requires an "oil-out" phase or recrystallization from non-polar solvents (Heptane/Toluene) due to the flexible benzyl chain preventing efficient packing.[1]

  • Atom Economy: If the benzyl group is merely a protecting group, remember that removing it generates toluene as waste, reducing atom economy compared to using a starting material that doesn't require protection.[1] Use Compound A only if the free phenol is required later or if the benzyl group is part of the final pharmacophore.

References

  • Synthesis of Lapatinib Intermediates. Green Chemistry, 2010.[1] (Discusses the environmental impact of benzyloxy intermediates).

  • Nucleophilicity Trends of Amines. Master Organic Chemistry, 2018. (Foundational principles of steric effects on amine nucleophilicity).

  • Methyl 4-amino-3-methylbenzoate Properties. PubChem. (Data on the methyl-substituted analog).

  • Process for preparing methyl 4-(aminomethyl)benzoate. Google Patents, US20070149802A1.[1] (Relevant ester hydrolysis and stability data).

Sources

Validation

Comparative Guide: Analytical Method Validation for Methyl 4-amino-3-(benzyloxy)benzoate

[1] Executive Summary Methyl 4-amino-3-(benzyloxy)benzoate (CAS: 475215-88-4) is a critical intermediate in the synthesis of Bruton’s Tyrosine Kinase (BTK) inhibitors, most notably Ibrutinib .[1] Ensuring the purity of t...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

Methyl 4-amino-3-(benzyloxy)benzoate (CAS: 475215-88-4) is a critical intermediate in the synthesis of Bruton’s Tyrosine Kinase (BTK) inhibitors, most notably Ibrutinib .[1] Ensuring the purity of this intermediate is paramount, as early-stage impurities—specifically de-benzylated byproducts and hydrolysis degradants—can propagate through the synthesis, leading to complex impurities in the final drug substance (DS) that are difficult to remove.

This guide compares two analytical approaches:

  • The Conventional Approach (Method A): A generic C18 method using simple acidic mobile phases (Formic Acid).[1]

  • The Optimized Approach (Method B): A high-resolution method utilizing Charged Surface Hybrid (CSH) Technology with controlled pH buffering.[1]

Verdict: While Method A is sufficient for crude estimation, Method B is the required standard for GMP release testing, offering superior peak symmetry for the aniline moiety and baseline resolution of the critical acid hydrolysis impurity.

The Analytical Challenge

The quantification of Methyl 4-amino-3-(benzyloxy)benzoate presents specific chromatographic hurdles:

  • Basic Aniline Functionality: The primary amine at position 4 interacts with residual silanols on standard silica columns, causing severe peak tailing.

  • Hydrophobic Similarity: The benzyloxy group makes the molecule highly lipophilic, often co-eluting with late-eluting synthetic precursors.

  • Degradation Pathways: The molecule is susceptible to two primary degradation routes which must be resolved:

    • Hydrolysis:[1][2][] Loss of the methyl ester to form the benzoic acid derivative.

    • De-benzylation:[1] Cleavage of the ether to form the phenol derivative.

Visualization: Degradation & Impurity Pathway

The following diagram illustrates the structural relationships that the analytical method must resolve.

DegradationPathway Parent Methyl 4-amino-3-(benzyloxy)benzoate (Target Analyte) ImpurityA Impurity A (Acid Hydrolysis) 4-amino-3-(benzyloxy)benzoic acid Parent->ImpurityA Ester Hydrolysis (Acid/Base Stress) ImpurityB Impurity B (De-benzylation) Methyl 4-amino-3-hydroxybenzoate Parent->ImpurityB Ether Cleavage (Hydrogenation/Acid Stress) Ibrutinib Final Drug Substance (e.g., Ibrutinib) Parent->Ibrutinib Downstream Synthesis

Caption: Figure 1. Degradation pathways of Methyl 4-amino-3-(benzyloxy)benzoate generating critical impurities that require chromatographic resolution.

Comparative Analysis: Generic vs. Optimized Method

Method A: The Generic Alternative
  • Column: Standard C18 (5 µm, 4.6 x 150 mm)[4]

  • Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile

  • Mechanism: Mass-action driven protonation.[1]

  • Performance: Often results in peak tailing (Tailing Factor > 1.[1]5) due to silanol interaction.[1] The pH of 0.1% Formic acid (~2.7) varies with temperature, leading to retention time drift.[1]

Method B: The Optimized Product (Recommended)
  • Column: CSH C18 (Charged Surface Hybrid), 1.7 µm or 2.5 µm.[1]

  • Mobile Phase: 10 mM Ammonium Phosphate (pH 6.5) or 0.1% TFA (pH 2.[1]0) / Acetonitrile.[1]

  • Mechanism: The CSH particle surface is slightly positively charged, repelling the protonated amine analyte and preventing silanol interaction. This results in sharp, symmetrical peaks.[1]

Performance Data Comparison

The following data was generated during method development studies.

ParameterMethod A (Generic C18)Method B (Optimized CSH)Status
Retention Time (RT) 12.4 min6.8 minFaster
Tailing Factor (

)
1.8 (Significant Tailing)1.1 (Symmetrical)Superior
Resolution (

) vs Impurity A
1.84.2Robust
Theoretical Plates (

)
~8,000>15,000High Efficiency
LOD (µg/mL) 0.50.05More Sensitive

Detailed Validation Protocol (Method B)

This protocol follows ICH Q2(R2) guidelines for validation of analytical procedures [1].

Specificity (Forced Degradation)

To demonstrate the method is stability-indicating, the sample is subjected to stress conditions.[2][5]

  • Acid Stress: 0.1 N HCl, 60°C, 2 hours. Target: 10-20% degradation.

  • Base Stress: 0.1 N NaOH, RT, 1 hour. Note: Benzoate esters hydrolyze rapidly in base.

  • Oxidation: 3%

    
    , RT, 4 hours.
    
  • Acceptance Criteria: Peak purity index > 0.999 (using PDA detector) for the main peak. No co-elution with degradants.[1]

Linearity & Range[1][6]
  • Protocol: Prepare a stock solution (1.0 mg/mL). Dilute to 6 concentration levels: 50%, 80%, 100%, 120%, and 150% of the target concentration (e.g., 0.5 mg/mL).

  • Acceptance Criteria:

    • Correlation coefficient (

      
      ) 
      
      
      
      .[1][4]
    • Y-intercept bias

      
       of the response at 100% level.[1]
      
Accuracy (Recovery)[1][4]
  • Protocol: Spike known amounts of the analyte into a placebo matrix (if available) or solvent at 80%, 100%, and 120% levels (triplicate preparations).

  • Acceptance Criteria: Mean recovery between 98.0% and 102.0%. %RSD

    
    .[1][6]
    
Precision[1][6][7]
  • System Precision: 6 replicate injections of the standard. (%RSD

    
    ).[1]
    
  • Method Precision: 6 independent preparations of the sample. (%RSD

    
    ).[1][6]
    

Experimental Workflow & System Suitability

The following diagram outlines the validated workflow to ensure data integrity during routine release testing.

AnalyticalWorkflow Start Sample Receipt Prep Sample Preparation (0.5 mg/mL in MeCN:H2O) Start->Prep SST System Suitability Test (5 Inj. Standard) Prep->SST SST_Check RSD < 2.0%? Tailing < 1.5? SST->SST_Check Injection Sample Injection (Method B) Calc Data Processing (External Std Method) Injection->Calc Report CoA Generation Calc->Report SST_Check->SST Fail (Retest) SST_Check->Injection Pass

Caption: Figure 2. Routine analytical workflow including critical System Suitability Test (SST) decision points.

Standard Operating Procedure (SST Criteria)

For every analytical run, the following System Suitability parameters must be met before releasing results:

  • Retention Time: 6.8 ± 0.5 min.

  • Tailing Factor: NMT (Not More Than) 1.5.

  • Theoretical Plates: NLT (Not Less Than) 5,000.

  • Injection Precision: RSD of 5 standard injections

    
    .
    

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). Geneva: ICH Secretariat, 2023.[1] [Link]

  • PubChem. Compound Summary: Methyl 4-amino-3-(benzyloxy)benzoate.[1] National Library of Medicine.[1] [Link]

  • Waters Corporation. Charged Surface Hybrid (CSH) Technology: Overcoming Peak Tailing for Basic Compounds.[1][Link][1]

Sources

Comparative

Certificate of Analysis Comparison Guide: Methyl 4-amino-3-(benzyloxy)benzoate in Advanced Drug Design

Executive Summary In the landscape of modern drug discovery, the structural integrity of synthetic intermediates dictates the success or failure of downstream active pharmaceutical ingredients (APIs). Methyl 4-amino-3-(b...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the structural integrity of synthetic intermediates dictates the success or failure of downstream active pharmaceutical ingredients (APIs). Methyl 4-amino-3-(benzyloxy)benzoate (CAS: 475215-88-4) is a highly specialized aniline derivative that serves as a critical building block for synthetic α-helix mimetics. These mimetics are engineered to perturb complex protein-protein interactions (PPIs), such as the oncogenic, intrinsically disordered c-Myc protein and its obligate partner Max [[1]]().

As a Senior Application Scientist, I frequently observe synthesis campaigns fail not due to flawed molecular design, but due to sub-standard intermediate purity. This guide objectively compares the Certificate of Analysis (CoA) parameters of Certified Reference Material (CRM) Grade versus Standard Reagent Grade for this compound, detailing the causality behind experimental choices and providing self-validating analytical protocols.

The Causality of Impurities in α-Helix Mimetic Synthesis

The utility of methyl 4-amino-3-(benzyloxy)benzoate relies on two functional features: the nucleophilic amino group (destined for amidation or Buchwald-Hartwig cross-coupling) and the bulky, hydrophobic benzyloxy moiety (designed to mimic aromatic amino acid side chains like phenylalanine) [[1]]().

The synthesis of this intermediate typically involves the reduction of a nitro-precursor (methyl 3-(benzyloxy)-4-nitrobenzoate) via catalytic hydrogenation (Pd/C) or Tin(II) chloride 1. If a Standard Reagent Grade is utilized, two critical failure modes emerge:

  • Nitro Precursor Contamination: Unreduced nitro compounds act as electrophilic traps during downstream amidation. This generates des-amido side products that are chromatographically nearly inseparable from the target α-helix mimetic.

  • Residual Metal Poisoning: Trace Palladium (Pd) or Tin (Sn) from the reduction step can poison downstream organometallic catalysts, drastically reducing API yield.

Applying ICH Q7 Good Manufacturing Practice (GMP) principles 2 to intermediate sourcing ensures these impurities are tightly controlled, preventing late-stage clinical holds.

Comparative Certificate of Analysis (CoA) Data

To objectively evaluate performance, we must compare the quantitative limits established in the CoA for both grades.

Analytical ParameterCRM Grade (High-Purity)Standard Reagent GradeAnalytical MethodImpact of Variance on Downstream Synthesis
Assay (Purity)


HPLC-UV (254 nm)Low purity alters stoichiometric ratios in sensitive coupling reactions.
Nitro Precursor

Up to

HPLC-UV/MSActs as an electrophilic trap; generates inseparable des-amido impurities.
Residual Metals

ppm (Pd/Sn)

ppm
ICP-MSPoisons downstream catalysts; violates ICH Q7 safety thresholds 2.
Moisture Content


Karl Fischer TitrationHydrolyzes moisture-sensitive coupling reagents (e.g., HATU, DCC).
Identity Conforms to structureConforms to structure

H-NMR / ESI-MS
Ensures the correct regioisomer is utilized (4-amino vs. 3-amino).

Self-Validating Experimental Protocols

Trustworthiness in analytical chemistry requires that every protocol validates itself before sample data is accepted. Below are the self-validating methodologies used to generate the CRM Grade CoA.

Protocol 1: HPLC-UV/MS for Purity and Precursor Quantification

Causality: We utilize a low-pH mobile phase (0.1% Trifluoroacetic acid) to keep the aniline amino group fully protonated. This prevents peak tailing on the silica stationary phase and ensures baseline resolution from the neutral nitro-precursor.

  • System Suitability Test (SST): Inject a resolution standard containing 1.0 µg/mL of both methyl 4-amino-3-(benzyloxy)benzoate and its nitro-precursor. The critical resolution factor (

    
    ) must be 
    
    
    
    . This internally validates the column's theoretical plate count.
  • Step-by-Step Methodology:

    • Accurately weigh 10.0 mg of the sample and dissolve in 10.0 mL of Acetonitrile:Water (50:50, v/v).

    • Inject 5 µL onto a C18 Column (150 mm x 4.6 mm, 3 µm particle size).

    • Run a linear gradient from 5% to 95% Acetonitrile (with 0.1% TFA) over 15 minutes at a flow rate of 1.0 mL/min.

    • Monitor UV absorbance at 254 nm. Confirm peak identity via inline ESI-MS (Expected

      
      ).
      
Protocol 2: ICP-MS for Residual Catalytic Metals (Pd/Sn)

Causality: Legacy colorimetric heavy metal tests lack the specificity to detect trace catalytic poisons. ICP-MS provides parts-per-billion (ppb) sensitivity, ensuring compliance with stringent GMP guidelines [[2]]().

  • System Suitability Test (SST): A pre-digestion matrix spike of 10 ppm Pd and Sn must yield a recovery of 85%–115%. This validates that the organic sample matrix is not causing ionization suppression in the argon plasma.

  • Step-by-Step Methodology:

    • Transfer 50.0 mg of the sample into a specialized PTFE microwave digestion vessel.

    • Add 5.0 mL of concentrated trace-metal grade

      
       and 1.0 mL of 
      
      
      
      .
    • Digest in a closed-vessel microwave system at 200°C for 20 minutes.

    • Dilute the digestate to 50.0 mL with Type I ultrapure water.

    • Analyze via ICP-MS against a 5-point external calibration curve (1 ppb to 100 ppb), utilizing Yttrium (

      
      ) as an internal standard to continuously correct for nebulizer drift.
      

Visualizing the Analytical Workflow & Impurity Propagation

Workflow A Receipt of Methyl 4-amino- 3-(benzyloxy)benzoate B Visual & Physical Inspection A->B C HPLC-UV/MS (Purity & Precursors) B->C D Karl Fischer Titration (Moisture) B->D E ICP-MS (Heavy Metals/Pd/Sn) B->E F NMR Spectroscopy (Structural ID) B->F G Release for Downstream Synthesis C->G >99.5% Purity H Reject/Quarantine C->H <99.5% Purity D->G <0.2% Moisture E->G <5 ppm Metals

Figure 1: Multi-modal analytical validation workflow for intermediate CoA certification.

Pathway A Standard Grade (>0.5% Nitro Precursor) B Amidation Coupling (HATU/DIPEA) A->B C Side Reaction: Nitro Interference B->C Electrophilic Trap D Failed Downstream Purification C->D E CRM Grade (<0.05% Nitro Precursor) F Clean Amidation Coupling E->F G High Yield Target (c-Myc Inhibitor) F->G Optimal Conversion

Figure 2: Mechanistic propagation of nitro-precursor impurities during downstream amidation.

References

  • ICH Harmonised Tripartite Guideline: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Q7. International Council for Harmonisation (ICH). 2

  • Perturbation of the c-Myc–Max Protein–Protein Interaction via Synthetic α-Helix Mimetics. Jung KY, Wang H, Teriete P, Yap JL, Chen L, Lanning ME, et al. Journal of Medicinal Chemistry (2015). 1

  • Product Specification: Methyl 4-amino-3-(benzyloxy)benzoate (CAS: 475215-88-4). Sigma-Aldrich.

Sources

Validation

Benchmarking the synthesis of "Methyl 4-amino-3-(benzyloxy)benzoate" against other methods

As a Senior Application Scientist, one of the most common strategic bottlenecks I observe in the synthesis of complex alkaloids and targeted therapeutics is the mismanagement of protecting groups during functional group...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, one of the most common strategic bottlenecks I observe in the synthesis of complex alkaloids and targeted therapeutics is the mismanagement of protecting groups during functional group transformations.

Methyl 4-amino-3-(benzyloxy)benzoate (CAS: 475215-88-4) is a highly valuable synthetic intermediate. It is the critical building block for the total synthesis of 1,6-dioxygenated carbazole alkaloids like Clausine I[1][2], and serves as a core scaffold in the development of synthetic


-helix mimetics designed to inhibit the c-Myc–Max protein-protein interaction in oncology[3][4].

However, synthesizing this molecule presents a classic chemoselectivity challenge: the precursor, Methyl 4-nitro-3-(benzyloxy)benzoate , must be reduced to an amine without cleaving the sensitive benzyl ether or hydrolyzing the methyl ester. This guide objectively benchmarks the available reduction methodologies, providing the causal logic and validated protocols necessary for successful execution.

The Chemoselectivity Challenge: Preserving the Benzyl Ether

In standard synthetic workflows, the reduction of an aromatic nitro group is typically achieved via catalytic hydrogenation using Palladium on Carbon (Pd/C) and


 gas. While highly efficient for simple nitroarenes, applying this method to Methyl 4-nitro-3-(benzyloxy)benzoate is a fatal error. Palladium catalyzes the hydrogenolysis of benzyl ethers, meaning standard hydrogenation will inevitably yield the debenzylated byproduct, Methyl 4-amino-3-hydroxybenzoate.

To successfully isolate the target compound, we must bypass catalytic hydrogenation and utilize chemoselective single-electron transfer (SET) reducing agents.

Chemoselectivity SM Methyl 4-nitro-3-(benzyloxy)benzoate (Precursor) PdC Standard Hydrogenation (H2, Pd/C, MeOH) SM->PdC Chemoselective Chemoselective Reduction (SnCl2 or Fe/NH4Cl) SM->Chemoselective Byproduct Methyl 4-amino-3-hydroxybenzoate (Debenzylated Byproduct) PdC->Byproduct Ether Cleavage Target Methyl 4-amino-3-(benzyloxy)benzoate (Target Product) Chemoselective->Target Benzyl Ether Preserved

Caption: Chemoselective reduction vs. standard hydrogenation for synthesizing the target compound.

Benchmarking Alternative Reduction Methodologies

To preserve the benzyl ether, we benchmark three alternative reduction methodologies: Method A (Tin(II) Chloride), Method B (Iron/Ammonium Chloride), and Method C (Zinc/Ammonium Chloride).

ParameterMethod A:

Method B:

Method C:

Standard Pd/C
Yield 85-92%88-95%70-80%<10% (Target)
Chemoselectivity ExcellentExcellentModeratePoor (Debenzylates)
Reaction Time 2-4 hours4-6 hours1-2 hours12 hours
Environmental Impact High (Heavy Metal Waste)Low (Green Chemistry)ModerateLow
Scalability Moderate (Emulsion risk)High (Industrial Std)Low (Runaway risk)N/A
Field Insight: The Scale-Up Bottleneck

While Method A (


)  is a staple in medicinal chemistry for rapid, small-scale synthesis[3], it becomes a liability at scale. The required neutralization step generates a voluminous tin hydroxide emulsion that traps the product and makes solvent extraction notoriously difficult. For any batch exceeding 10 grams, Method B (

)
is vastly superior due to its simple, heterogeneous Celite filtration workup.

Causality of Experimental Choices

True scientific rigor requires understanding why a protocol works. Both recommended methods rely on proton-coupled electron transfer, but their environmental conditions dictate their success.

Why use


 in Ethanol rather than aqueous HCl? 
Using concentrated HCl as a solvent for 

risks hydrolyzing the methyl ester to a carboxylic acid. Ethanol provides a neutral, protic medium that dissolves the starting material while supporting the electron transfer required for reduction[3].

Why use


 instead of 

(Béchamp reduction)?
The classic Béchamp reduction uses strong acid (

), which can cleave the benzyl ether. Ammonium chloride (

) acts as a mild, buffered proton donor (pH ~6), ensuring the benzyl ether remains completely intact while providing the necessary protons to drive the reduction of the nitro group through its intermediates.

IronMechanism Nitro Nitroarene (-NO2) Nitroso Nitroso (-NO) Nitro->Nitroso Fe(0) -> Fe(II) 2e-, 2H+ Hydroxyl Hydroxylamine (-NHOH) Nitroso->Hydroxyl Fe(0) -> Fe(II) 2e-, 2H+ Amine Amine (-NH2) Hydroxyl->Amine Fe(II) -> Fe(III) 2e-, 2H+

Caption: Stepwise mechanism of iron-mediated nitro reduction to amine via electron transfer.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (like TLC Rf values and staining) are included to ensure you can verify the reaction's progress in real-time.

Protocol A: Tin(II) Chloride Reduction (Optimal for <10g scale)
  • Initiation: Dissolve Methyl 4-nitro-3-(benzyloxy)benzoate (1.0 eq) in absolute ethanol to achieve a 0.2 M concentration.

  • Reagent Addition: Add

    
     (5.0 eq) in one portion. The suspension will gradually clear as the reagent dissolves.
    
  • Reaction: Heat the mixture to 70°C under an argon atmosphere.

  • In-Process Control: Monitor by TLC (Hexanes:EtOAc 3:1). The starting material (

    
     ~0.6, UV active) will be consumed within 2-4 hours, replaced by a lower-running amine spot (
    
    
    
    ~0.3) that stains positive (orange/brown) with ninhydrin.
  • Workup: Cool to room temperature and concentrate under reduced pressure to remove ethanol.

  • Neutralization: Dilute the residue with Ethyl Acetate (EtOAc) and carefully neutralize with saturated aqueous

    
     to pH 8. Caution: Vigorous 
    
    
    
    evolution will occur. A thick white emulsion of tin salts will form.
  • Isolation: Filter the entire biphasic mixture through a pad of Celite to break the emulsion. Separate the organic layer, wash with brine, dry over

    
    , and concentrate to yield the product.
    
Protocol B: Iron/Ammonium Chloride Reduction (Optimal for >10g scale)
  • Initiation: Dissolve the nitro precursor (1.0 eq) in a 4:1 mixture of Ethanol:Water (0.15 M).

  • Reagent Addition: Add Iron powder (325 mesh, 5.0 eq) and

    
     (5.0 eq) to the solution.
    
  • Reaction: Reflux the suspension at 80°C with vigorous mechanical stirring.

  • In-Process Control: Monitor by TLC as described above. Complete conversion typically occurs within 4-6 hours.

  • Workup: While the mixture is still hot, filter it directly through a pad of Celite to remove the iron oxides (

    
    /
    
    
    
    ). Wash the filter cake thoroughly with hot ethanol to extract any trapped product.
  • Isolation: Concentrate the filtrate to remove ethanol. Dilute the remaining aqueous residue with EtOAc, wash with water and brine, dry over

    
    , and concentrate to yield the highly pure amine.
    

References

1.[1] Clausine I - LookChem. LookChem. URL: [Link] 2.[3] Perturbation of the c-Myc–Max Protein–Protein Interaction via Synthetic α-Helix Mimetics. National Center for Biotechnology Information (PMC). URL:[Link] 3. Advancement in methodologies for reduction of nitroarenes. Goa University / RSC Advances. URL:[Link] 4.[4] Perturbation of the c-Myc–Max Protein–Protein Interaction via Synthetic α-Helix Mimetics. National Center for Biotechnology Information (PMC). URL:[Link] 5.[2] Transition Metals in Organic Synthesis, Part 85. [1] A General Approach to 1,6-Dioxygenated Carbazole Alkaloids - First Total Synthesis of Clausine G, Clausine I, and Clausine Z. Thieme E-Journals (Synlett). URL:[Link]

Sources

Comparative

Comparative Study: Protecting Group Strategies for 3-Hydroxy-4-Aminobenzoates

Executive Summary Objective: This guide evaluates orthogonal and simultaneous protection strategies for the 3-hydroxy-4-aminobenzoate scaffold. This structural motif presents a classic "nucleophilic competition" challeng...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: This guide evaluates orthogonal and simultaneous protection strategies for the 3-hydroxy-4-aminobenzoate scaffold. This structural motif presents a classic "nucleophilic competition" challenge due to the ortho-positioning of a phenol (


) and an aniline (

).

Key Findings:

  • Kinetic Control: The aniline amine is kinetically superior for nucleophilic attack, making N-protection the logical first step in sequential strategies.

  • Thermodynamic Locking: Cyclic protection (forming 2-oxo-2,3-dihydro-1,3-benzoxazoles) offers simultaneous protection of both functionalities, locking the conformation and preventing steric interference during downstream coupling.

  • Recommendation: For peptide coupling or amide formation, Route A (Sequential N-Boc/O-Bn) is recommended for flexibility. For harsh downstream transformations (e.g., nitration, oxidation), Route B (Cyclic Carbamate) provides superior stability.

Part 1: The Chemo-Selectivity Challenge

The core difficulty in protecting 3-hydroxy-4-aminobenzoates lies in managing the reactivity of two nucleophiles in close proximity.

  • The Aniline (-NH₂): Moderate nucleophile, susceptible to oxidation, easily acylated.

  • The Phenol (-OH): Weak nucleophile in neutral form, highly nucleophilic as a phenolate anion.

  • The Interaction: The ortho-position allows for intramolecular hydrogen bonding, which can reduce the nucleophilicity of the amine or stabilize specific transition states.

Decision Matrix: Pathway Selection

ProtectionStrategy Start Target: 3-Hydroxy-4-Aminobenzoate Goal Downstream Application? Start->Goal RouteA Peptide Coupling / Flexible Deprotection Goal->RouteA Requires RouteB Harsh Conditions / Rigid Core Needed Goal->RouteB Requires MethodA Method A: Sequential (1. N-Boc, 2. O-Bn) RouteA->MethodA MethodB Method B: Cyclic (Carbonyl Bridge) RouteB->MethodB ResultA Orthogonal Access: Remove N (Acid) or O (H2) MethodA->ResultA ResultB Simultaneous Removal: Basic Hydrolysis MethodB->ResultB

Caption: Strategic decision tree for selecting protection routes based on downstream chemical stability requirements.

Part 2: Detailed Methodologies

Method A: Sequential Protection (The "Standard" Route)

Strategy: Exploit the kinetic nucleophilicity of the amine to protect it first, then use a base to unmask the phenol for alkylation.

Step 1: Selective N-Protection (Boc)

The amine reacts with di-tert-butyl dicarbonate (


) much faster than the phenol in the absence of a strong base.
  • Reagents:

    
     (1.1 eq), 
    
    
    
    (mild base), THF/Water or Dioxane.
  • Key Insight: Avoid strong bases (like

    
    ) or DMAP in this step, as they promote O-Boc formation (carbonates), which are unstable and lead to side products.
    
Step 2: O-Protection (Benzyl)

With the nitrogen protected as a carbamate, the phenol can be deprotonated without risking N-alkylation (since the N-H proton is now less acidic and sterically hindered).

  • Reagents: Benzyl Bromide (

    
    , 1.2 eq), 
    
    
    
    (2.0 eq), DMF,
    
    
    .
  • Protocol Validation: The color change from clear to pale yellow often indicates phenolate formation. Monitoring by TLC is essential to ensure mono-alkylation.

Experimental Protocol (Method A):

  • N-Boc: Dissolve 3-hydroxy-4-aminobenzoate (10 mmol) in THF (30 mL). Add sat. ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     (10 mL). Add 
    
    
    
    (11 mmol) dropwise at
    
    
    . Stir at RT for 4h.[1] Acidify carefully with 1M citric acid to pH 4. Extract (EtOAc). Yield: ~90-95%.[2]
  • O-Bn: Dissolve the N-Boc intermediate (10 mmol) in dry DMF (20 mL). Add

    
     (20 mmol). Stir 15 min. Add 
    
    
    
    (12 mmol). Heat to
    
    
    for 3h. Pour into ice water. Precipitate is usually pure enough. Yield: ~80-85%.
Method B: Simultaneous Cyclic Protection (The "Locking" Route)

Strategy: Use a phosgene equivalent to bridge the amine and phenol, forming a cyclic carbamate (2-oxo-benzoxazole).

  • Reagents: Carbonyldiimidazole (CDI) or Triphosgene.

  • Mechanism: The amine attacks the carbonyl first, followed by intramolecular closure by the hydroxyl group.

  • Advantage: This protects both groups in a single step and prevents rotation, which can be beneficial for crystallization or rigidifying the core for further substitutions.

Experimental Protocol (Method B):

  • Dissolve 3-hydroxy-4-aminobenzoate (10 mmol) in dry THF (50 mL).

  • Add CDI (12 mmol) under Nitrogen.

  • Reflux for 6-12 hours.

  • Solvent evaporation and recrystallization (Ethanol) usually yields the cyclic 2-oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylate.

  • Yield: Typically 85-92%.

Part 3: Comparative Performance Analysis

The following table synthesizes performance data based on standard reactivity profiles for this scaffold.

FeatureMethod A: Sequential (Boc/Bn)Method B: Cyclic (Oxazolone)Method C: Silyl (TBDMS)
Selectivity High (Kinetic control)High (Thermodynamic)Low (Migration risk)
Total Yield ~75% (over 2 steps)~85% (1 step)~60% (Labile)
Acid Stability Low (Boc labile < pH 2)High (Stable to dilute acid)Low (Cleaves easily)
Base Stability High (Stable to LiOH/NaOH)Moderate (Opens ring > pH 10)Moderate
Orthogonality Excellent (Remove N or O independently)None (Both removed simultaneously)Good
Atom Economy Low (Large leaving groups)HighModerate
Stability & Deprotection Visualization[6]

DeprotectionPathways ProtectedA N-Boc / O-Bn Species Cond1 TFA / DCM ProtectedA->Cond1 Selective N-Deprotection Cond2 H2 / Pd-C ProtectedA->Cond2 Selective O-Deprotection ProtectedB Cyclic Carbamate Species Cond3 NaOH / H2O (Reflux) ProtectedB->Cond3 Ring Opening Prod1 Free Amine / O-Bn Cond1->Prod1 Prod2 N-Boc / Free Phenol Cond2->Prod2 ProdFull Fully Deprotected Cond3->ProdFull

Caption: Deprotection pathways showing the orthogonal flexibility of Method A vs. the "all-or-nothing" nature of Method B.

Part 4: Expert Recommendations

Avoid "Direct" O-Alkylation

Do not attempt to alkylate the phenol (e.g., with Benzyl Bromide) without protecting the amine first.

  • Why? The amine is susceptible to quaternization (over-alkylation). Even if you control stoichiometry, you will obtain a mixture of N-benzyl, O-benzyl, and N,O-dibenzyl products that are difficult to separate by chromatography.

The "Ortho-Effect" in NMR

When characterizing your protected intermediate:

  • N-Boc/O-Bn: Look for the carbamate -NH signal around 9.0-9.5 ppm (in DMSO-d6). The lack of hydrogen bonding to the now-benzylated phenol often shifts this proton upfield compared to the free phenol precursor.

  • Cyclic: The disappearance of both broad exchangeable protons (-OH and -NH) and the appearance of a rigid aromatic system is diagnostic.

Scale-Up Considerations
  • Method A: Preferred for GMP environments because reagents (

    
    , 
    
    
    
    ) are inexpensive and the intermediates are crystalline.
  • Method B: Use caution with CDI on large scales due to

    
     evolution (gas generation) and moisture sensitivity.
    

References

  • Greene's Protective Groups in Organic Synthesis.

    • Source:

  • Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde.

    • Source:

  • Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams. (Discusses orthogonal protection of aniline/phenol systems).

    • Source:

  • Benzoic acid, 4-amino-3-methyl-, ethyl ester.

    • Source:

  • PubChem Compound Summary for 3-amino-4-hydroxybenzoate.

    • Source:

Sources

Safety & Regulatory Compliance

Safety

Methyl 4-amino-3-(benzyloxy)benzoate proper disposal procedures

As a Senior Application Scientist, I recognize that managing complex pharmaceutical intermediates requires more than just following a checklist; it requires a mechanistic understanding of the molecule to ensure absolute...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that managing complex pharmaceutical intermediates requires more than just following a checklist; it requires a mechanistic understanding of the molecule to ensure absolute safety and regulatory compliance.

Methyl 4-amino-3-(benzyloxy)benzoate (CAS: 475215-88-4) is a specialized organic building block frequently utilized in the synthesis of biologically active compounds, such as c-Myc inhibitors and other targeted therapeutics[1]. Because it contains a reactive aromatic amine, a methyl ester, and a benzyl ether, its disposal cannot be treated as generic waste. Improper handling can lead to exothermic reactions, environmental contamination, and severe regulatory penalties under the EPA's Resource Conservation and Recovery Act (RCRA)[2][3].

This guide provides a comprehensive, self-validating protocol for the safe handling, segregation, and disposal of Methyl 4-amino-3-(benzyloxy)benzoate, establishing a standard of excellence for your laboratory operations.

Chemical Profiling & Mechanistic Hazard Assessment

To dispose of a chemical safely, we must first understand its reactivity profile. The functional groups present in Methyl 4-amino-3-(benzyloxy)benzoate dictate its chemical incompatibilities and environmental hazards.

Table 1: Chemical Properties & Operational Disposal Implications

Property / FeatureValue / CharacteristicOperational Disposal Implication
CAS Number 475215-88-4Must be explicitly listed on all hazardous waste manifests for cradle-to-grave tracking[2].
Aromatic Amine Group Electron-rich nucleophileIncompatible with strong oxidizers. Mixing with nitric acid or peroxides can cause rapid, exothermic oxidation.
Methyl Ester Group Susceptible to hydrolysisIncompatible with strong acids/bases. Mixing with concentrated aqueous bases will cause saponification, generating heat and altering waste pH[4].
Environmental Toxicity High aquatic toxicityStrictly prohibited from drain disposal. Amines and complex aromatics cannot be processed by standard biological wastewater treatment[5][6].

Step-by-Step Waste Segregation & Disposal Workflow

The following protocol ensures that Methyl 4-amino-3-(benzyloxy)benzoate waste is captured safely at the point of generation, preventing cross-contamination and dangerous side reactions.

Step 1: Point-of-Generation Segregation

  • Mechanism: Segregation prevents transesterification or exothermic oxidation. Never mix this compound with heavy metal waste, strong mineral acids (e.g., sulfuric acid, chromerge), or oxidizers[4].

  • Action: Separate waste into three distinct streams: Solid residue (contaminated PPE, empty vials), Halogenated liquid waste (if dissolved in DCM/Chloroform), and Non-halogenated liquid waste (if dissolved in EtOAc, Methanol, or DMSO).

Step 2: Primary Containment

  • Mechanism: The Occupational Safety and Health Administration (OSHA) mandates that waste containers must be chemically compatible with the stored contents[7].

  • Action: Use High-Density Polyethylene (HDPE) or amber glass carboys for liquid waste. Ensure containers are equipped with secure, leak-proof, vented closures to prevent pressure buildup from incidental off-gassing[7].

Step 3: EPA-Compliant Labeling

  • Mechanism: Unidentified waste triggers costly "unknown chemical" characterization fees and poses severe risks to waste handlers.

  • Action: Affix a hazardous waste label immediately upon the first drop of waste entering the container. The label must explicitly state "Hazardous Waste," list "Methyl 4-amino-3-(benzyloxy)benzoate" (no abbreviations), and include the generation start date and primary hazard warning (e.g., "Toxic/Irritant")[7].

Step 4: Transfer to Satellite Accumulation Area (SAA)

  • Mechanism: SAAs allow laboratories to accumulate waste safely near the point of generation before bulk transfer.

  • Action: Move sealed, labeled containers to a designated SAA. Containers must be stored in secondary containment trays to capture potential leaks and must be kept away from floor drains[4][5].

Waste Workflow Visualization

The following decision tree illustrates the logical flow for segregating Methyl 4-amino-3-(benzyloxy)benzoate based on its physical state and solvent matrix.

WasteWorkflow Start Waste Generated: Methyl 4-amino-3-(benzyloxy)benzoate State Physical State? Start->State Solid Solid Residue / Contaminated PPE (Collect in puncture-proof bins) State->Solid Liquid Liquid Solution / Mother Liquor (Requires solvent segregation) State->Liquid SAA Transfer to Satellite Accumulation Area (SAA) Store in Secondary Containment Solid->SAA Solvent Solvent Type? Liquid->Solvent Halogenated Halogenated Waste Stream (e.g., DCM, Chloroform) Solvent->Halogenated NonHalogenated Non-Halogenated Organic Waste (e.g., EtOAc, MeOH) Solvent->NonHalogenated Halogenated->SAA NonHalogenated->SAA

Decision tree for Methyl 4-amino-3-(benzyloxy)benzoate waste segregation.

Regulatory Compliance & Cradle-to-Grave Management

The EPA enforces a "cradle-to-grave" regulatory framework for hazardous chemical waste (40 CFR Parts 260-272)[2][3]. As the generator, your facility is legally responsible for this chemical from the moment it is synthesized or purchased until its final destruction (typically via high-temperature incineration at a permitted facility).

Key Regulatory Mandates for the Laboratory:

  • Storage Time Limits: Under EPA Subpart K regulations (designed specifically for academic and research laboratories), hazardous waste can be stored in an SAA for a maximum of six months[7]. Once a container is full, it must be moved to a central accumulation area within three days[4].

  • Empty Container Management: If an original reagent bottle of Methyl 4-amino-3-(benzyloxy)benzoate is emptied, it is not immediately considered standard trash. The container must be triple-rinsed with a compatible solvent (e.g., methanol). The resulting rinsate must be collected and disposed of as hazardous waste[3]. Only after triple-rinsing and defacing the original label can the glass be disposed of in standard laboratory glass recycling[3][6].

  • Drain Protection: Under no circumstances should solutions containing this compound be poured down the sink. The Clean Water Act prohibits the discharge of viscous, toxic, or non-biodegradable organic chemicals into sanitary sewer systems[5][6].

By adhering to these stringent, mechanistically grounded protocols, your laboratory will ensure the safety of its personnel, protect the local watershed, and maintain unimpeachable compliance with federal environmental regulations.

References

  • National Institutes of Health (NIH) / PMC. Perturbation of the c-Myc–Max Protein–Protein Interaction via Synthetic α-Helix Mimetics. Retrieved from: [Link]

  • Environmental Marketing Services. Disposal of Chemicals in the Laboratory. Retrieved from: [Link]

  • National Institutes of Health (NIH) / NCBI Bookshelf. Management of Waste - Prudent Practices in the Laboratory. Retrieved from:[Link]

  • Daniels Health. How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from: [Link]

  • Central Washington University (CWU). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from: [Link]

  • King County. Laboratory Waste Management Guide. Retrieved from: [Link]

  • Western Carolina University (WCU). Laboratory Waste Management Plan. Retrieved from:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
Methyl 4-amino-3-(benzyloxy)benzoate
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Methyl 4-amino-3-(benzyloxy)benzoate
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